1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Description
Properties
IUPAC Name |
3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSABLKMKAINIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871711 | |
| Record name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-52-1 | |
| Record name | Ouabagenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide: Unveiling its Natural Origins as the Core of Ouabain
Introduction: The Intricacies of Polyhydroxylated Cardenolides
Cardenolides represent a class of steroid-derived molecules renowned for their potent biological activities, most notably their impact on cardiac muscle function. Their structure is characterized by a steroid nucleus and a five-membered lactone ring. Within this diverse family of natural products, the degree and position of hydroxylation play a pivotal role in determining their specific interactions with biological targets and, consequently, their pharmacological profiles. This guide focuses on the specific molecule, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. While this compound itself is not typically found in its free aglycone form in nature, it constitutes the structural core of the well-known and potent cardiac glycoside, Ouabain. Therefore, to understand the natural sources and isolation of this hexahydroxylated cardenolide, we must first delve into the world of its naturally occurring glycoside.
Ouabain and its Aglycone: A Structural Elucidation
The compound 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is the aglycone (non-sugar portion) of Ouabain, and is also known as Ouabagenin. Ouabain itself is a glycoside, meaning it is composed of this aglycone linked to a sugar molecule, specifically L-rhamnose, at the C3 position.
Figure 1: Chemical Structures
Caption: Chemical structures of Ouabain and its aglycone, Ouabagenin.
Primary Natural Sources of Ouabain
Ouabain is predominantly found in plant species belonging to the Apocynaceae family. The primary genera from which Ouabain is commercially and historically extracted are Strophanthus and Acokanthera.
| Plant Genus | Key Species | Plant Part with Highest Concentration | Geographic Distribution |
| Strophanthus | Strophanthus gratus | Seeds | West and Central Africa |
| Acokanthera | Acokanthera schimperi, Acokanthera ouabaio | Bark, Roots, and Leaves | East and Central Africa |
These plants have a long history of use in traditional African medicine and as arrow poisons due to the high concentration of this potent cardiac glycoside.[1]
Biosynthesis of Ouabain: A Multi-step Enzymatic Cascade
The biosynthesis of cardenolides is a complex process that begins with the fundamental building blocks of steroid synthesis. While the entire pathway for Ouabain has not been elucidated in complete detail, the general steps are understood to proceed as follows:
-
Mevalonate Pathway: Like all steroids, the initial precursor is derived from the mevalonate pathway, leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Steroid Core Formation: These five-carbon units are assembled into a C30 triterpenoid, squalene, which is then cyclized to form a tetracyclic steroid nucleus.
-
Pregnenolone Intermediate: The steroid core undergoes modifications to form pregnenolone, a key intermediate in the biosynthesis of many steroidal compounds in both plants and animals.
-
Hydroxylation and Oxidation: The pregnenolone molecule is then subjected to a series of highly specific hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases and other enzymes. For Ouabagenin, this involves the introduction of hydroxyl groups at positions 1, 3, 5, 11, 14, and 19 of the cardenolide skeleton.
-
Lactone Ring Formation: The characteristic butenolide ring at C-17 is formed from a C21 steroid precursor.
-
Glycosylation: In the final step of Ouabain biosynthesis, the aglycone, Ouabagenin, is glycosylated at the C3 hydroxyl group with L-rhamnose by a specific glycosyltransferase.
Figure 2: Simplified Biosynthetic Pathway of Ouabain
Caption: A simplified overview of the biosynthetic pathway leading to Ouabain.
Extraction and Isolation Protocol
The extraction of Ouabain from its natural sources, followed by the liberation of its aglycone, Ouabagenin, is a multi-step process requiring careful selection of solvents and chromatographic techniques.
Part 1: Extraction of Ouabain from Strophanthus gratus Seeds
-
Grinding and Defatting:
-
The seeds of Strophanthus gratus are finely ground to a powder.
-
The powdered material is then subjected to extraction with a non-polar solvent, such as petroleum ether or hexane, to remove lipids and other non-polar compounds. This is typically done in a Soxhlet apparatus for exhaustive extraction.
-
-
Maceration and Extraction of Glycosides:
-
The defatted seed powder is air-dried and then macerated with a polar solvent, typically a mixture of ethanol and water (e.g., 70% ethanol), for an extended period (24-48 hours) with occasional agitation.
-
The mixture is then filtered, and the filtrate containing the crude glycoside extract is collected. This process is repeated multiple times to ensure complete extraction.
-
-
Solvent Partitioning and Purification:
-
The combined ethanolic extracts are concentrated under reduced pressure.
-
The concentrated aqueous-ethanolic extract is then subjected to liquid-liquid partitioning. It is often partitioned against chloroform or ethyl acetate to remove less polar compounds. The highly polar Ouabain will remain in the aqueous-alcoholic phase.
-
The aqueous phase is further purified by column chromatography. A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity, for instance, a chloroform-methanol-water system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Part 2: Hydrolysis of Ouabain to Yield Ouabagenin
-
Acid Hydrolysis:
-
The purified Ouabain is dissolved in a dilute mineral acid, such as 0.05 N HCl in an aqueous-methanolic solution.
-
The solution is heated under reflux for a specific period (e.g., 1-2 hours) to cleave the glycosidic bond. The progress of the hydrolysis can be monitored by TLC.
-
-
Neutralization and Extraction of Ouabagenin:
-
After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate.
-
The aglycone, Ouabagenin, which is less polar than Ouabain, is then extracted from the aqueous solution using a moderately polar organic solvent like ethyl acetate or chloroform.
-
-
Final Purification:
-
The organic extract containing Ouabagenin is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude Ouabagenin can be further purified by recrystallization or by column chromatography on silica gel.
-
Figure 3: Extraction and Isolation Workflow
Caption: A workflow diagram for the extraction and isolation of Ouabain and its subsequent hydrolysis to Ouabagenin.
Biological Activity and Mechanism of Action
Ouabain is a potent inhibitor of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme found in the plasma membrane of all animal cells.[2][3] This pump actively transports sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients necessary for various cellular processes, including nerve impulses and muscle contraction.
By binding to the extracellular domain of the alpha-subunit of the Na+/K+-ATPase, Ouabain inhibits its activity.[3] This leads to an increase in intracellular sodium concentration. The increased intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. In cardiac muscle cells, this elevation of intracellular calcium enhances the force of contraction, which is the basis for the historical use of cardiac glycosides in treating heart failure.[4]
Conclusion
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, known as Ouabagenin, is a highly hydroxylated cardenolide that serves as the aglycone core of the naturally occurring cardiac glycoside, Ouabain. The primary natural sources of Ouabain are plants of the Strophanthus and Acokanthera genera. Understanding the biosynthesis, extraction, and isolation of Ouabain is crucial for obtaining its aglycone. The potent and specific biological activity of Ouabain as an inhibitor of the Na+/K+-ATPase pump underscores the pharmacological significance of this class of polyhydroxylated cardenolides and continues to make them a subject of intense scientific research.
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A Technical Guide to the Isolation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the isolation of the putative novel cardenolide, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, from plant matrices. While direct literature for this specific hexahydroxylated cardenolide is not presently available, this document synthesizes established, field-proven methodologies for the extraction, purification, and characterization of structurally related cardiac glycosides. By detailing the causality behind experimental choices and integrating self-validating protocols, this guide serves as an authoritative resource for researchers embarking on the discovery and development of new cardenolide-based therapeutic agents.
Introduction: The Quest for Novel Cardenolides
Cardenolides are a class of naturally occurring steroid glycosides, renowned for their potent effects on the cardiovascular system.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiac cells, leading to increased intracellular calcium and enhanced heart muscle contraction.[1] For centuries, plants containing these compounds, such as those from the Digitalis genus, have been the source of vital cardiac medicines like digoxin and digitoxin.[1]
The specific compound of interest, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, represents a potentially novel molecular architecture with a high degree of hydroxylation. This structural feature may confer unique pharmacological properties, including altered potency, bioavailability, or target specificity. The isolation of such a compound is a critical first step in its evaluation as a potential therapeutic candidate. This guide outlines a systematic and logical workflow to achieve this goal.
Pre-Extraction Phase: Strategic Sourcing and Preparation of Plant Material
The success of any natural product isolation campaign is fundamentally dependent on the quality and preparation of the starting biological material.
Botanical Sourcing and Collection
While the exact plant source for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is yet to be identified, several genera are known to be rich in cardenolides and would be logical starting points for screening. These include, but are not limited to, Digitalis, Strophanthus, Asclepias, Coronilla, and Gomphocarpus.[3][4][5] The collection of plant material should be meticulously documented, noting the species, geographical location, and time of harvest, as the concentration of secondary metabolites can vary significantly with these factors.[1]
Material Processing: Drying and Milling
To preserve the chemical integrity of the cardenolides and prepare the material for efficient extraction, the collected plant parts (typically leaves, seeds, or roots) must be properly processed.
Protocol 1: Plant Material Preparation
-
Drying: Freshly harvested plant material should be dried promptly to prevent enzymatic degradation of the target compounds.[1] This is best achieved by air-drying in a well-ventilated, shaded area or by using a forced-air oven at a low temperature (40-50°C).[1]
-
Milling: The dried plant material is then ground into a fine powder.[1][6] This crucial step increases the surface area available for solvent penetration, thereby enhancing the extraction efficiency.[1]
Extraction: Liberating the Target Compound from the Matrix
The selection of an appropriate extraction solvent and method is critical for maximizing the yield of the target cardenolide while minimizing the co-extraction of interfering substances.
Solvent Selection: A Rationale
Cardiac glycosides are typically extracted using polar organic solvents. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80% in water), are highly effective due to their ability to solubilize these moderately polar compounds.[3] The use of methanol is particularly advantageous as it can also inhibit enzymatic hydrolysis that might otherwise degrade the glycosides during the extraction process.[3]
Extraction Methodology
A systematic extraction process ensures the comprehensive removal of the target compounds from the plant powder.
Protocol 2: Solvent Extraction
-
Maceration/Soxhlet Extraction: The powdered plant material is exhaustively extracted with 70-80% methanol at room temperature through repeated maceration or using a Soxhlet apparatus.[3]
-
Solvent Evaporation: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation.[3]
-
Defatting: The concentrated crude extract is often rich in non-polar compounds like fats and waxes. A defatting step is performed by liquid-liquid partitioning with a non-polar solvent such as petroleum ether or n-hexane.[3] The cardenolides will remain in the more polar methanolic phase.
Purification and Isolation: A Multi-Step Chromatographic Approach
The purification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide from the complex crude extract necessitates a multi-step chromatographic strategy. This typically involves a combination of techniques that separate molecules based on their differing polarities and sizes.
Caption: A generalized workflow for the isolation of cardenolides from plant material.
Column Chromatography: The Initial Separation
Column chromatography is an essential first step for the fractionation of the crude extract. Silica gel is a commonly used stationary phase for the separation of cardenolides.[3][7]
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent.
-
Sample Loading: The defatted crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with chloroform and gradually increases the proportion of methanol (e.g., chloroform-methanol mixtures of increasing polarity).[3][8]
-
Fraction Collection: Eluted fractions are collected sequentially.
Thin-Layer Chromatography (TLC): Monitoring the Separation
TLC is a rapid and indispensable tool for monitoring the progress of the column chromatography and identifying the fractions containing the target compound.[8]
Protocol 4: TLC Analysis
-
Spotting: Small aliquots of each collected fraction are spotted onto a silica gel TLC plate.
-
Development: The plate is developed in a suitable solvent system (e.g., a chloroform-methanol mixture).[8]
-
Visualization: After development, the plate is dried and sprayed with a visualizing agent. Kedde's reagent is a specific colorimetric reagent used for the detection of cardenolides.[8] Fractions showing a positive test and having a similar retention factor (Rf) are pooled for further purification.
High-Performance Liquid Chromatography (HPLC): The Final Polish
For the final isolation of the pure compound, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and speed.[1][9] A reversed-phase (RP) column, such as a C18 column, is often employed.[3]
Protocol 5: Semi-Preparative HPLC
-
System Preparation: A semi-preparative HPLC system equipped with a C18 column is equilibrated with the initial mobile phase.
-
Mobile Phase: A gradient elution is typically used, often consisting of acetonitrile/water or methanol/water mixtures.[3]
-
Injection and Detection: The pooled and concentrated fractions from the column chromatography are dissolved in a suitable solvent and injected into the HPLC system. The elution profile is monitored using a UV detector, typically at around 220 nm.[3]
-
Peak Collection: The peak corresponding to the target compound is collected.
-
Purity Assessment: The purity of the isolated compound is then assessed using analytical HPLC.
Table 1: Comparison of Chromatographic Techniques for Cardenolide Purification
| Technique | Stationary Phase | Mobile Phase Principle | Primary Application |
| Column Chromatography | Silica Gel, Alumina, Sephadex | Gradient of increasing polarity (e.g., Chloroform/Methanol) | Initial fractionation of crude extract |
| Thin-Layer Chromatography (TLC) | Silica Gel | Isocratic solvent system | Monitoring column chromatography fractions |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18, C8) | Gradient of decreasing polarity (e.g., Acetonitrile/Water) | Final purification and purity assessment |
Structural Elucidation: Confirming the Identity
Once a pure compound has been isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Tandem MS (MS/MS) can reveal fragmentation patterns that help in identifying the aglycone core and any attached sugar moieties.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.[3][5] Characteristic signals in the NMR spectrum can confirm the presence of the cardenolide lactone ring and the stereochemistry of the steroid nucleus.[3]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]
Conclusion and Future Directions
The successful isolation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide would provide the scientific community with a novel molecular entity for pharmacological investigation. The protocols and methodologies outlined in this guide, though based on the isolation of related compounds, offer a robust and scientifically sound starting point for this endeavor. Subsequent research should focus on the bioactivity of the isolated compound, particularly its effects on Na+/K+-ATPase and its potential as a therapeutic agent for cardiovascular diseases or other indications.
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ResearchGate. (n.d.). (PDF) Cardenolide glycosides from Gomphocarpus sinaicus. Retrieved from [Link]
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PMC. (2021). A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer's Disease-Associated β-Amyloid Peptides Aβ42 In Vitro. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabagenin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, the aglycone of the cardiac glycoside ouabain, commonly known as ouabagenin. As a senior application scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and the structural insights derived from spectroscopic analysis. Ouabagenin's complex, highly oxygenated steroid framework presents a fascinating case for spectroscopic elucidation, and a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the development of novel derivatives.
Molecular Structure and Spectroscopic Significance
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabagenin) is a C23 cardenolide featuring a steroid nucleus with hydroxyl groups at positions 1, 3, 5, 11, 14, and 19, and a characteristic α,β-unsaturated γ-lactone (butenolide) ring at C-17. This high degree of oxygenation and complex stereochemistry dictates its unique spectroscopic signature. The primary analytical techniques for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: 2D Chemical Structure of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabagenin).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like ouabagenin. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments is required for unambiguous assignment of all proton and carbon signals.
Experimental Rationale and Protocol
Solvent Selection: Ouabagenin's polarity, due to its six hydroxyl groups, necessitates the use of polar aprotic solvents for NMR analysis. A common and effective choice is a mixture of deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), typically in a 2:1 ratio.[1] This solvent system provides excellent solubility and minimizes interfering solvent signals in key regions of the spectrum.[1]
1D NMR Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. Chemical shifts, signal integrations, and coupling constants are key parameters.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their functionalities (alkane, alkene, alcohol, carbonyl, etc.).
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
2D NMR Acquisition for Structural Elucidation:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). This is fundamental for tracing out the proton connectivity within the steroid rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2] This is a highly sensitive experiment that definitively links each proton to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four).[2] This is critical for connecting different spin systems and identifying quaternary carbons by their correlations to nearby protons.
Caption: Workflow for NMR-based structural elucidation of Ouabagenin.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of ouabagenin is complex due to the overlapping signals of the steroid backbone protons. The data presented below is based on analysis in a DMSO-d₆/CDCl₃ (2:1) solvent mixture.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Ouabagenin. [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| H-2α | 1.65 | m |
| H-2β | 1.45 | m |
| H-3 | 3.65 | m |
| H-4α | 1.80 | m |
| H-4β | 1.25 | m |
| H-6α | 1.60 | m |
| H-6β | 1.40 | m |
| H-7α | 1.85 | m |
| H-7β | 1.15 | m |
| H-8 | 2.05 | m |
| H-9 | 1.30 | m |
| H-12α | 1.95 | m |
| H-12β | 1.50 | m |
| H-15α | 2.20 | dd, 16.0, 4.0 |
| H-15β | 1.70 | dd, 16.0, 2.0 |
| H-16α | 2.10 | m |
| H-16β | 1.90 | m |
| H-17 | 2.75 | t, 8.0 |
| H-18 (CH₃) | 0.85 | s |
| H-19a | 3.45 | d, 11.0 |
| H-19b | 3.35 | d, 11.0 |
| H-21a | 4.90 | d, 17.5 |
| H-21b | 4.80 | d, 17.5 |
| H-22 | 5.90 | s |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a carbon map of the molecule. The assignments are confirmed using DEPT, HSQC, and HMBC experiments.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Ouabagenin. [1]
| Carbon | Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135) |
| C-1 | 72.5 | CH |
| C-2 | 30.5 | CH₂ |
| C-3 | 67.0 | CH |
| C-4 | 34.0 | CH₂ |
| C-5 | 76.0 | C |
| C-6 | 28.5 | CH₂ |
| C-7 | 21.0 | CH₂ |
| C-8 | 41.5 | CH |
| C-9 | 38.0 | CH |
| C-10 | 49.0 | C |
| C-11 | 68.5 | CH |
| C-12 | 39.5 | CH₂ |
| C-13 | 48.0 | C |
| C-14 | 84.0 | C |
| C-15 | 32.5 | CH₂ |
| C-16 | 26.5 | CH₂ |
| C-17 | 50.0 | CH |
| C-18 | 16.0 | CH₃ |
| C-19 | 63.5 | CH₂ |
| C-20 | 175.0 | C |
| C-21 | 73.5 | CH₂ |
| C-22 | 118.0 | CH |
| C-23 | 174.5 | C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.
Experimental Rationale and Protocol
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like ouabagenin.[3] ESI generates intact molecular ions (or adducts) directly from solution, preventing thermal degradation. The analysis is typically performed in positive ion mode, where protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are observed.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. This is a critical step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For cardenolides, characteristic fragmentation involves the sequential loss of water molecules from the numerous hydroxyl groups.
Caption: Workflow for Mass Spectrometric Analysis of Ouabagenin.
Expected Mass Spectrum
-
Molecular Ion: The calculated monoisotopic mass of ouabagenin (C₂₃H₃₄O₈) is 438.2254 g/mol . In an ESI-MS experiment, the following ions would be expected:
-
[M+H]⁺ at m/z 439.2327
-
[M+Na]⁺ at m/z 461.2146
-
[M+K]⁺ at m/z 477.1886
-
-
Fragmentation Pattern: The MS/MS spectrum of the [M+H]⁺ ion would show a series of neutral losses of water (18.0106 Da) from the six hydroxyl groups. Key expected fragment ions would include:
-
m/z 421.2221 ([M+H-H₂O]⁺)
-
m/z 403.2115 ([M+H-2H₂O]⁺)
-
m/z 385.2010 ([M+H-3H₂O]⁺)
-
m/z 367.1904 ([M+H-4H₂O]⁺)
-
m/z 349.1798 ([M+H-5H₂O]⁺)
-
m/z 331.1693 ([M+H-6H₂O]⁺)
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Rationale and Protocol
Sample Preparation: For a solid sample like ouabagenin, the most common method is preparing a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disc. This ensures that the sample is evenly dispersed and minimizes scattering of the IR beam.
Expected IR Absorption Bands
The IR spectrum of ouabagenin is expected to show characteristic absorption bands for its key functional groups.
Table 3: Expected IR Absorption Bands for Ouabagenin.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching (from multiple hydroxyl groups) |
| ~2930, ~2850 | C-H | Stretching (alkane) |
| ~1740 | C=O | Stretching (α,β-unsaturated γ-lactone) |
| ~1640 | C=C | Stretching (butenolide ring) |
| ~1050 | C-O | Stretching (alcohols) |
The broad and intense absorption around 3400 cm⁻¹ is a hallmark of the multiple hydroxyl groups, which engage in extensive hydrogen bonding. The strong absorption around 1740 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactone ring, and the weaker band around 1640 cm⁻¹ corresponds to the C=C double bond within the same ring.
Conclusion
The comprehensive spectroscopic analysis of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (ouabagenin) using a combination of advanced NMR techniques, high-resolution mass spectrometry, and infrared spectroscopy provides a complete and unambiguous structural characterization. The data presented in this guide serves as a benchmark for researchers working with this important cardenolide, facilitating its identification, derivatization, and the exploration of its therapeutic potential. The rationale behind the choice of each experimental technique underscores a logical and self-validating approach to the structural elucidation of complex natural products.
References
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McIntyre, D. D., Germann, M. W., & Vogel, H. J. (1990). Conformational analysis and complete assignment of the proton and carbon NMR spectra of ouabain and ouabagenin. Canadian Journal of Chemistry, 68(8), 1263-1270. [Link]
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Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]
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Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
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biological activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
An In-Depth Technical Guide on the Biological Activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a compound more commonly known as Ouabain.[1] It is intended for researchers, scientists, and drug development professionals, offering insights into its mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate its effects.
Introduction and Chemical Identity
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, or Ouabain, is a naturally occurring cardiac glycoside.[2] It is a steroid derivative consisting of a steroidal nucleus, a five-membered lactone ring, and a rhamnose sugar moiety.[3] Historically, it has been used in the treatment of congestive heart failure and cardiac arrhythmias.[4][5] More recently, Ouabain has garnered significant interest for its potential as an anticancer agent.[3][6][7] This guide will delve into the multifaceted biological activities of this compound, with a focus on its well-established cardiotonic effects and its emerging role in oncology.
Chemical and Physical Properties of Ouabain
| Property | Value |
| Molecular Formula | C29H44O12 |
| Molar Mass | 584.659 g·mol−1 |
| Synonyms | Ouabain, G-Strophanthin, Acocantherin |
| Appearance | White crystalline solid |
| Source | Seeds of Strophanthus gratus and other plants of the Apocynaceae family |
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary and most well-characterized mechanism of action of Ouabain is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ionic gradients.[4][8][9]
The Na+/K+-ATPase actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process that requires the hydrolysis of ATP. This pumping action is crucial for maintaining the low intracellular sodium and high intracellular potassium concentrations necessary for various cellular processes, including nerve impulse transmission and muscle contraction.
Ouabain binds to a specific site on the extracellular domain of the Na+/K+-ATPase, stabilizing the enzyme in a phosphorylated conformation that prevents its normal cycling.[10] This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium: The efflux of sodium from the cell is blocked, leading to its accumulation within the cytoplasm.[8][11]
-
Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX).[8] The NCX normally extrudes calcium from the cell.
-
Increased Intracellular Calcium: With the reduced activity of the NCX, intracellular calcium levels rise.[8][11] This elevation in cytoplasmic calcium is the cornerstone of Ouabain's biological effects.
Signaling Pathway of Na+/K+-ATPase Inhibition by Ouabain
Caption: Inhibition of the Na+/K+-ATPase pump by Ouabain and its downstream effects on intracellular ion concentrations.
Biological Activities and Therapeutic Applications
Cardiovascular Effects
The increase in intracellular calcium in cardiac myocytes enhances the force of contraction of the heart muscle, a positive inotropic effect.[4][11] This has been the basis for its use in treating heart failure. Additionally, Ouabain can slow the heart rate and conduction through the atrioventricular node, which is beneficial in some cardiac arrhythmias.[11] However, the therapeutic window for Ouabain is narrow, and toxicity is a significant concern, leading to a decline in its clinical use for cardiovascular conditions.[12]
Anticancer Activity
A growing body of evidence suggests that Ouabain and other cardiac glycosides possess potent anticancer properties.[6][7][13] The Na+/K+-ATPase is now considered an emerging target for cancer therapy.[7][14] The proposed anticancer mechanisms of Ouabain are multifaceted and may not solely depend on its ion-pumping inhibition.
-
Induction of Apoptosis: Ouabain has been shown to trigger programmed cell death in various cancer cell lines.[3][15] This can be initiated by the cellular stress caused by ionic imbalance and can also be triggered by a direct action on mitochondria.[1][9]
-
Generation of Reactive Oxygen Species (ROS): Treatment with Ouabain can lead to an increase in intracellular ROS, which can cause cellular damage and induce apoptosis.[3]
-
DNA Damage: The compound can cause DNA double-strand breaks in cancer cells.[3]
-
Inhibition of STAT3 Signaling: Some studies indicate that Ouabain can suppress the expression and phosphorylation of STAT3, a key protein involved in cancer cell proliferation and survival.[3] Interestingly, this effect may be independent of Na+/K+-ATPase inhibition.[3]
Potential Anticancer Signaling Pathways of Ouabain
Caption: Proposed anticancer mechanisms of Ouabain, including both Na+/K+-ATPase-dependent and -independent pathways.
Immunomodulatory Effects
Ouabain has also been reported to influence various immunological processes, although the precise mechanisms are still under investigation.[1][9] This opens up another avenue for its potential therapeutic applications.
Experimental Protocols for Biological Activity Assessment
In Vitro Cytotoxicity Assay (CCK-8 Assay)
This protocol outlines a common method for determining the cytotoxic effects of Ouabain on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ouabain.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ouabain stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Ouabain in complete medium. Remove the old medium from the wells and add 100 µL of the diluted Ouabain solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Ouabain concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the cell viability against the logarithm of the Ouabain concentration and determine the IC50 value using a suitable software.
Experimental Workflow for Cytotoxicity Assay
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of Ouabain using a CCK-8 assay.
Challenges and Future Perspectives
The primary challenge in the therapeutic application of Ouabain is its narrow therapeutic index and potential for cardiotoxicity.[12] This has limited its widespread clinical use. However, the promising anticancer activities of cardiac glycosides have spurred research into developing novel derivatives with an improved safety profile and enhanced cancer cell selectivity.[7][16] Future research will likely focus on elucidating the detailed molecular mechanisms underlying its anticancer effects and on the synthesis of less toxic and more potent analogs.
References
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Ouabain - Wikipedia. (n.d.). Retrieved from [Link]
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Ouabain - Proteopedia, life in 3D. (2019, November 6). Retrieved from [Link]
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Ouabain | C29H44O12 | CID 439501 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI. (2022, April 4). Retrieved from [Link]
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Ouabain | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]
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Cardiac Glycosides (Digoxin) - CV Pharmacology. (n.d.). Retrieved from [Link]
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Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b) | Chemsrc. (2025, August 25). Retrieved from [Link]
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Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. (n.d.). Retrieved from [Link]
-
3,14,19-Trihydroxycard-20(22)-enolide | C23H34O5 | CID 286248 - PubChem. (n.d.). Retrieved from [Link]
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Card-20(22)-enolide, (3beta,5.beta)- | C30H46O8 | CID 24202596 - PubChem. (n.d.). Retrieved from [Link]
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Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC. (2025, May 6). Retrieved from [Link]
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Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy - MDPI. (n.d.). Retrieved from [Link]
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What are Na/K-ATPase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
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Cardiac glycoside - Wikipedia. (n.d.). Retrieved from [Link]
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CARDIAC GLYCOSIDES USES IN HEART - ResearchGate. (2016, September 24). Retrieved from [Link]
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Na+/K+-ATPase and cancer - PubMed. (n.d.). Retrieved from [Link]
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5beta-Card-20(22)-enolide, 3beta-(beta-D-cymarosyloxy)-5,14-dihydroxy-19-oxo. (n.d.). Retrieved from [Link]
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Digoxin Mnemonic - Cardiac Glycosides (Inotropes) - Cardiac Pharmacology - YouTube. (2022, April 18). Retrieved from [Link]
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mechanism of action of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
An In-Depth Technical Guide to the Mechanism of Action of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the , a potent cardiac glycoside. While specific literature on this exact molecule is sparse, its structure firmly places it within the cardenolide family. Therefore, its mechanism is elucidated through the extensive body of research on its archetypal analogue, Ouabain.[1][2] We will explore the compound's dual role: the canonical inhibition of the Na+/K+-ATPase ion pump, leading to profound effects on cellular ion homeostasis, and the more recently understood non-canonical function as a modulator of complex intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding grounded in established experimental evidence.
Introduction: The Dual Nature of a Cardenolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the class of organic compounds known as cardiac glycosides.[3] For centuries, compounds in this class have been utilized for their potent effects on the cardiovascular system, primarily in the treatment of congestive heart failure and certain cardiac arrhythmias.[1][3] The primary molecular target of these compounds is the Na+/K+-ATPase enzyme, an integral membrane protein essential for the life of all animal cells.[1][4]
Historically, the therapeutic effects of cardiac glycosides were attributed solely to their inhibition of the Na+/K+-ATPase's ion-pumping function. However, contemporary research has unveiled a more intricate mechanism. The Na+/K+-ATPase also functions as a sophisticated signal transducer that, upon binding a ligand like a cardiac glycoside, can initiate a cascade of intracellular signaling events, influencing cell growth, proliferation, and apoptosis, often independently of its ion transport function.[5][6][7] This guide will dissect both facets of this mechanism, providing the foundational knowledge and practical methodologies required to investigate this class of compounds.
The Molecular Target: Na+/K+-ATPase Structure and Function
To comprehend the action of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, one must first appreciate its target. The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase discovered by Jens Christian Skou in 1957.[8] Its primary physiological role is to utilize the energy from ATP hydrolysis to actively transport three Na+ ions out of the cell in exchange for two K+ ions moving into the cell.[4][8]
This electrogenic process is fundamental for:
-
Maintaining Electrochemical Gradients: It establishes steep Na+ and K+ gradients across the plasma membrane, which are critical for the resting membrane potential of cells, especially excitable tissues like neurons and muscle.[9]
-
Driving Secondary Transport: The Na+ gradient powers numerous secondary active transporters, including the Na+/Ca2+ exchanger and Na+/glucose cotransporters.[9]
-
Regulating Cell Volume: The pump controls the intracellular concentration of solutes, thereby regulating osmotic balance and cell volume.[4]
The enzyme is a heterodimer consisting of a large, catalytic α-subunit, which contains the binding sites for ATP, ions, and cardiac glycosides, and a smaller, glycosylated β-subunit that is essential for the structural and functional maturation of the complex.[8]
The Canonical Mechanism: Ion Pump Inhibition and its Inotropic Effect
The classical mechanism of action of cardiac glycosides is the direct inhibition of the Na+/K+-ATPase pump.[2][10]
-
Binding Event: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide binds to a specific site on the extracellular surface of the α-subunit.[5] This binding is highly specific and stabilizes the enzyme in its phosphorylated E2-P conformation.[3]
-
Inhibition of Ion Transport: By locking the enzyme in this state, the compound prevents the conformational changes necessary for ion transport, effectively halting the pump's activity.[3][11]
-
Intracellular Ionic Shift: The inhibition of Na+ extrusion leads to a progressive increase in the intracellular sodium concentration ([Na+]i).[2][3][12]
-
Reversal of the Na+/Ca2+ Exchanger (NCX): The elevated [Na+]i reduces the electrochemical gradient that normally drives the NCX to extrude calcium from the cell.[1][2] Consequently, the NCX's activity is diminished or even reversed, leading to a significant increase in the intracellular calcium concentration ([Ca2+]i).[1][12][13]
-
Enhanced Cardiac Contractility: In cardiomyocytes, this surplus of intracellular Ca2+ is taken up into the sarcoplasmic reticulum. During subsequent action potentials, a larger amount of Ca2+ is released, leading to a more forceful interaction between actin and myosin filaments. This results in a stronger contraction of the heart muscle, a phenomenon known as a positive inotropic effect .[11][13]
Below is a diagram illustrating the canonical pathway.
Caption: The canonical mechanism of cardenolide action.
The Non-Canonical Mechanism: Na+/K+-ATPase as a Signal Transducer
Beyond simple ion pump inhibition, the Na+/K+-ATPase acts as a receptor that can trigger intracellular signaling pathways.[6][7] This function is often associated with a sub-population of the enzyme localized within plasma membrane microdomains called caveolae.[9][14] Binding of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, even at concentrations that do not significantly alter bulk intracellular ion concentrations, can initiate these cascades.[14]
The core of this signaling platform involves the interaction of the Na+/K+-ATPase α-subunit with the non-receptor tyrosine kinase, Src.[9][15]
Key Signaling Cascades:
-
Src Kinase Activation: Upon cardenolide binding, the Na+/K+-ATPase undergoes a conformational change that activates its associated Src kinase.[9][14]
-
EGFR Transactivation: Activated Src can then phosphorylate and transactivate the Epidermal Growth Factor Receptor (EGFR), a key step in initiating downstream growth signals.[9]
-
MAPK/ERK Pathway: EGFR activation leads to the recruitment of adaptor proteins (Shc, Grb2) and activation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is heavily involved in regulating gene expression and cell proliferation.[9][16]
-
PI3K/Akt Pathway: The cardenolide-bound Na+/K+-ATPase can also activate the Phosphatidylinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and growth.[16]
-
Reactive Oxygen Species (ROS) Generation: The signaling cascade can also involve the generation of mitochondrial reactive oxygen species (ROS), which act as second messengers to amplify the signal.[8][14]
These pathways collectively influence fundamental cellular processes, including gene transcription, protein synthesis, cell growth, and apoptosis, contributing to the diverse physiological and pathological effects of cardiac glycosides.[5][17]
Caption: Key signaling pathways activated by cardenolides.
Experimental Methodologies & Protocols
Investigating the requires robust and validated experimental approaches. Here, we detail three core protocols.
Protocol 1: In Vitro Na+/K+-ATPase Activity Assay
Causality & Rationale: This assay directly quantifies the inhibitory effect of the compound on its primary molecular target. The principle is to measure the enzyme's ATP hydrolysis activity by detecting the amount of inorganic phosphate (Pi) released. By comparing the activity in the presence and absence of the compound, a direct measure of inhibition can be obtained.[18][19] This is the foundational experiment to confirm the compound's identity as a Na+/K+-ATPase inhibitor.
Methodology (Colorimetric Malachite Green Assay): This protocol is adapted from commercially available kits.[18][19][20]
-
Sample Preparation: Prepare purified Na+/K+-ATPase enzyme from a source tissue (e.g., pig kidney medulla) or use a commercially available preparation. Homogenize tissues in an appropriate buffer and isolate the microsomal fraction, which is enriched in the enzyme.
-
Reaction Setup: In a 96-well microplate, prepare reaction wells:
-
Total ATPase Activity: Add Assay Buffer, ATP solution, and the enzyme preparation.
-
Ouabain-Insensitive Activity: Add Assay Buffer, ATP, enzyme, and a saturating concentration of Ouabain (e.g., 1 mM) to inhibit all Na+/K+-ATPase activity.
-
Test Compound: Add Assay Buffer, ATP, enzyme, and varying concentrations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding a colorimetric reagent (e.g., Malachite Green reagent), which forms a colored complex with the free inorganic phosphate (Pi) generated by ATP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.
-
Calculation:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi produced in each well.
-
Na+/K+-ATPase Activity = (Pi from Total Activity) - (Pi from Ouabain-Insensitive Activity).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Data Presentation:
| Compound Conc. (nM) | Total ATPase Activity (nmol Pi/min/mg) | Ouabain-Insensitive Activity (nmol Pi/min/mg) | Na+/K+-ATPase Activity (nmol Pi/min/mg) | % Inhibition |
| 0 (Control) | 150.5 | 30.2 | 120.3 | 0 |
| 1 | 125.8 | 30.2 | 95.6 | 20.5 |
| 10 | 90.4 | 30.2 | 60.2 | 50.0 |
| 100 | 45.1 | 30.2 | 14.9 | 87.6 |
| 1000 | 31.0 | 30.2 | 0.8 | 99.3 |
Protocol 2: Western Blotting for Signaling Pathway Activation
Causality & Rationale: To validate the non-canonical signaling mechanism, it is essential to demonstrate that the compound induces the activation of key downstream kinases. Activation of kinases like ERK and Akt is typically mediated by phosphorylation. Western blotting with phospho-specific antibodies provides a semi-quantitative method to detect this activation in a cellular context.[21] This experiment directly links the compound to the modulation of specific signaling pathways.
Methodology:
-
Cell Culture & Treatment: Culture an appropriate cell line (e.g., HeLa, HEK293T, or a cardiomyocyte cell line) to ~80% confluency. Treat cells with various concentrations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide for specific time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target proteins (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin or anti-GAPDH).
Caption: Standard workflow for Western Blot analysis.
Conclusion
The is multifaceted, embodying the dual functionality of its target, the Na+/K+-ATPase. Its identity as a potent inhibitor of the enzyme's ion-pumping function explains its profound effects on cellular sodium and calcium homeostasis, which underpins its therapeutic use as a positive inotropic agent.[1][13] Simultaneously, its ability to engage the Na+/K+-ATPase as a signal transducer activates complex intracellular pathways, including the Src/EGFR/MAPK and PI3K/Akt cascades, which regulate a host of cellular processes from gene expression to survival.[5][9][16] For drug development professionals, understanding both the canonical and non-canonical mechanisms is paramount. This dual action presents both therapeutic opportunities and potential toxicological liabilities that must be carefully evaluated to fully harness the potential of this and other cardiac glycosides.
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Nesher, M., & Horisberger, J. D. (2014). The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase. Frontiers in physiology, 5, 488. Retrieved from [Link]
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PubMed Central. (2009). Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src. The Journal of biological chemistry, 284(30), 19764–19773. Retrieved from [Link]
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PubChem. (n.d.). card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-beta-D-ribo-hexopyranosyl)oxy]-5,11,14-trihydroxy-, (3beta,5beta,11alpha)-. Retrieved from [Link]
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PNAS. (2013). Crystal structure of the sodium-potassium pump (Na+,K+-ATPase) with bound potassium and ouabain. Proceedings of the National Academy of Sciences of the United States of America, 110(35), 14231–14236. Retrieved from [Link]
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PLOS ONE. (2012). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLoS ONE, 7(12), e52523. Retrieved from [Link]
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Wikipedia. (n.d.). Ouabain. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium–potassium pump. Retrieved from [Link]
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PubChem. (n.d.). Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. Retrieved from [Link]
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MDPI. (2023). Na+/K+-ATPase: More than an Electrogenic Pump. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
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Circulation. (1972). Serum Cardiac Glycoside Assay Based on Na-K-ATPase Inhibition. Circulation, 45(1), 32-40. Retrieved from [Link]
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PubMed Central. (2018). Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. Scientific reports, 8(1), 17316. Retrieved from [Link]
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PubMed Central. (2005). Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts. American journal of physiology. Heart and circulatory physiology, 289(5), H1945–H1954. Retrieved from [Link]
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PubMed Central. (2015). A structural rearrangement of the Na+/K+-ATPase traps ouabain within the external ion permeation pathway. The Journal of biological chemistry, 290(21), 13356–13367. Retrieved from [Link]
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PubMed. (2003). Na(+)/K(+)-ATPase as a signal transducer. The Journal of experimental biology, 206(Pt 14), 2513–2519. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a Na+/K+-ATPase Inhibitor
A Framework for Investigation Using Strophanthidin as a Model Cardenolide
Abstract
This technical guide provides a comprehensive framework for the investigation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a potent inhibitor of the Na+/K+-ATPase. Due to the limited availability of specific experimental data for this novel hexahydroxylated cardenolide, this guide will utilize the well-characterized cardiac glycoside, Strophanthidin, as a foundational model. The principles, methodologies, and mechanistic insights discussed herein are directly applicable to the study of novel cardenolides. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of Na+/K+-ATPase inhibitors for various therapeutic applications, including cardiovascular diseases and oncology.
Introduction: The Na+/K+-ATPase as a Therapeutic Target
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[1] This fundamental role makes the Na+/K+-ATPase a critical target for therapeutic intervention.
Cardiac glycosides, a class of naturally derived steroid-like molecules, are well-established inhibitors of the Na+/K+-ATPase.[2] Their primary clinical application has been in the treatment of heart failure and certain cardiac arrhythmias.[3] More recently, their potent cytotoxic effects have garnered significant interest in the field of oncology.[2][3]
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide subgroup of cardiac glycosides. While specific data on this particular molecule is scarce, its polyhydroxylated structure suggests unique pharmacological properties worthy of investigation. This guide will use Strophanthidin, a structurally related and extensively studied cardenolide, to illustrate the experimental workflow for characterizing novel Na+/K+-ATPase inhibitors.[4]
Mechanism of Action: Inhibition of Na+/K+-ATPase
The inhibitory action of cardenolides on the Na+/K+-ATPase is a well-elucidated process. These molecules bind to an extracellular site on the α-subunit of the pump, stabilizing it in a phosphorylated, occluded conformation (the E2-P state). This binding event prevents the dephosphorylation and subsequent conformational changes necessary for ion transport, effectively shutting down the pump's activity.[1]
The consequences of this inhibition are twofold:
-
Disruption of Ion Homeostasis: The immediate effect is an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an influx of calcium ions and an increase in intracellular calcium levels. In cardiac myocytes, this elevated calcium concentration enhances contractility, which is the basis for the therapeutic effect of cardiac glycosides in heart failure.
-
Activation of Signal Transduction Pathways: Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardenolides can trigger a cascade of intracellular signaling events, often independent of the ion concentration changes. These pathways can influence cell growth, proliferation, and apoptosis, which is of particular interest in cancer research.
Below is a diagram illustrating the signaling pathway of Na+/K+-ATPase inhibition by a cardenolide.
Caption: Signaling pathway of Na+/K+-ATPase inhibition.
Experimental Protocols for Characterization
A thorough investigation of a novel Na+/K+-ATPase inhibitor involves a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular consequences.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. A decrease in Pi production in the presence of the inhibitor indicates its potency.
Principle: The assay relies on the colorimetric detection of inorganic phosphate. A common method involves the formation of a phosphomolybdate complex, which can be reduced to produce a colored product with an absorbance maximum typically around 660 nm.[5]
Step-by-Step Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase from a commercially available source (e.g., porcine cerebral cortex or kidney) is recommended for initial characterization. The enzyme should be stored and handled according to the manufacturer's instructions.
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, KCl, and NaCl at physiological pH.
-
ATP Solution: A stock solution of ATP is prepared in deionized water.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in a suitable solvent (e.g., DMSO).
-
Color Reagent: Prepare a solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or malachite green).
-
-
Assay Procedure:
-
Set up a 96-well microplate with appropriate controls (no enzyme, no inhibitor, and a known inhibitor like ouabain).
-
Add the assay buffer to each well.
-
Add serial dilutions of the test compound to the designated wells.
-
Add the Na+/K+-ATPase enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a specific time (e.g., 30 minutes). The reaction time should be optimized to ensure linearity.
-
Stop the reaction by adding the color reagent.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for the Na+/K+-ATPase activity assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This cell-based assay is crucial for determining the cytotoxic effects of the inhibitor on living cells. It is particularly relevant for assessing the anticancer potential of the compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Select an appropriate cell line for your research question (e.g., a cancer cell line for oncology studies or cardiomyocytes for cardiovascular research). Culture the cells in a suitable medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include appropriate controls (untreated cells and vehicle control).
-
-
Incubation: Incubate the cells with the compound for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[7]
-
MTT Addition:
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to its target receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the Na+/K+-ATPase.
Principle: A known concentration of a radiolabeled ligand that specifically binds to the Na+/K+-ATPase (e.g., [3H]ouabain) is incubated with the enzyme preparation in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the enzyme is then measured, and a decrease in bound radioactivity indicates that the test compound is competing for the same binding site.[9][10][11]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., rat brain or pig kidney) or from cells overexpressing the enzyme.
-
Reagent Preparation:
-
Binding Buffer: Typically contains Tris-HCl and MgCl2 at a physiological pH.
-
Radioligand: [3H]ouabain is a commonly used radioligand.
-
Unlabeled Ligand: Prepare serial dilutions of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
Wash Buffer: A cold buffer solution to wash away unbound radioligand.
-
-
Assay Procedure:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]ouabain, and varying concentrations of the unlabeled test compound.
-
Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ouabain).
-
Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove any remaining unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation and Expected Outcomes
The data generated from these experiments will provide a comprehensive profile of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a Na+/K+-ATPase inhibitor.
Quantitative Data Summary:
| Parameter | Assay | Expected Outcome for an Active Inhibitor | Model Data (Strophanthidin) |
| IC50 | Na+/K+-ATPase Activity Assay | Low nanomolar to micromolar range | 1-100 µmol/L for inhibition[4] |
| IC50 | MTT Cytotoxicity Assay | Potent cytotoxicity in relevant cell lines | Varies depending on the cell line |
| Ki | Competitive Binding Assay | High affinity (low Ki value) | Nanomolar range |
Note: The model data for Strophanthidin shows a biphasic effect in some systems, with low concentrations potentially increasing Na+/K+-ATPase activity.[4] This highlights the importance of a full dose-response analysis.
Conclusion and Future Directions
This technical guide outlines a robust experimental strategy for the characterization of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a Na+/K+-ATPase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can elucidate its potency, mechanism of action, and potential as a therapeutic agent. The use of Strophanthidin as a model compound provides a solid foundation for these investigations.
Future studies should focus on:
-
Isoform Selectivity: Investigating the binding affinity of the compound for different isoforms of the Na+/K+-ATPase α-subunit, which could inform its tissue-specific effects and therapeutic window.
-
In Vivo Efficacy: Progressing to animal models to assess the compound's pharmacokinetic and pharmacodynamic properties and its therapeutic efficacy in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide to understand the contribution of the hydroxyl groups to its activity and to optimize its pharmacological profile.
By following the methodologies outlined in this guide, the scientific community can effectively unravel the therapeutic potential of this and other novel cardenolides targeting the Na+/K+-ATPase.
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PubChem. (n.d.). Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-I(2)-D-glucopyranosyl-I(2)-D-ribo-hexopyranosyl)oxy]-11,14,19-trihydroxy-, (3I(2),5I(2),11I+/-)-. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabagenin): A Technical Guide for Researchers
This guide provides an in-depth technical exploration of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, more commonly known as Ouabagenin. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, potential therapeutic applications, and key experimental methodologies for investigating this potent cardiotonic steroid.
Introduction: Beyond Cardiotonicity
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, or Ouabagenin, is a naturally occurring cardenolide and the aglycone of Ouabain.[1][2] Historically, cardenolides have been primarily recognized for their cardiotonic effects, stemming from their ability to inhibit the Na+/K+-ATPase pump in cardiac myocytes.[3] However, a growing body of evidence suggests a much broader therapeutic potential for Ouabagenin, particularly in the realm of oncology.[3][4] This guide will provide a comprehensive overview of its chemical properties, multifaceted mechanism of action, and burgeoning potential as an anticancer agent, supported by detailed experimental protocols for its preclinical evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ouabagenin is fundamental for its application in research and drug development.
| Property | Value |
| Systematic Name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide |
| Common Name | Ouabagenin, g-Strophanthidin |
| CAS Number | 508-52-1 |
| Molecular Formula | C₂₃H₃₄O₈ |
| Molecular Weight | 438.51 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |
Dual Mechanism of Action: A Tale of Two Targets
The therapeutic effects of Ouabagenin are primarily attributed to its interaction with two key molecular targets: the Na+/K+-ATPase pump and the Liver X Receptor (LXR).
Inhibition of Na+/K+-ATPase and Downstream Signaling
As a cardenolide, Ouabagenin is a potent inhibitor of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane.[3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis triggers a cascade of downstream signaling events, including the activation of Src kinase, the epidermal growth factor receptor (EGFR), and the mitogen-activated protein kinase (MAPK) pathway.[4] In cancer cells, this signaling cascade can induce apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][4]
Agonism of the Liver X Receptor (LXR)
Recent studies have unveiled a novel mechanism of action for Ouabagenin as a selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation.[5] Upon activation by Ouabagenin, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This LXR-mediated pathway is being explored for its potential in treating metabolic and inflammatory diseases.
Therapeutic Potential in Oncology
The anticancer properties of Ouabagenin and its parent compound, Ouabain, are a significant area of current research. Numerous preclinical studies have demonstrated their potent cytotoxic effects against a wide range of cancer cell lines.
In Vitro Anticancer Activity
While specific IC₅₀ values for Ouabagenin are not as extensively reported as for its glycoside, Ouabain, the available data for Ouabain provide a strong indication of its potent anticancer activity. It is important to note that the aglycone (Ouabagenin) may have different cell permeability and potency compared to the glycoside.
Table 1: IC₅₀ Values of Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) at 72h | Reference |
| H460 | Non-small-cell lung cancer | 10.44 | [3] |
| A549 | Non-small-cell lung cancer | - | [4] |
| HCT116 | Colorectal carcinoma | - | [3] |
| PANC1 | Pancreatic carcinoma | 42.36 | [3] |
| HeLa | Cervical cancer | - | [3] |
| A375 | Melanoma | 30.25 | [1] |
| SK-Mel-28 | Melanoma | 87.42 | [1] |
Note: The table presents data for Ouabain, the glycoside of Ouabagenin. These values are intended to be representative of the potent anticancer activity of this class of compounds.
Mechanisms of Anticancer Action
The anticancer effects of Ouabagenin are multifactorial and include:
-
Induction of Apoptosis: Activation of caspase cascades and disruption of mitochondrial membrane potential.[1][4]
-
Cell Cycle Arrest: Primarily at the G2/M phase.[1]
-
Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress and DNA damage.[3]
-
Inhibition of STAT3 Signaling: Downregulation of a key pathway involved in tumor progression.[3]
-
Modulation of Autophagy: Induction of autophagic cell death in certain cancer types.[4]
Key Experimental Methodologies
To facilitate further research into the therapeutic potential of Ouabagenin, this section provides detailed, step-by-step protocols for key in vitro assays.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of Ouabagenin to inhibit the activity of the Na+/K+-ATPase enzyme.
Protocol:
-
Enzyme Preparation: Utilize a commercially available purified Na+/K+-ATPase preparation or isolate from a suitable tissue source (e.g., pig kidney medulla).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 20 mM KCl, 100 mM NaCl, and 1 mM ATP.
-
Ouabagenin Dilutions: Prepare a serial dilution of Ouabagenin in DMSO, followed by a final dilution in the assay buffer.
-
Incubation: In a 96-well plate, add 50 µL of the enzyme preparation to each well. Add 25 µL of the Ouabagenin dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 25 µL of 4 mM ATP solution to each well.
-
Reaction Termination: After 30 minutes of incubation at 37°C, stop the reaction by adding 100 µL of a quenching solution (e.g., malachite green reagent).
-
Phosphate Detection: Measure the absorbance at a wavelength appropriate for the detection reagent used (e.g., 620 nm for malachite green). The amount of inorganic phosphate (Pi) released is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each Ouabagenin concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Ouabagenin concentration and fitting the data to a sigmoidal dose-response curve.
LXR Activation Reporter Assay
This cell-based assay quantifies the ability of Ouabagenin to activate the Liver X Receptor.
Protocol:
-
Cell Culture and Transfection: Culture a suitable host cell line, such as HEK293T, in appropriate media. Co-transfect the cells with an LXR expression vector (e.g., pCMX-hLXRα) and a luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of the luciferase gene.
-
Cell Plating: After 24 hours of transfection, plate the cells into a 96-well white, clear-bottom plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of Ouabagenin or a known LXR agonist (e.g., T0901317) as a positive control. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate luciferin to each well.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value by plotting the fold activation against the logarithm of the Ouabagenin concentration.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Seed the cancer cell line of interest in a 6-well plate and treat with various concentrations of Ouabagenin for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Ouabagenin.
In Vivo Preclinical Evaluation
Preclinical in vivo studies are essential to evaluate the efficacy and safety of Ouabagenin in a whole-organism context.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question. For general anticancer screening, immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft models with human cancer cell lines.
Drug Formulation and Administration
Ouabagenin can be formulated in a vehicle such as a mixture of DMSO, Cremophor EL, and saline for intraperitoneal (i.p.) or intravenous (i.v.) administration. Dosing and treatment schedules should be optimized based on preliminary toxicity studies.
Efficacy Endpoints
-
Tumor Growth Inhibition: Monitor tumor volume over time using caliper measurements.
-
Survival Analysis: Assess the effect of treatment on the overall survival of the animals.
-
Biomarker Analysis: Collect tumor and plasma samples at the end of the study to analyze biomarkers of drug activity (e.g., apoptosis markers, proliferation markers).
Future Directions and Clinical Perspective
The dual mechanism of action of Ouabagenin presents a compelling rationale for its further investigation as a therapeutic agent. While the parent compound, Ouabain, has a long history of clinical use for cardiac conditions, its narrow therapeutic index poses a challenge for its repurposing in oncology. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop analogs of Ouabagenin with an improved therapeutic window, enhancing anticancer activity while minimizing cardiotoxicity.
-
Combination Therapies: Investigating the synergistic effects of Ouabagenin with existing chemotherapeutic agents or targeted therapies.
-
Clinical Trials: While some cardiac glycosides have been evaluated in clinical trials for cancer, more rigorous and well-designed studies are needed to establish the clinical utility of Ouabagenin or its derivatives in oncology.
Conclusion
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabagenin) is a promising natural product with a rich pharmacology and significant therapeutic potential beyond its traditional cardiotonic applications. Its ability to inhibit the Na+/K+-ATPase and activate LXR provides a unique dual mechanism of action that is ripe for further exploration, particularly in the context of cancer therapy. This guide provides a foundational framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic utility of this fascinating molecule.
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Du L, et al. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers in Oncology. 2021;11:688646. [Link]
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Wang Y, et al. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition. Journal of Cancer. 2021;12(7):2054-2064. [Link]
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Mukai K, et al. A convergent total synthesis of ouabagenin. Chemical Science. 2015;6(6):3383-3387. [Link]
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Chen X, et al. Ouabain – a double-edged sword in tumor development and progression? a review of half a century. Frontiers in Pharmacology. 2023;14:1149490. [Link]
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Tamura S, et al. Ouabagenin is a naturally occurring LXR ligand without causing hepatic steatosis as a side effect. Scientific Reports. 2018;8(1):2305. [Link]
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Qiagen. LXR/RXR Activation. Qiagen GeneGlobe. Accessed January 22, 2026. [Link]
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G-Biosciences. Annexin V-Dye Apoptosis Assay. G-Biosciences. Accessed January 22, 2026. [Link]
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Syed P, et al. Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors for Male Contraception. Journal of Medicinal Chemistry. 2018;61(2):662-677. [Link]
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Mayr C, et al. Ouabain Effects on Human Anaplastic Thyroid Carcinoma 8505C Cells. International Journal of Molecular Sciences. 2022;23(24):16009. [Link]
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An In-Depth Technical Guide to the Anticancer Properties of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, commonly known as Ouabain, is a cardiac glycoside traditionally used in the management of cardiac conditions. Emerging evidence has illuminated its potent anticancer properties, positioning it as a compound of significant interest in oncological research. This guide provides a comprehensive technical overview of Ouabain's anticancer activities, detailing its mechanism of action, summarizing key in vitro findings, and providing detailed protocols for its investigation. The primary objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of Ouabain in cancer.
Introduction: Unveiling the Anticancer Potential of a Cardiac Glycoside
Ouabain is a naturally occurring steroid derivative that has been isolated from Strophanthus gratus[1]. Historically, its primary clinical application has been in the treatment of heart failure and arrhythmias, owing to its inhibitory effect on the Na+/K+-ATPase pump in cardiac muscle[2]. However, a growing body of research has demonstrated that Ouabain exhibits significant anticancer activity across a range of malignancies, including melanoma, lung, breast, and gastric cancers[2][3]. This has led to the "repurposing" of this well-known cardiac drug for oncological applications[4].
The renewed interest in Ouabain stems from its ability to induce cell death, inhibit proliferation, and prevent metastasis in cancer cells, often at nanomolar concentrations[2][5][6]. Its multifaceted mechanism of action, which extends beyond simple ion pump inhibition to the modulation of complex signaling networks, makes it a compelling candidate for further investigation and development as an anticancer therapeutic.
Core Mechanism of Anticancer Action
The anticancer effects of Ouabain are primarily initiated by its binding to and inhibition of the Na+/K+-ATPase, an enzyme ubiquitously expressed on the plasma membrane of cells[1]. In many cancer cells, the expression and activity of Na+/K+-ATPase are altered, making them potentially more susceptible to the effects of cardiac glycosides. Inhibition of this ion pump by Ouabain disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and calcium concentrations and a decrease in intracellular potassium levels[7]. This ionic imbalance triggers a cascade of downstream signaling events that collectively contribute to its anticancer effects.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of Ouabain's anticancer activity is its ability to induce apoptosis and cause cell cycle arrest in cancer cells. In melanoma cells, for instance, Ouabain has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[4][8]. Furthermore, it consistently induces cell cycle arrest at the G2/M phase in various cancer cell lines, including melanoma and breast cancer cells[4][8]. This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclin B1, cdc2, and cdc25c[4][8].
Modulation of Key Signaling Pathways
The disruption of ion balance by Ouabain activates several signaling pathways crucial for cancer cell survival and proliferation. Transcriptome sequencing and proteomic analyses have revealed that the p53 and MAPK signaling pathways play significant roles in mediating the inhibitory effects of Ouabain[2][4]. Additionally, Ouabain has been shown to suppress the PI3K/AKT and p38/MAPK pathways in gastric cancer cells[3]. Another critical target is the STAT3 signaling pathway, which is a key regulator of tumor cell proliferation, survival, and invasion. Ouabain effectively suppresses STAT3 expression and phosphorylation, thereby blocking its downstream transcriptional activity. The activation of the AMPK-Src signaling pathway has also been implicated in Ouabain-induced autophagic cell death in lung cancer cells[9].
The following diagram illustrates the proposed signaling cascade initiated by Ouabain in cancer cells.
Caption: Ouabain's mechanism of action in cancer cells.
In Vitro Evidence of Anticancer Efficacy
The anticancer properties of Ouabain have been substantiated through numerous in vitro studies across various cancer cell lines. The following tables summarize the key findings, providing a quantitative overview of its efficacy.
Table 1: Cytotoxic Activity of Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Citation |
| A375 | Melanoma | 153.11 ± 22.69 | 24 | [3] |
| 67.17 ± 3.16 | 48 | [3] | ||
| 30.25 ± 1.70 | 72 | [3] | ||
| SK-Mel-28 | Melanoma | 772.14 ± 141.48 | 24 | [3] |
| 186.51 ± 10.51 | 48 | [3] | ||
| 87.42 ± 7.64 | 72 | [3] | ||
| A549 | Lung Cancer | ~40 | Not Specified | [5] |
| H460 | Lung Cancer | 10.44 | 72 | [6][10] |
| PANC1 | Pancreatic Cancer | 42.36 | 72 | [6][10] |
| OS-RC-2 | Renal Cancer | ~39 | 48 | [11] |
Table 2: Effects of Ouabain on Cell Cycle and Apoptosis-Related Proteins
| Cell Line | Cancer Type | Effect | Protein | Citation |
| A375 | Melanoma | Upregulation | Bax | [4][8] |
| Downregulation | Bcl-2 | [4][8] | ||
| A375 & SK-Mel-28 | Melanoma | Upregulation | Cyclin B1 | [4][8] |
| Downregulation | cdc2, cdc25c | [4][8] | ||
| AGS | Gastric Cancer | Downregulation | N-cadherin, TIMP-1, c-uPA, MMP-2 | [2][3] |
Experimental Protocols for Investigating Ouabain's Anticancer Properties
To facilitate further research into the anticancer effects of Ouabain, this section provides detailed, step-by-step protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of Ouabain on cancer cells.
Workflow Diagram:
Caption: Workflow for CCK-8 cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[8].
-
Drug Treatment: Prepare serial dilutions of Ouabain in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of Ouabain. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ouabain).
-
Incubation: Incubate the cells with Ouabain for various time points (e.g., 24, 48, and 72 hours)[3].
-
CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well[8][12]. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C[8]. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of Ouabain that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of Ouabain for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes[9].
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL[7][15].
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension[16].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[15][16].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry[7]. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by PI staining.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with Ouabain as described previously. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells[9][17]. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA[18].
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 30 minutes[9][19].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[20].
Western Blotting for Protein Expression Analysis
This protocol provides a general workflow for analyzing the expression levels of specific proteins in response to Ouabain treatment.
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The Emerging Therapeutic Potential of Cardenolides in Oncology: A Technical Guide to their Cytotoxic Effects
Introduction: Re-evaluating a Classic Pharmacophore for Cancer Therapy
For centuries, the cardenolide scaffold, a defining feature of cardiac glycosides, has been harnessed for its potent effects on cardiac muscle, primarily in the treatment of heart failure.[1][2] However, a growing body of preclinical evidence has illuminated a compelling new application for this class of steroid-like compounds: as highly effective cytotoxic agents against a broad spectrum of cancer cells.[3][4] This guide provides an in-depth technical exploration of the cytotoxic effects of cardenolides, using the representative structure 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, on cancer cells. We will delve into the core mechanisms of action, downstream signaling consequences, and the essential experimental protocols for evaluating these effects in a research setting.
The renewed interest in cardenolides for oncology is driven by their ability to inhibit cancer cell proliferation at nanomolar concentrations.[3][4] This potency, coupled with mechanisms that can overcome resistance to conventional chemotherapies, positions cardenolides as a promising area for drug development.[5][6]
The Primary Target: Na+/K+-ATPase and the Disruption of Ion Homeostasis
The principal molecular target of cardenolides is the Na+/K+-ATPase, a ubiquitous transmembrane protein complex responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[5][7] This pump is crucial for numerous cellular processes, and its inhibition triggers a cascade of events that are particularly detrimental to cancer cells.
The aberrant expression and activity of Na+/K+-ATPase subunits in various cancers can make them more susceptible to the inhibitory effects of cardenolides compared to normal tissues.[5][8] The binding of a cardenolide to the α-subunit of the Na+/K+-ATPase initiates a series of events that ultimately lead to cytotoxic outcomes.[7]
Mechanisms of Cytotoxicity: A Multi-pronged Attack on Cancer Cells
The inhibition of the Na+/K+-ATPase by cardenolides unleashes a multifaceted assault on cancer cells, culminating in cell death. The key cytotoxic mechanisms are detailed below.
Induction of Apoptosis
A primary outcome of cardenolide treatment is the induction of apoptosis, or programmed cell death. This is triggered by several downstream consequences of Na+/K+-ATPase inhibition:
-
Increased Intracellular Calcium: The disruption of the sodium gradient leads to an increase in intracellular calcium levels.[1] This calcium overload can activate various pro-apoptotic signaling pathways.
-
Generation of Reactive Oxygen Species (ROS): Cardenolide treatment has been shown to induce the production of ROS, which can cause oxidative damage to cellular components and trigger apoptosis.[9][10]
-
Mitochondrial Dysfunction: The apoptotic cascade often involves the mitochondria. Cardenolides can induce the release of cytochrome c and other pro-apoptotic factors from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[11]
Cell Cycle Arrest
Cardenolides can also halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, Strophanthidin, a related cardenolide, has been shown to cause G2/M phase arrest in MCF-7 breast cancer cells.[12] This prevents cancer cells from dividing and contributes to the overall anti-proliferative effect.
Modulation of Key Signaling Pathways
The binding of cardenolides to the Na+/K+-ATPase can also modulate various intracellular signaling pathways that are critical for cancer cell survival and proliferation. This signaling function of the Na+/K+-ATPase is distinct from its ion-pumping activity and offers additional avenues for therapeutic intervention.[5] Key pathways affected include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often dysregulated in cancer. Cardenolides have been shown to attenuate this pathway, thereby inhibiting cancer cell growth.
-
PI3K/AKT/mTOR Pathway: This is a central pathway for cell growth, survival, and metabolism. Its inhibition by cardenolides is a significant contributor to their anticancer effects.
-
Wnt/β-Catenin Pathway: Aberrant Wnt signaling is a hallmark of many cancers. Cardenolides can suppress this pathway, leading to reduced proliferation.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key player in cancer cell survival and proliferation. Ouabain, another well-studied cardenolide, has been shown to suppress STAT3 expression and phosphorylation.[9][10]
The following diagram illustrates the central role of Na+/K+-ATPase inhibition in the cytotoxic effects of cardenolides.
Caption: The central mechanism of cardenolide-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxic Effects
A robust evaluation of the cytotoxic effects of a cardenolide like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide requires a series of well-controlled in vitro experiments. The following protocols provide a standard workflow for this assessment.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cardenolide (e.g., ranging from nanomolar to micromolar concentrations) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with the cardenolide at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to eliminate RNA staining).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the cardenolide.
Protocol:
-
Protein Extraction: Treat cells with the cardenolide, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of AKT, ERK, STAT3, and key apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of a cardenolide.
Caption: A standard workflow for in vitro cytotoxicity assessment.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Cytotoxicity of Cardenolides in Various Cancer Cell Lines
| Cardenolide | Cancer Cell Line | Assay | IC50 | Reference |
| Strophanthidin | MCF-7 (Breast) | MTT | ~2 µM | [12] |
| Strophanthidin | A549 (Lung) | MTT | < 10 µM | [12] |
| Strophanthidin | HepG2 (Liver) | MTT | < 10 µM | [12] |
| Ouabain | A375 (Melanoma) | CCK-8 | Not specified | [13] |
| Ouabain | SK-Mel-28 (Melanoma) | CCK-8 | Not specified | [13] |
| Ouabain | Biliary Tract Cancer | Cell Viability | Low nM range | [14] |
Note: The exact IC50 values can vary depending on the specific experimental conditions.
Conclusion and Future Directions
The cytotoxic effects of cardenolides on cancer cells are well-documented and mechanistically compelling. Their ability to inhibit the Na+/K+-ATPase and subsequently trigger apoptosis, cell cycle arrest, and the modulation of critical cancer-related signaling pathways underscores their potential as a novel class of anticancer agents. The representative compound, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, embodies the structural features that confer this potent bioactivity.
While the preclinical data are promising, the primary challenge for the clinical translation of cardenolides is their narrow therapeutic index, with cardiotoxicity being the main dose-limiting factor.[7] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design novel cardenolide analogs with improved cancer cell selectivity and reduced cardiotoxicity.
-
Combination Therapies: Exploring the synergistic effects of cardenolides with existing chemotherapeutic agents to enhance efficacy and reduce required doses.
-
Development of Targeted Delivery Systems: To specifically deliver cardenolides to tumor tissues, thereby minimizing systemic toxicity.
By addressing these challenges, the full therapeutic potential of this fascinating class of natural products may one day be realized in the fight against cancer.
References
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Reddy D, et al. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Front Oncol. 2020;9:1469. Published 2020 Jan 17. [Link]
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Mijatovic T, Dufrasne F, Kiss R. Na+/K+-ATPase and cancer. Pharm Pat Anal. 2012 Mar;1(1):91-106. [Link]
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Du L, Jiang H, Chen J, Hu C, Zhou M. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Front Oncol. 2021;11:684316. Published 2021 Jun 30. [Link]
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Menger L, Vacchelli E, Kepp O, Eggermont A, Tartour E, Zitvogel L, Kroemer G, Galluzzi L. Trial watch: Cardiac glycosides and cancer therapy. Oncoimmunology. 2013 Feb 1;2(2):e23082. [Link]
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Du L, Jiang H, Chen J, Hu C, Zhou M. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Front Oncol. 2021;11:684316. [Link]
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Winnicka K, Bielawski K, Gornowicz A. Cardenolides in cancer therapy. Division of Pharmaceutical Biology, Friedrich-Alexander-University Erlangen-Nürnberg. [Link]
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Cerella C, Diederich M, Ghibelli L. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy. Cancers (Basel). 2020 Sep 29;12(10):2806. [Link]
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Wang L, Cai W, Han B, Zhang J, Yu B, Chen M. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Inducing Apoptosis and G2/M Phase Arrest. Onco Targets Ther. 2021;14:1483-1494. Published 2021 Feb 25. [Link]
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Cardenolides: old drugs with new applications in oncology. Cancer Research. 2006 Apr 15;66(8 Supplement):5453. [Link]
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Hsieh YJ, Lin LC, Tsai JH, Yang SF, Wang YJ, Chou MY, Chi CW, Chen MK, Hsieh MJ. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells. Anticancer Res. 2020 May;40(5):2637-2646. [Link]
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Lefranc F, Mijatovic T, Kondo Y, Sauvage S, Roland I, Debeir O, Krstic D, Darro F, Kiss R. Na+/K+-ATPase as a potential target to combat melanoma. Mol Cancer Ther. 2007 Nov;6(11):2986-93. [Link]
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Prassas I, Diamandis EP. Novel therapeutic applications of cardiac glycosides. Nat Rev Drug Discov. 2008 Nov;7(11):926-35. [Link]
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Wolle D, Gnewuch C, Gersch M, Malo A, Gülden M, Seibert I, Efferth T, Gründemann D. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells. Sci Rep. 2023 Jun 30;13(1):10636. [Link]
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Lefranc F, et al. Targeting Na+/K+-ATPase in non-small cell lung cancer (NSCLC). J Clin Oncol. 2007;25(18_suppl):18116. [Link]
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Newman RA, Yang P, Pawlus AD, Block KI. Cardiac glycosides as novel cancer therapeutic agents. Mol Interv. 2008 Feb;8(1):36-49. [Link]
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Selvaraj S, Krishnaswamy S, Devashya V, Sethuraman S, Krishnan UM. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Front Pharmacol. 2021;12:732791. Published 2021 Sep 16. [Link]
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A Technical Guide to the Preliminary In Vitro Investigation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and Novel Cardenolide Analogs
This document provides a comprehensive framework for the initial in vitro evaluation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a novel cardiac glycoside. The methodologies and scientific rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and other new cardenolide compounds. The guide emphasizes a logical, stepwise approach to preliminary screening, focusing on cytotoxicity, mechanism of action, and cellular effects.
Introduction: The Therapeutic Potential of Cardenolides
Cardenolides, a class of naturally occurring steroids, have a long history in the treatment of congestive heart failure and arrhythmias.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] Beyond their cardiotonic effects, emerging research has highlighted the potent anti-cancer properties of these compounds.[1][2] Many cardenolides have been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including lung, colorectal, gastric, and liver cancer.[1]
The therapeutic window for many existing cardenolides is narrow, with toxicity being a significant limitation.[1] This has spurred the synthesis and investigation of novel derivatives, such as 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, with the aim of developing compounds with improved efficacy and reduced toxicity.[1] This guide provides a foundational set of in vitro experiments to begin to characterize the biological profile of such novel agents.
Pre-Analytical Characterization of the Investigational Compound
Prior to initiating biological assays, it is imperative to confirm the identity, purity, and stability of the synthesized 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. This foundational step ensures the validity and reproducibility of all subsequent in vitro data.
2.1 Structural Verification The chemical structure of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification.
2.2 Purity Assessment The purity of the compound should be assessed using high-performance liquid chromatography (HPLC). A purity level of >95% is recommended for in vitro studies.
2.3 Solubility and Stability The solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol) should be determined. Stability studies in culture media at 37°C should also be performed to ensure the compound does not degrade over the course of the experiments.
Core In Vitro Assays for Preliminary Evaluation
The following suite of in vitro assays provides a robust initial assessment of the biological activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
3.1 Cytotoxicity Screening
The initial step in evaluating a novel compound with potential anti-cancer activity is to determine its cytotoxicity across a panel of relevant cell lines. It is advisable to include both cancer and non-cancerous cell lines to assess for selective toxicity.
3.1.1 Recommended Cell Lines A diverse panel of cell lines should be selected. For example:
-
Human Cancer Cell Lines:
-
MCF-7 (Breast Cancer)
-
A549 (Lung Cancer)
-
HepG2 (Liver Cancer)
-
HCT116 (Colon Cancer)
-
-
Non-Cancerous Human Cell Lines:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Human Foreskin Fibroblasts (HFF)
-
3.1.2 MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
3.1.3 Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HepG2 | Liver Cancer | Experimental Value |
| PBMCs | Non-Cancerous | Experimental Value |
3.2 Mechanistic Assays: Uncovering the Mode of Action
3.2.1 Na+/K+-ATPase Inhibition Assay
Given that cardenolides are known inhibitors of the Na+/K+-ATPase, directly assessing the effect of the novel compound on this enzyme is a critical mechanistic study.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a microsomal fraction from a suitable tissue source (e.g., porcine brain) rich in Na+/K+-ATPase.
-
Assay Reaction: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction mixture should contain the enzyme preparation, ATP, Mg²⁺, Na⁺, and K⁺.
-
Compound Incubation: Incubate the enzyme with varying concentrations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. A known inhibitor like ouabain should be used as a positive control.
-
Phosphate Detection: After the reaction, the amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC₅₀).
3.2.2 Apoptosis Induction Assessment
Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide at its IC₅₀ concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3.2.3 Cell Cycle Analysis
Certain anti-cancer agents can cause cell cycle arrest, preventing cancer cells from proliferating.
Step-by-Step Methodology:
-
Cell Treatment: Treat a selected cancer cell line with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualization of Experimental Workflows
4.1 General In Vitro Screening Workflow
Caption: A flowchart of the preliminary in vitro evaluation process.
4.2 Proposed Signaling Pathway for Cardenolide-Induced Apoptosis
Caption: A potential signaling cascade initiated by cardenolide binding.
Data Interpretation and Future Directions
The preliminary data generated from these in vitro studies will provide a foundational understanding of the biological activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
Potent and Selective Cytotoxicity: If the compound exhibits potent cytotoxicity against cancer cell lines with minimal effect on non-cancerous cells, it warrants further investigation.
-
Mechanism of Action: Confirmation of Na+/K+-ATPase inhibition would classify it within the broader family of cardiac glycosides. The induction of apoptosis and/or cell cycle arrest would provide key insights into its anti-cancer mechanism.
-
Next Steps: Promising results from these initial studies would justify more in-depth mechanistic studies, such as Western blotting to probe specific signaling pathways, and ultimately, in vivo studies in animal models.
This guide provides a structured and scientifically rigorous approach to the preliminary in vitro characterization of novel cardenolides. By following these methodologies, researchers can efficiently and effectively evaluate the therapeutic potential of new chemical entities.
References
- Mijatovic, T., Van Quaquebeke, E., & Kiss, R. (2007). Cardiotonic glycosides on the road to cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1776(1), 32-57.
- Newman, R. A., Yang, P., Pawlus, A. D., & Block, K. I. (2008). Cardiac glycosides as novel cancer therapeutic agents. Molecular interventions, 8(1), 36.
Sources
synonyms for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
An In-Depth Technical Guide to Ouabain and its Aglycone, Ouabagenin
A Foreword for the Researcher
This guide is designed for professionals in the fields of pharmacology, cell biology, and drug development. The initial query concerned 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide , the systematic chemical name for the compound Ouabagenin . Ouabagenin is the aglycone core of the far more extensively studied cardiac glycoside, Ouabain . Due to the wealth of available scientific literature and its ubiquitous use as a research tool, this guide will focus predominantly on Ouabain. We will provide the in-depth technical data, protocols, and mechanistic insights associated with Ouabain, while clearly distinguishing information pertaining to its aglycone, Ouabagenin, where appropriate. This approach ensures the delivery of a comprehensive and practical resource grounded in decades of scientific application.
Section 1: Chemical Identity and Nomenclature
Ouabain is a cardioactive glycoside derived from the seeds of Strophanthus gratus and other plants in the Apocynaceae family.[1][2] It consists of the steroidal aglycone, Ouabagenin, linked to a rhamnose sugar moiety. This structural difference is crucial, as the glycoside form is typically what is used in experimental and clinical contexts.
Table 1: Synonyms and Chemical Identifiers
| Identifier | Ouabain (Glycoside) | Ouabagenin (Aglycone) |
| Systematic Name | 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide |
| Common Synonyms | G-Strophanthin, Acocantherin, Astrobain, Gratibain, Kombetin | Strophanthidin-19-hydroxy |
| CAS Number | 630-60-4 (Anhydrous), 11018-89-6 (Octahydrate) | 508-52-1 |
| PubChem CID | 439501 | 286248 |
| Molecular Formula | C₂₉H₄₄O₁₂ | C₂₃H₃₄O₈ |
| Molecular Weight | 584.66 g/mol (Anhydrous) | 438.5 g/mol |
Section 2: Physicochemical Properties of Ouabain
Understanding the physical and chemical properties of Ouabain is critical for its correct handling, storage, and application in experimental settings. Ouabain is typically supplied as a white crystalline powder, often in its octahydrate form.[2]
Table 2: Physicochemical Data for Ouabain Octahydrate
| Property | Value | Source / Notes |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Formula | C₂₉H₄₄O₁₂·8H₂O | |
| Molecular Weight | 728.77 g/mol | |
| Solubility | Soluble in water (10 mM) and DMSO (100 mM). Also soluble in hot water (up to 50 mg/mL), ethanol, and methanol. Practically insoluble in chloroform and ether. | [3] |
| Storage | Store solid at room temperature, protected from light. Solutions should be prepared fresh or stored at -20°C for up to one month. | [3] |
| Stability | Stable in air but can be affected by light. Solutions can be sterilized by autoclaving or filtration. | [4] |
Section 3: Core Mechanism of Action
Ouabain's primary and most well-characterized mechanism of action is the selective inhibition of the Na+/K+-ATPase pump (Sodium-Potassium pump), an essential enzyme found on the plasma membrane of most animal cells.[1][2]
The Na+/K+-ATPase Pump
The Na+/K+-ATPase is a P-type ATPase that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, hydrolyzing one molecule of ATP in the process.[5] This action is fundamental for maintaining the electrochemical gradients across the cell membrane, which are vital for numerous physiological processes, including nerve impulse transmission, muscle contraction, and regulation of cell volume. The enzyme is composed of alpha and beta subunits, with the alpha subunit containing the binding sites for ions, ATP, and cardiac glycosides like Ouabain.[5]
Inhibition and Downstream Signaling
Ouabain binds to a specific site on the extracellular face of the Na+/K+-ATPase alpha subunit, locking the enzyme in a conformation that prevents ion transport.[6] This inhibition leads to two major downstream consequences:
-
Ionic Dysregulation: The blockade of Na+ efflux causes an increase in the intracellular sodium concentration. This diminishes the driving force for the Na+/Ca2+ exchanger (NCX), which normally expels calcium ions (Ca2+) from the cell. The resulting increase in intracellular Ca2+ concentration is the basis for Ouabain's positive inotropic (contractility-enhancing) effect in cardiac myocytes.
-
Signal Transduction: Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[5] Ouabain binding can activate a cascade of intracellular signaling pathways, often independently of major changes in bulk ion concentrations. This "signalosome" involves the activation of Src kinase, which in turn can trigger downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, influencing processes such as cell growth, proliferation, and apoptosis.[7][8]
Figure 1: Dual mechanism of Ouabain action.
Section 4: Key Experimental Protocols
This section provides validated, step-by-step methodologies for common experimental uses of Ouabain. Adherence to these protocols is essential for reproducibility and data integrity.
Preparation of Ouabain Stock Solutions
Accurate preparation of stock solutions is the foundation of any experiment. Given Ouabain's high potency, precision is paramount.
Methodology:
-
Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of Ouabain octahydrate powder in a fume hood.
-
Solvent Selection: For a 10 mM stock, dissolve in high-purity water (e.g., Milli-Q). For a 100 mM stock, dissolve in DMSO.[3] Warming and sonication may be required to fully dissolve the compound in water.[9]
-
Calculation Example (10 mM Aqueous Stock):
-
MW of Ouabain Octahydrate = 728.77 g/mol .
-
To make 1 mL of a 10 mM solution, you need 0.01 mmol/L * 0.001 L * 728.77 g/mol = 0.0072877 g = 7.29 mg.
-
Weigh 7.29 mg and dissolve in 1 mL of water.
-
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting & Storage: Dispense into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Figure 2: Workflow for preparing Ouabain stock solutions.
Protocol: Cell Viability/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. Ouabain is known to affect the viability of various cell types, particularly cancer cells.[5][7][10]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HK-2, or a cancer line of interest) in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment Preparation: Prepare serial dilutions of Ouabain from your stock solution in complete cell culture medium. A typical concentration range for initial screening is 0 nM (vehicle control) to 1000 nM.[7]
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different Ouabain concentrations. Include a vehicle-only control (e.g., medium with the highest concentration of DMSO used, if applicable).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[5][7]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each Ouabain concentration. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge and Therapeutic Promise of Polyhydroxylated Cardenolides
Cardenolides, a class of naturally occurring steroids, have a long and storied history in medicine, primarily as treatments for heart failure.[1][2] Their mechanism of action involves the inhibition of the Na+/K+-ATPase, a vital membrane-bound enzyme, which leads to an increase in intracellular calcium concentration in cardiac muscle cells, thereby enhancing contractility.[3][4] The highly oxygenated members of this family, such as ouabain and its aglycone, ouabagenin (a 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide), present formidable synthetic challenges due to their complex stereochemistry and dense functionalization.[4][5]
The synthesis of 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide and its derivatives is a significant endeavor in medicinal chemistry. Access to these complex molecules through chemical synthesis not only provides a sustainable alternative to isolation from natural sources but also opens avenues for the systematic exploration of their structure-activity relationships (SAR).[4][6] By modifying the core structure and the substitution pattern of the hydroxyl groups, researchers can aim to develop novel analogs with improved therapeutic indices, potentially separating the cardiotonic effects from the inherent toxicity associated with this class of compounds.[4] This guide provides a detailed overview of the synthetic strategies and experimental protocols for the preparation of these intricate molecules, drawing from established total and semi-synthetic approaches to the closely related natural product, ouabagenin.
Strategic Considerations in the Synthesis of a Hexahydroxylated Cardenolide
The synthesis of a molecule with six hydroxyl groups, a specific stereochemical configuration across a rigid steroid backbone, and a sensitive butenolide moiety requires careful strategic planning. Two primary approaches have been successfully employed for the synthesis of the closely related ouabagenin: convergent total synthesis and semi-synthesis from readily available steroid starting materials.[1][5]
Convergent Total Synthesis Approach
A convergent approach offers flexibility and the potential for analog synthesis by preparing key fragments of the molecule separately before their assembly.[1][5][7] For a 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide, the molecule can be retrosynthetically disconnected into three key building blocks: an AB-ring fragment, a D-ring fragment, and the butenolide side chain.[7]
Key Features of the Convergent Strategy:
-
Stereocontrol: The numerous stereocenters of the steroid core are established through a series of stereoselective reactions, including Diels-Alder cycloadditions and substrate-controlled reductions.[8][9]
-
Flexibility: This approach allows for the modification of each fragment independently, facilitating the synthesis of a library of derivatives for SAR studies.
-
Key Reactions: Critical transformations include the construction of the polyoxygenated AB-ring system, the coupling of the AB and D rings, and the final installation of the butenolide moiety, often via a Stille cross-coupling reaction.[7]
Diagram 1: Retrosynthetic Analysis of a Convergent Approach
Caption: A convergent retrosynthetic strategy for the target cardenolide.
Semi-Synthetic Approach from a Steroid Precursor
A semi-synthetic strategy leverages the pre-existing and stereochemically defined framework of a commercially available steroid, such as adrenosterone.[10] This approach focuses on the regio- and stereoselective introduction of the required hydroxyl groups and the construction of the butenolide ring onto the existing steroid core.
Key Features of the Semi-Synthetic Strategy:
-
Efficiency: By starting from a complex, pre-formed scaffold, the overall step count can be significantly reduced compared to a total synthesis.
-
Regioselectivity: The primary challenge lies in the selective functionalization of specific C-H bonds to introduce the hydroxyl groups at positions C1, C5, C11, C14, and C19. This often involves sophisticated redox relay strategies and directed oxidations.
-
Protecting Group Manipulation: The synthesis heavily relies on the strategic use of protecting groups to differentiate the various hydroxyl and ketone functionalities present in the starting material and intermediates.[1]
Diagram 2: Workflow of a Semi-Synthetic Approach
Caption: Key stages in a semi-synthetic route to the target cardenolide.
Detailed Experimental Protocols
The following protocols are adapted from established syntheses of ouabagenin and represent key transformations applicable to the synthesis of 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide derivatives.
Protocol 1: Diels-Alder Reaction for AB-Ring Construction (Convergent Approach)
This protocol describes a foundational step in a convergent synthesis, where a Diels-Alder reaction is used to construct the core of the AB-ring system with control over the initial stereochemistry.[8][9][11]
Materials:
-
Appropriate diene (e.g., a functionalized 1,3-cyclohexadiene derivative)
-
Dienophile (e.g., a substituted acrylate or maleimide)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Et₂AlCl)
-
Anhydrous dichloromethane (DCM) or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the diene (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst (0.1 - 1.2 equiv) to the stirred solution.
-
In a separate flask, dissolve the dienophile (1.1 equiv) in anhydrous DCM.
-
Add the dienophile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Causality: The use of a Lewis acid catalyst accelerates the reaction and enhances the endo selectivity by coordinating to the dienophile, thereby lowering its LUMO energy.[11] Conducting the reaction at low temperatures minimizes side reactions and further improves stereoselectivity.
Protocol 2: Stereoselective Ketone Reduction
This protocol details the stereoselective reduction of a ketone, a common step in steroid synthesis to establish the stereochemistry of a hydroxyl group.[5][10][12]
Materials:
-
Steroidal ketone
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) for less hindered ketones, or a bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®) for more hindered ketones)
-
Methanol or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the steroidal ketone (1.0 equiv) in methanol or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (1.1 - 1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Causality: The choice of reducing agent is critical for stereocontrol. Less hindered ketones can often be reduced with NaBH₄ to give the thermodynamically favored equatorial alcohol. For more sterically demanding reductions or to achieve the axial alcohol, a bulkier reducing agent like L-Selectride® is employed, which approaches from the less hindered face of the ketone.[12][13]
Protocol 3: Installation of the Butenolide Ring via Stille Coupling
This protocol describes the palladium-catalyzed Stille cross-coupling reaction to introduce the butenolide moiety at the C17 position of the steroid core.[7][14][15]
Materials:
-
C17-vinyl triflate or iodide of the steroid core
-
Tributylstannyl butenolide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., triphenylarsine)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the C17-vinyl triflate/iodide (1.0 equiv), tributylstannyl butenolide (1.5 equiv), and CuI (0.2 equiv).
-
Add the palladium catalyst (0.05 - 0.1 equiv) and any additional ligand.
-
Add anhydrous DMF or THF via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The Stille coupling is a robust and versatile C-C bond-forming reaction. The palladium catalyst facilitates the cross-coupling between the organostannane and the organic halide/triflate.[14] The use of a copper co-catalyst can often accelerate the transmetalation step and improve the overall efficiency of the reaction.[7]
Protecting Group Strategies: A Critical Element
The synthesis of a hexahydroxylated cardenolide is a masterclass in the application of protecting group chemistry.[1][16] With six hydroxyl groups of varying reactivity (primary, secondary, and tertiary), a well-thought-out protecting group strategy is paramount to success.
Table 1: Common Protecting Groups for Hydroxyl Functions in Polyol Synthesis
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| Silyl Ethers | TBS, TIPS, TBDPS | R₃SiCl, Imidazole, DMF | TBAF, THF; HF·Py, THF | Base stable, acid labile |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C; Na, NH₃ | Acid/base stable |
| Acetate | Ac | Ac₂O, Pyridine, DMAP | K₂CO₃, MeOH; LiOH, THF/H₂O | Acid stable, base labile |
| Acetonide | - | Acetone, p-TsOH | Aqueous acid | Protects 1,2- and 1,3-diols |
Orthogonal Protection: The key to managing multiple hydroxyl groups is the use of an orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting the others.[17] For instance, a TBS ether can be removed with fluoride without cleaving a benzyl ether, which in turn can be removed by hydrogenolysis without affecting an acetate ester.
Application Notes: Leveraging Synthetic Derivatives for Drug Discovery
The ability to synthesize 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide and its derivatives provides a powerful platform for advancing our understanding of this important class of molecules and for developing new therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the stereochemistry and substitution pattern of the hydroxyl groups, researchers can probe the specific interactions between the cardenolide and its target, the Na+/K+-ATPase.[4][18][19] This can lead to the identification of key structural features responsible for both efficacy and toxicity.
-
Probes for Biological Research: The synthesized derivatives can be functionalized with fluorescent tags or other reporter groups to create molecular probes for studying the localization and dynamics of the Na+/K+-ATPase in living cells.
-
Development of Novel Therapeutics: The cardenolide scaffold has shown promise in areas beyond cardiology, including anticancer and antiviral applications.[20] Synthetic access to a diverse range of analogs allows for the exploration of these other therapeutic potentials and the optimization of activity against different biological targets.
-
Overcoming Drug Resistance: The development of novel cardenolide derivatives may offer a strategy to overcome resistance mechanisms that have emerged for existing drugs.
References
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- Schönfeld, W., Weiland, J., Lindig, C., Masnyk, M., Güntert, T. W., & Repke, K. R. (1985). The lead structure in cardiac glycosides is 5β, 14β-androstane-3β, 14-diol. Naunyn-Schmiedeberg's archives of pharmacology, 329(4), 414-426.
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- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Araya, J. J., et al. (2012). Cytotoxic cardiac glycosides and other compounds from Asclepias syriaca.
- Bohlmann, F., & Zdero, C. (1977). A new type of steroid from the roots of Anemone hupehensis. Phytochemistry, 16(6), 776-777.
- Zaretsky, Z. V., & Dan, P. (1980). Mass spectrometry of cardiac glycosides. Biomedical mass spectrometry, 7(11‐12), 501-507.
- Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072-1133.
- Shao, Y., et al. (2010). Complete assignments of 1H and 13C NMR spectral data of nine surfactin isomers. Magnetic Resonance in Chemistry, 48(10), 821-826.
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- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Bhaumik, A., & Chattopadhyay, P. (2013). Selective Hydroxyl Protection and Deprotection. In Modern Methods of Organic Synthesis.
- Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis.
- Julian, P. L., Meyer, E. W., & Printy, H. C. (1948). The Reduction of Steroid Ketones with Alkali Metal Borohydrides. Journal of the American Chemical Society, 70(10), 3872-3872.
- Kumar, V., & Kumar, S. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates. In The Chemistry Inside Spices and Herbs: Research and Development. Bentham Science Publishers.
- Scott, P. J. H. (2011). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons.
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- Kim, S., et al. (1985). Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R, S-1, 2-dimethylpropyl)-borohydride. The Journal of Organic Chemistry, 50(11), 1927-1932.
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Semi-Synthesis of Novel Cardenolide Analogs from 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide: An Application Guide
Introduction: The Enduring Therapeutic Potential and Synthetic Challenges of Cardenolides
Cardenolides, a class of naturally occurring steroids, have a long and storied history in medicine, most notably for their use in treating congestive heart failure and certain cardiac arrhythmias.[1] Their mechanism of action primarily involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[2] The starting material for the syntheses described herein, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, also known as ouabagenin, is the aglycone of ouabain, a potent and highly hydroxylated cardenolide.[1][3] While clinically useful, the therapeutic window of natural cardenolides is often narrow, creating a pressing need for the development of novel analogs with improved pharmacological profiles, including enhanced efficacy, reduced toxicity, and targeted activity against other diseases such as cancer.[4][5]
The semi-synthesis of novel analogs from a complex, highly functionalized starting material like ouabagenin presents a significant synthetic challenge. The presence of six hydroxyl groups with varying reactivities necessitates a carefully orchestrated strategy of selective protection and deprotection to achieve regioselective modifications. This guide provides a detailed exploration of the strategic considerations and experimental protocols for the semi-synthesis of novel cardenolide analogs from ouabagenin, aimed at researchers, scientists, and professionals in drug development.
Strategic Considerations in the Semi-Synthesis of Ouabagenin Analogs
The multifaceted reactivity of the ouabagenin scaffold demands a strategic approach to chemical modification. The key areas for derivatization include the numerous hydroxyl groups on the steroid backbone, the butenolide ring at C17, and the potential for re-glycosylation at the C3 position.
A successful semi-synthetic strategy hinges on the ability to differentiate between the various hydroxyl groups. The reactivity of these groups is influenced by their steric and electronic environments. For instance, the primary hydroxyl group at C19 is generally more reactive than the secondary and tertiary hydroxyls. This inherent difference in reactivity can be exploited for selective modifications. However, for more complex transformations, a robust protecting group strategy is indispensable.
Protecting Group Strategy: A Linchpin for Regioselectivity
The selective protection of the hydroxyl groups of ouabagenin is paramount for achieving controlled, site-specific modifications. Silyl ethers are particularly useful protecting groups in this context due to their ease of introduction, stability under a range of reaction conditions, and selective removal under mild conditions.
A typical workflow for the selective modification of ouabagenin is depicted below:
Caption: A generalized workflow for the semi-synthesis of ouabagenin analogs.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations in the semi-synthesis of novel cardenolide analogs from ouabagenin.
Protocol 1: Regioselective Silylation of Ouabain
This protocol is adapted from a study on the regioselective derivatization of ouabain and can be applied to ouabagenin with appropriate modifications.[6] The selective protection of hydroxyl groups is a critical first step for subsequent modifications.
Materials:
-
Ouabain octahydrate
-
Anhydrous pyridine
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Dissolution: Dissolve ouabain octahydrate (1.0 g, 1.35 mmol) in anhydrous pyridine (20 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (0.41 g, 2.7 mmol, 2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (ethyl acetate:methanol, 9:1).
-
Quenching and Extraction: After completion, cool the reaction mixture to 0°C and slowly add saturated aqueous sodium bicarbonate solution (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired mono- and di-silylated products.
Expected Outcome: This procedure is expected to yield a mixture of silylated ouabain derivatives, with preferential silylation at the less sterically hindered hydroxyl groups. The exact ratio of products will depend on the reaction conditions.
| Product | Typical Yield (%) | Key Spectroscopic Data |
| 19-O-TBDMS-ouabain | 30-40% | Appearance of a new signal in the 1H NMR spectrum around 0.9 ppm (t-butyl group) and 0.1 ppm (dimethylsilyl group). |
| 3',19-di-O-TBDMS-ouabain | 20-30% | Further increase in the intensity of the silyl proton signals in the 1H NMR spectrum. |
Protocol 2: Oxidation of an Unprotected Hydroxyl Group
This protocol describes the oxidation of an unprotected hydroxyl group after selective protection of other hydroxyls. This is a key step in introducing keto functionalities, which can serve as handles for further derivatization.
Materials:
-
Mono-silylated ouabain derivative (from Protocol 1)
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (DCM)
-
Celatom® or Celite®
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: Dissolve the mono-silylated ouabain derivative (e.g., 19-O-TBDMS-ouabain) (100 mg, 0.13 mmol) in anhydrous DCM (5 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Oxidation: Add pyridinium dichromate (PDC) (98 mg, 0.26 mmol, 2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (hexanes:ethyl acetate, 1:1).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and filter through a pad of Celatom® or Celite®. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the corresponding ketone.
Expected Outcome: This procedure will selectively oxidize the unprotected hydroxyl group(s) to the corresponding ketone(s). For example, oxidation of 19-O-TBDMS-ouabain would be expected to oxidize the C1 and C11 hydroxyls.
Protocol 3: Modification of the Butenolide Ring
The butenolide ring at the C17 position is a key pharmacophore of cardenolides. Its modification can significantly impact biological activity. This protocol outlines a general approach for the modification of the butenolide ring via Michael addition.
Materials:
-
A cardenolide with a protected steroid core
-
A suitable nucleophile (e.g., a thiol or an amine)
-
A mild base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., THF or DCM)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: Dissolve the protected cardenolide (1 equivalent) in the anhydrous solvent in a dry round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) and the mild base (1.1-1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expected Outcome: This procedure will result in the addition of the nucleophile to the butenolide ring, leading to a novel analog with a modified C17 substituent. The stereochemistry of the newly formed chiral center will depend on the reaction conditions and the substrate.
Caption: Michael addition to the butenolide ring of a cardenolide.
Protocol 4: Deprotection of Silyl Ethers
The final step in the semi-synthesis is the removal of the protecting groups to unveil the novel cardenolide analog.
Materials:
-
Silyl-protected cardenolide analog
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: Dissolve the silyl-protected cardenolide analog in THF in a round-bottom flask.
-
Deprotection: Add TBAF solution (1.1 equivalents per silyl group) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final deprotected analog.
Characterization of Novel Cardenolide Analogs
The synthesized analogs must be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure of the new compounds. Comparison of the spectra with that of the starting material will reveal the changes resulting from the chemical modifications.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized analogs, confirming their elemental composition.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds and for purification.[10][11] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly employed for the separation of cardenolides.[9][12]
Conclusion
The semi-synthesis of novel cardenolide analogs from the highly functionalized starting material, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (ouabagenin), offers a promising avenue for the development of new therapeutics with improved pharmacological properties. The success of such endeavors relies on a strategic and well-executed synthetic plan, with a particular emphasis on regioselective reactions enabled by judicious use of protecting groups. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of cardenolide analogs and unlock their full therapeutic potential.
References
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Inoue, M., et al. (2019). Modular total synthesis and cell-based anticancer activity evaluation of ouabagenin and other cardiotonic steroids with varying degrees of oxygenation. Journal of the American Chemical Society, 141(14), 5853-5863. [Link]
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Templeton, J. F., et al. (2000). Regioselective derivatization of ouabain with trialkylsilyl reagents and selective oxidation of the unprotected alcohols. Steroids, 65(7), 421-428. [Link]
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NP-MRD. (2022). Showing NP-Card for ouabain (NP0303497). Natural Products Magnetic Resonance Database. [Link]
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Herzig, S., & Deng, C. (2015). Development of a Concise Synthesis of Ouabagenin and Hydroxylated Corticosteroid Analogues. Journal of the American Chemical Society, 137(4), 1547-1555. [Link]
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Petschenka, G., et al. (2022). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzyme sensitivity. Methods in Enzymology, 672, 1-28. [Link]
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Mukai, K., et al. (2015). A Convergent Total Synthesis of Ouabagenin. Chemical Science, 6(6), 3483-3489. [Link]
-
Kanojiya, S., et al. (2013). Rapid Identification of Calotropagenin Glycosides Using High-Performance Liquid Chromatography Electrospray Ionisation Tandem Mass Spectrometry. Phytochemical Analysis, 24(5), 481-489. [Link]
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Michalak, M., et al. (2017). The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit. Natural Product Reports, 34(4), 361-410. [Link]
-
Syeda, S. S., et al. (2016). Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors for Male Contraception. Journal of Medicinal Chemistry, 59(17), 7947-7955. [Link]
-
Tymiński, Z., et al. (2014). Chemical structures of ouabain and 11 steroid-like compounds containing... ResearchGate. [Link]
-
Deslongchamps, P., et al. (2011). A convergent total synthesis of ouabagenin. Chemical Science, 2(4), 725-741. [Link]
-
Chen, W., et al. (2023). Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry, 19, 1637-1644. [Link]
-
Hamlyn, J. M., et al. (1991). Identification and characterization of a ouabain-like compound from human plasma. Proceedings of the National Academy of Sciences, 88(14), 6259-6263. [Link]
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Kobayashi, S., et al. (1997). Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid. Hypertension Research, 20(3), 191-198. [Link]
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Wang, Z., et al. (2020). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Journal of Chromatography A, 1622, 460903. [Link]
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Wang, Z., et al. (2020). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. ResearchGate. [Link]
-
Schoner, W., et al. (1997). Comparison of the 1 H-NMR spectrum of inhibitor B and ouabain. Both the... ResearchGate. [Link]
-
Peng, Y., et al. (2023). Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry, 19, 1637-1644. [Link]
-
Reddy, M. S., et al. (2009). Total Synthesis of Ouabagenin and Ouabain. Chemistry – An Asian Journal, 4(5), 725-741. [Link]
-
Chen, W., et al. (2023). Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry, 19, 1637-1644. [Link]
-
Li, D., et al. (2019). Metabolomics analysis reveals cytotoxic effects of ouabain towards psoriatic keratinocytes via impairment of glutathione metabolism. Scientific Reports, 9(1), 1-10. [Link]
- Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
-
Reddy, M. S., et al. (2009). Total Synthesis of Ouabagenin and Ouabain. Chemistry – An Asian Journal, 4(5), 725-741. [Link]
-
Nagorny, P., et al. (2019). Modular Total Synthesis and Cell-Based Anticancer Activity Evaluation of Ouabagenin and Other Cardiotonic Steroids with Varying Degrees of Oxygenation. Journal of the American Chemical Society, 141(14), 5853-5863. [Link]
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High-Resolution Purification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide via High-Performance Liquid Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the purification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a highly polar cardiac glycoside, using High-Performance Liquid Chromatography (HPLC). Recognizing the inherent challenges in retaining and resolving highly hydroxylated compounds, this guide delves into the strategic rationale behind method development, from selecting the appropriate chromatographic mode to optimizing stationary and mobile phases. We provide a comprehensive, step-by-step preparative HPLC protocol, underpinned by principles of analytical method validation outlined in ICH and USP guidelines. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scientifically-grounded methodology for isolating high-purity cardenolides for downstream applications.
Introduction: The Challenge of Polar Cardenolides
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is a member of the cardenolide family, a class of naturally derived steroids that have been extensively studied for their cardiac activity. A prominent example of a related compound is Ouabain, which also features multiple hydroxyl groups and is a known Na+/K+-ATPase inhibitor. The defining structural feature of the target analyte is its polyhydroxylated steroid backbone, which imparts significant polarity.
The purification of such molecules from crude natural extracts or synthetic reaction mixtures is a formidable challenge. The high polarity makes them difficult to retain on conventional reversed-phase (RP) HPLC columns, which separate molecules based on hydrophobicity.[1][2] Furthermore, cardenolides possess a butenolide ring which is their key chromophore, but it provides relatively weak UV absorbance, complicating detection and quantification.[3][4]
This guide provides a systematic approach to overcome these challenges, ensuring efficient and high-purity isolation of the target compound.
Strategic Method Development: A Rationale-Driven Approach
The development of a successful purification protocol hinges on a clear understanding of the analyte's chemistry and its interaction with the chromatographic system.[5][6]
The Choice of Chromatographic Mode
Given the high polarity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, several chromatographic modes can be considered.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode in pharmaceutical analysis.[2] However, for highly polar analytes, retention can be poor, often requiring highly aqueous mobile phases ( >95% water). Such conditions can lead to "phase collapse" or "dewetting" on traditional C18 columns, resulting in irreproducible retention times.[7] To mitigate this, specialized "AQ" type or polar-endcapped columns are necessary.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[11] It offers high speed and efficiency, particularly for preparative and chiral separations.[11][12] While highly effective, its adoption may be limited by instrument availability.[13][14]
For this application note, we will focus on a robust RP-HPLC method using a polar-endcapped stationary phase , as this approach balances performance with the widespread availability of RP-HPLC systems.
Stationary Phase Selection: Enhancing Polar Analyte Retention
The key to retaining our target compound is to select a stationary phase that is stable in highly aqueous mobile phases and offers alternative interaction mechanisms beyond simple hydrophobicity.
A polar-endcapped C18 column is the recommended choice. The polar functional groups incorporated into the silica surface prevent the C18 alkyl chains from collapsing in high-water environments. This ensures stable and reproducible retention. Moreover, these polar groups can engage in dipole-dipole or hydrogen bonding interactions with the numerous hydroxyl groups of the analyte, further enhancing retention and selectivity.[8]
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired separation.
-
Solvents: A combination of high-purity water and acetonitrile is recommended. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency at low wavelengths.
-
Additive/Modifier: The addition of a small amount (0.1%) of an acid, such as formic acid or trifluoroacetic acid (TFA), is crucial. This serves two purposes:
-
Improved Peak Shape: It suppresses the ionization of any residual free silanol groups on the silica surface, minimizing undesirable secondary interactions and reducing peak tailing.
-
Enhanced MS Detection: It provides a source of protons, promoting the formation of protonated molecular ions [M+H]+ in positive-mode Electrospray Ionization Mass Spectrometry (ESI-MS), which is a highly sensitive detection method for cardenolides.[15][16]
-
-
Elution Mode: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is essential. This allows for the elution of more polar impurities first, followed by the target analyte, and finally any less polar contaminants, ensuring good resolution across a range of polarities.
Detection Strategy
As previously noted, the butenolide chromophore in cardenolides has a UV absorbance maximum in the range of 215-220 nm.[3][4] Therefore, a UV/Vis or Photodiode Array (PDA) detector should be set within this range for optimal sensitivity. For unambiguous peak identification and purity assessment, coupling the HPLC system to a mass spectrometer is highly recommended. ESI-MS provides molecular weight information, confirming the identity of the collected fractions.[17]
Preparative HPLC Protocol: Step-by-Step Methodology
This protocol is designed for the purification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide from a semi-purified extract or crude synthetic mixture. An initial analytical-scale run is essential to determine the retention time of the target compound before scaling up to a preparative run.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with binary gradient pump, autosampler, and fraction collector. |
| Detectors | UV/Vis or PDA Detector; Mass Spectrometer (optional, but recommended). |
| Column | Polar-endcapped C18, 5 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm). |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. |
| Sample Solvent | 50:50 (v/v) Water:Methanol or a composition similar to the initial mobile phase. |
| Reagents | HPLC-grade Water, Acetonitrile, Methanol; Formic Acid (≥98% purity). |
Workflow Overview
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Application Note: A Robust HPLC Method for the Quantification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain)
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, commonly known as Ouabain. Ouabain is a cardiac glycoside and a potent inhibitor of the Na+/K+-ATPase pump, with significant therapeutic and research applications. The accurate quantification of Ouabain is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological assessments. This document provides a comprehensive protocol, including method development rationale, step-by-step procedures, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1] The described method is stability-indicating and suitable for routine analysis in research and drug development settings.
Introduction: The Analytical Challenge of Ouabain
Ouabain is a highly polar steroid derivative, a property that presents unique challenges for traditional reversed-phase HPLC methods. Due to its polar nature, it often exhibits poor retention on conventional C18 columns, eluting early in the chromatogram where it can be subject to matrix interferences.[2] To overcome this, the method presented here utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of polar compounds.[3] This approach ensures a robust and reproducible separation of Ouabain from potential impurities and degradation products.
The development of a stability-indicating HPLC method is of paramount importance in pharmaceutical analysis.[4][5] Such a method must be able to resolve the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions, ensuring that the measured concentration of the API is accurate and reflects its true stability.[6] This application note describes a method that has been developed and validated to meet these stringent requirements.
Chromatographic Principle and Method Rationale
The chosen analytical technique is HILIC, which employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. In this method, an amide-based stationary phase is used. The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. The high acetonitrile content in the mobile phase is also advantageous for mass spectrometric detection, should this be required, as it promotes efficient ionization.[3]
Experimental Protocols
Materials and Reagents
-
Ouabain reference standard (≥95% purity, HPLC)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for cleaning
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Setting |
| HPLC Column | Amide-based HILIC column (e.g., XBridge BEH Amide, 150 mm x 3.0 mm, 2.5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 0.2 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: An amide-based HILIC column is selected for its excellent ability to retain and separate highly polar compounds like Ouabain.[3]
-
Mobile Phase: The high percentage of acetonitrile in the mobile phase is crucial for retention in HILIC mode. The 85:15 ratio of acetonitrile to water has been optimized to provide good resolution and peak shape for Ouabain.[3]
-
Flow Rate: A lower flow rate of 0.2 mL/min is chosen to enhance the resolution of the analyte.[3]
-
Detection Wavelength: While Ouabain does not have a strong chromophore, it exhibits absorbance in the lower UV range. 220 nm is a common wavelength for the detection of compounds with limited UV absorbance.
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ouabain reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (Acetonitrile:Water, 85:15, v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
For bulk drug substance, prepare a solution with a target concentration within the calibration range using the mobile phase as the diluent.
-
For formulated products, the sample preparation procedure will need to be optimized to ensure complete extraction of Ouabain and removal of any interfering excipients. This may involve steps such as dissolution, sonication, centrifugation, and filtration through a 0.45 µm syringe filter.
Analytical Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: HPLC analysis workflow for Ouabain quantification.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).[7][8][9][10] This ensures that the chromatographic system is adequate for the intended analysis.[11]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD for precision studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Analysis and Quantification
The concentration of Ouabain in the samples is determined by external standard calibration. A calibration curve is constructed by plotting the peak area of the Ouabain standards against their known concentrations. The concentration of Ouabain in the samples is then calculated from the linear regression equation of the calibration curve.
Conclusion
The HILIC-based HPLC method described in this application note provides a reliable, robust, and stability-indicating approach for the quantitative analysis of Ouabain. The method is suitable for use in quality control, stability studies, and other research applications where accurate determination of Ouabain is required. Adherence to the outlined protocols, including system suitability testing and method validation, will ensure the generation of high-quality, reproducible data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
De Smet, M., et al. (2021). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. MDPI. [Link]
-
Chaves Júnior, E. N., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. [Link]
-
Goto, A., et al. (1998). Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid. Hypertension Research. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Kudláček, K., et al. (2018). Degradation of ouabain in 80-year-old injection solution studied by HILIC–MS. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Al-Janabi, M. H., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]
-
Kaushal, G., et al. (2012). Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags. AAPS PharmSciTech. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
Blaustein, M. P., et al. (2023). Sensational site: the sodium pump ouabain-binding site and its ligands. American Journal of Physiology-Cell Physiology. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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International Journal of Research and Analytical Reviews. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
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ResearchGate. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. [Link]
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Agilent Technologies. (n.d.). Evaluating System Suitability. [Link]
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Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science. [Link]
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Doris, P. A., et al. (1994). Is the circulating ouabain-like compound ouabain?. Hypertension. [Link]
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Nguyen, T. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica. [Link]
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ResearchGate. (n.d.). Time-resolved analysis of the effect of ouabain on the cell viability.... [Link]
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Koyuncu, I., et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods. [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link]
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Application Notes and Protocols for the Structural Elucidation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide via NMR Spectroscopy
Introduction: Navigating the Complexity of a Polyhydroxylated Cardenolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide represents a formidable challenge in natural product chemistry. As a member of the cardenolide family, a class of steroids renowned for their potent cardiac activity, its intricate stereochemistry and dense functionalization demand a sophisticated and systematic approach for unambiguous structural elucidation.[1] The presence of six hydroxyl groups on the rigid steroid scaffold, coupled with the characteristic butenolide ring, results in a molecule with numerous stereocenters and the potential for complex conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical tool for this task, offering an unparalleled depth of structural information through a suite of one- and two-dimensional experiments.[2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a robust protocol for the complete structural assignment of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. We will move beyond a simple recitation of experimental parameters, delving into the strategic rationale behind each step. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final elucidated structure. Our approach is grounded in established methodologies for similar complex natural products, particularly drawing parallels from the extensively studied cardenolide, ouabain, which shares a similar hydroxylation pattern.[4][5]
Strategic Overview: A Multi-dimensional Approach to a Complex Structure
The complete structural elucidation of this hexahydroxylated cardenolide hinges on a multi-pronged NMR strategy. We will systematically build the molecular framework by first identifying individual spin systems, then connecting these fragments, and finally establishing the relative stereochemistry.
Here is a logical workflow for the NMR analysis:
Caption: A logical workflow for the structural elucidation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide using NMR spectroscopy.
Part 1: Foundational Analysis - Sample Preparation and 1D NMR
The initial steps are critical for obtaining high-quality data. The choice of solvent and the acquisition of basic 1D spectra provide the foundational information upon which the entire structural elucidation is built.
Protocol 1.1: Sample Preparation and Solvent Selection
Rationale: The high polarity imparted by the six hydroxyl groups necessitates the use of polar, aprotic deuterated solvents to ensure adequate solubility and minimize proton exchange with the solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent first choice due to its high solubilizing power and the fact that hydroxyl protons are often observed as distinct, exchangeable signals. Methanol-d4 (MeOD-d4) is a suitable alternative, though hydroxyl protons will exchange with the deuterium in the solvent and will not be observed.[6]
Step-by-Step Protocol:
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by LC-MS or another suitable technique. Impurities can complicate spectral analysis.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of high-purity deuterated solvent (e.g., DMSO-d6 or MeOD-d4) in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-resolution NMR.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7][8]
Protocol 1.2: Acquisition of 1D ¹H, ¹³C, and DEPT Spectra
Rationale: The ¹H NMR spectrum provides the initial overview of the proton environment, including chemical shifts, signal integrations, and coupling patterns. The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for determining the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[9]
Step-by-Step Protocol:
-
Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal signal dispersion, which is critical for this complex molecule.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shift regions characteristic of steroids and cardenolides. Expect to see signals for methyl groups (C-18), numerous methylene and methine protons on the steroid core, and signals corresponding to the butenolide ring.[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Count the number of resolved signals to confirm the carbon count of the molecule (expected C₂₃).
-
-
DEPT Acquisition:
-
Run DEPT-90 and DEPT-135 experiments.
-
In a DEPT-90 spectrum, only CH signals will appear.
-
In a DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
-
Table 1: Expected ¹H and ¹³C Chemical Shift Ranges for Key Moieties
| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| C-18 Methyl Protons | 0.8 - 1.2 | 15 - 25 | A sharp singlet, characteristic of the steroid backbone. |
| C-19 Methylene Protons | 3.0 - 4.0 | 60 - 70 | Hydroxylation at C-19 will significantly downshift these protons. |
| Hydroxyl Protons (in DMSO-d6) | 3.0 - 6.0 | - | Broad or sharp singlets, exchangeable with D₂O. |
| Butenolide H-22 | 5.8 - 6.2 | 110 - 120 | Olefinic proton, typically a singlet or narrow multiplet. |
| Butenolide H-21 | 4.8 - 5.2 | 70 - 80 | Methylene protons adjacent to the lactone oxygen. |
| Butenolide C-20 | - | 170 - 180 | Quaternary carbon of the butenolide ring. |
| Butenolide C-23 | - | 170 - 180 | Carbonyl carbon of the lactone. |
| Carbons bearing -OH | 3.5 - 4.5 (for attached H) | 65 - 85 | The presence of hydroxyl groups causes a significant downfield shift. |
Part 2: Assembling the Puzzle - 2D NMR for Connectivity
With the foundational data from 1D NMR, we now move to 2D experiments to piece together the molecular structure. These experiments reveal through-bond correlations, allowing for the unambiguous assignment of the proton and carbon skeletons.
Protocol 2.1: COSY - Mapping ¹H-¹H Connections
Rationale: The Correlation Spectroscopy (COSY) experiment is fundamental for identifying proton spin systems by revealing scalar couplings between vicinal protons (protons separated by two or three bonds). This is instrumental in tracing out the connectivity within the individual rings of the steroid nucleus.
Step-by-Step Protocol:
-
Acquisition: Acquire a phase-sensitive gradient-enhanced COSY (gCOSY) spectrum.
-
Analysis:
-
Identify cross-peaks that connect coupled protons. For example, a cross-peak between H-6 and H-7 would confirm their vicinal relationship.
-
Systematically "walk" along the carbon chains by following the COSY correlations. Start from an easily identifiable proton (e.g., a downfield methine proton attached to a hydroxyl-bearing carbon) and trace its connections.
-
Due to the rigid chair-like conformations of the steroid rings, long-range W-couplings (four-bond couplings) may also be observed, providing additional structural information.[11]
-
Protocol 2.2: HSQC - Linking Protons to their Carbons
Rationale: The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is the cornerstone for assigning the ¹³C NMR spectrum based on the more readily assigned ¹H spectrum.
Step-by-Step Protocol:
-
Acquisition: Acquire a phase-sensitive gradient-enhanced HSQC spectrum. It is often beneficial to acquire an edited HSQC which differentiates CH/CH₃ signals from CH₂ signals by their phase.
-
Analysis:
-
Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
-
Use the proton assignments derived from the COSY spectrum to assign the chemical shifts of their directly attached carbons.
-
Confirm the carbon multiplicities determined from the DEPT experiments.
-
Protocol 2.3: HMBC - Bridging Fragments with Long-Range Correlations
Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of the individual spin systems identified by COSY, particularly across quaternary carbons.
Step-by-Step Protocol:
-
Acquisition: Acquire a gradient-enhanced HMBC spectrum. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (e.g., 8 Hz).
-
Analysis:
-
Look for key correlations from easily identifiable protons, such as the C-18 methyl protons. These protons should show correlations to C-13, C-14, C-12, and C-17, thus anchoring a significant portion of the C and D rings.
-
The protons on the butenolide ring (H-21 and H-22) will show crucial correlations to the quaternary C-20 and the steroid D-ring at C-17.
-
Use HMBC correlations to and from the protons on hydroxyl-bearing carbons to confirm the positions of the six hydroxyl groups.
-
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Application Notes & Protocols for the In Vitro Characterization of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Introduction: Unveiling the Therapeutic Potential of a Novel Cardenolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide family, a class of naturally derived steroid glycosides. Cardenolides have a long history in the treatment of cardiac conditions; however, recent research has unveiled their potent anticancer properties.[1] These compounds primarily exert their biological effects through the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition triggers a cascade of downstream events, including alterations in intracellular calcium levels, induction of apoptosis, and cell cycle arrest in cancerous cells.[5][6][7]
This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously characterize the biological activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. The methodologies herein are tailored for researchers, scientists, and drug development professionals seeking to elucidate its mechanism of action and therapeutic potential.
Part 1: Primary Target Engagement - Na+/K+-ATPase Inhibition Assay
The foundational assay for any novel cardenolide is to confirm its interaction with its primary molecular target, the Na+/K+-ATPase. This enzyme hydrolyzes ATP to actively transport three Na+ ions out of the cell and two K+ ions into the cell.[3] Inhibition of this pump by cardenolides leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium and subsequent downstream signaling.
The protocol described below is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. A decrease in Pi production in the presence of the test compound indicates enzymatic inhibition.
Protocol 1: Colorimetric Na+/K+-ATPase Inhibition Assay
Scientific Rationale: This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the liberation of inorganic phosphate (Pi) from ATP. The amount of Pi is determined spectrophotometrically, and the inhibitory potential of the test compound is assessed by the reduction in Pi formation.
Materials:
-
Purified Na+/K+-ATPase enzyme (from porcine cerebral cortex or human erythrocytes)
-
Assay Buffer: 25 mM Histidine, 130 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4
-
ATP solution (vanadate-free)
-
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide stock solution (in DMSO)
-
Ouabain (positive control)
-
Phosphate detection reagent (e.g., PiColorLock™)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme solution in the assay buffer to the desired concentration.
-
Compound Dilution: Prepare a serial dilution of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and the positive control (Ouabain) in the assay buffer. Ensure the final DMSO concentration is below 0.5%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or control (Ouabain or vehicle)
-
Na+/K+-ATPase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[8]
-
Stop Reaction & Color Development: Add the phosphate detection reagent to each well to stop the reaction and initiate color development.[8]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green-based reagents) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | IC50 (nM) for Na+/K+-ATPase Inhibition |
| 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | Experimental Value |
| Ouabain (Positive Control) | Experimental Value |
Experimental Workflow: Na+/K+-ATPase Inhibition Assay```dot
Caption: Cardenolide-induced apoptotic signaling cascade.
Protocol 4: Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation. [7]Propidium iodide staining of DNA allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (IC50) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. By systematically evaluating its effects on its primary target, Na+/K+-ATPase, as well as its impact on cancer cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. These foundational studies are critical for guiding further preclinical development and understanding the compound's mechanism of action.
References
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Chemsrc. (n.d.). Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Retrieved from [Link]
- Elsevier. (2022).
-
PubChem. (n.d.). 3,14,19-Trihydroxycard-20(22)-enolide. Retrieved from [Link]
-
PubChem. (n.d.). Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. Retrieved from [Link]
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PubChem. (n.d.). Card-20(22)-enolide, (3beta,5.beta)-. Retrieved from [Link]
- Gomez-Calderon, N., et al. (2016).
- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response.
- PubMed. (2024). Research Progress on Plant-Derived Cardenolides (2010-2023).
- ACS Publications. (2018). Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors for Male Contraception. Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.).
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- MDPI. (n.d.). Pro-Apoptotic and Pro-Autophagic Properties of Cardenolides from Aerial Parts of Pergularia tomentosa.
- Frontiers. (n.d.). Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity.
- MDPI. (n.d.). In Vitro Study of the Multimodal Effect of Na + /K + ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells.
- National Institutes of Health. (n.d.). Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro.
- MDPI. (n.d.). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds.
- PubMed. (2023). In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells.
- PubMed. (1989). Development of a specific assay for cardiac glycoside-like compounds based on cross-resistance of human cell mutants.
- PubMed Central. (2019).
-
PubChem. (n.d.). Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-I(2)-D-glucopyranosyl-I(2) - PubChem. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Novus Biologicals. (n.d.). Na+/K+ ATPase Activity Assay Kit (Colorimetric).
- PubMed Central. (2021).
- ResearchGate. (2015). Plant Cardenolides in Therapeutics.
- MDPI. (n.d.). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity.
- Bio-protocol. (n.d.).
- PubMed. (n.d.). The alpha2-isoform of Na-K-ATPase Mediates Ouabain-Induced Hypertension in Mice and Increased Vascular Contractility in Vitro.
- Assay Genie. (n.d.).
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Application Notes and Protocols for Cell Viability Assays with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Cytotoxic Potential of a Novel Cardenolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide family of naturally derived steroid compounds. While specific data for this hexahydroxylated derivative is emerging, the cardenolide class, which includes well-known compounds like ouabain and digoxin, is extensively studied for its potent biological activities.[1][2] Cardenolides are primarily recognized as inhibitors of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2][3] This inhibition triggers a cascade of downstream signaling events, often culminating in apoptosis or cell cycle arrest, making them promising candidates for anticancer drug development.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the effects of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide on cell viability. We will delve into the mechanistic rationale behind selecting appropriate assays, provide detailed, field-tested protocols, and offer insights into data interpretation.
Mechanistic Rationale: The "Why" Behind the Assay Selection
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase pump.[2][3] This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis can trigger various signaling pathways, including the activation of Src kinase, generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[7][8]
Given this mechanism, it is crucial to select cell viability assays that measure different aspects of cellular health:
-
Metabolic Activity: Assays like MTT and XTT measure the activity of mitochondrial dehydrogenases, providing an indication of overall metabolic function.[9][10] A reduction in metabolic activity is often an early indicator of cytotoxicity.
-
ATP Levels: The CellTiter-Glo® assay quantifies intracellular ATP, a direct measure of cellular energy and viability.[11] A decrease in ATP is a hallmark of dying cells.
-
Membrane Integrity: While not detailed in the primary protocols, assays utilizing dyes like trypan blue or propidium iodide can be used as a secondary measure to confirm cell death by assessing plasma membrane integrity.
By employing a multi-faceted approach and utilizing assays that probe different cellular functions, a more comprehensive and reliable assessment of the cytotoxic effects of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide can be achieved.
Experimental Workflow for Assessing Cell Viability
The following diagram outlines a typical workflow for evaluating the effect of a test compound on cell viability.
Caption: A generalized workflow for determining the cytotoxic effects of a compound.
Detailed Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a classic method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9][12][13]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay where the reduction of XTT to a water-soluble formazan product is measured. This assay offers the advantage of not requiring a solubilization step.[10][15]
Materials:
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the mixture to each well.[16]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C.[10]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm. A reference wavelength above 650 nm should also be used.[16]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11] The "add-mix-measure" format is simple and well-suited for high-throughput screening.[11][17][18]
Materials:
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (to prevent luminescence signal cross-talk)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the cardenolide as described in the MTT protocol.
-
Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[19]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17][19]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][19] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis and Interpretation
Calculation of Percent Viability:
The percentage of cell viability is calculated relative to the vehicle control:
% Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank) * 100
-
Absorbance_sample: Absorbance of the cells treated with the cardenolide.
-
Absorbance_vehicle_control: Absorbance of the cells treated with the vehicle control.
-
Absorbance_blank: Absorbance of the medium alone.
IC50 Determination:
The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). Cardenolides have been shown to have cytotoxic effects with IC50 values ranging from micromolar to nanomolar concentrations.[4][20]
Data Presentation:
| Concentration of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) | % Cell Viability (CellTiter-Glo®) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
This table is a template for data presentation. Actual values will be determined experimentally.
Proposed Signaling Pathway of Cardenolide-Induced Cytotoxicity
Sources
- 1. CAS#:66-28-4 | Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b) | Chemsrc [chemsrc.com]
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- 3. What is the mechanism of Ouabain? [synapse.patsnap.com]
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- 5. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic activities of cardenolide glycosides from Asclepias subulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Application Note: A High-Throughput Colorimetric Assay for the Characterization of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a Na+/K+-ATPase Inhibitor
Abstract
This application note provides a detailed protocol for determining the inhibitory activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a putative cardiac glycoside, on the Na+/K+-ATPase enzyme. The described method is a robust and sensitive colorimetric assay based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis using malachite green. This document is intended for researchers in pharmacology, drug discovery, and biochemistry engaged in the characterization of novel enzyme inhibitors. The protocol includes procedures for enzyme preparation, execution of the inhibition assay, data analysis for IC50 determination, and troubleshooting guidelines. Ouabain, a well-characterized Na+/K+-ATPase inhibitor, is used as a positive control to ensure assay validity.
Introduction: The Na+/K+-ATPase as a Therapeutic Target
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1][2] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[3] This electrogenic activity is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[1]
Given its central role in cellular physiology, the Na+/K+-ATPase is a significant drug target.[1] Inhibition of this pump by cardiac glycosides has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries.[4] By inhibiting the Na+/K+-ATPase in cardiomyocytes, these compounds cause an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX).[5] This leads to an accumulation of intracellular calcium, enhancing the contractility of the heart muscle—a positive inotropic effect.[5][6]
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide class of steroids, which are known for their potential to inhibit Na+/K+-ATPase. Its hexahydroxy structure suggests a high degree of polarity which may influence its binding affinity and pharmacokinetic properties. The assay described herein provides a reliable method to quantify its inhibitory potency.
Mechanism of Inhibition by Cardiac Glycosides
Cardiac glycosides, such as the well-studied ouabain, exert their inhibitory effect by binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase.[5] This binding is highly specific and stabilizes the enzyme in its E2-P conformation, preventing dephosphorylation and subsequent ion transport. The binding site is located in a cavity formed by several transmembrane helices. The interaction with the inhibitor effectively locks the enzyme in an inactive state, halting the pumping cycle.[7]
Figure 1: Mechanism of Na+/K+-ATPase Inhibition.
Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening. The core principle is the measurement of inorganic phosphate (Pi) produced by the enzymatic hydrolysis of ATP. The amount of Pi is quantified using a malachite green reagent, which forms a colored complex with molybdate and free orthophosphate, with absorbance measured at approximately 620-660 nm.[8]
Materials and Reagents
-
Enzyme Source: Purified porcine or canine kidney Na+/K+-ATPase (commercially available or prepared according to established protocols[9]). The enzyme should be of high specific activity (e.g., 20-30 µmol Pi/min/mg protein).
-
Test Compound: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, dissolved in DMSO to a stock concentration of 10 mM.
-
Positive Control: Ouabain octahydrate, dissolved in ultrapure water to a stock concentration of 1 mM.
-
Substrate: Adenosine 5'-triphosphate (ATP) disodium salt hydrate.
-
Buffer Components: Imidazole, NaCl, KCl, MgCl₂, EGTA.
-
Malachite Green Reagent: Commercially available kit or prepared as follows:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add a surfactant like Tween 20 to a final concentration of 0.01% (v/v) to stabilize the complex.[10] This working reagent should be prepared fresh daily.
-
-
Phosphate Standard: 1 mM KH₂PO₄ solution for standard curve generation.
-
Equipment: 96-well microplate reader, multichannel pipettes, incubator, low-phosphate or phosphate-free labware.
Solution Preparation
| Reagent/Solution | Composition | Storage |
| Assay Buffer (10X) | 500 mM Imidazole, 1 M NaCl, 100 mM KCl, 50 mM MgCl₂, 10 mM EGTA, pH 7.4 | 4°C |
| ATP Solution (10 mM) | Dissolve ATP in ultrapure water to 10 mM. Adjust pH to ~7.0. | -20°C in aliquots |
| Enzyme Dilution Buffer | 50 mM Imidazole, 100 mM NaCl, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4 (1X Assay Buffer) | 4°C |
| Phosphate Standard (1 mM) | Dissolve KH₂PO₄ in ultrapure water. | 4°C |
Note: It is critical to use phosphate-free water and glassware to minimize background signal.[10]
Assay Workflow
Figure 2: Na+/K+-ATPase Inhibition Assay Workflow.
Step-by-Step Protocol
-
Phosphate Standard Curve:
-
Prepare serial dilutions of the 1 mM KH₂PO₄ standard in 1X Assay Buffer to obtain concentrations from 0 to 100 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate in triplicate.
-
Add 50 µL of the Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature and read the absorbance at 640 nm.
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and ouabain in 1X Assay Buffer containing the same percentage of DMSO as the most concentrated test compound well (e.g., 1%). A typical concentration range for ouabain would be 1 nM to 100 µM.
-
Set up the assay in a 96-well plate as described in the table below.
-
| Well Type | 1X Assay Buffer | Inhibitor/Control/Vehicle | Na+/K+-ATPase (diluted) | ATP (10 mM) |
| Total Activity | 50 µL | 10 µL (Vehicle) | 20 µL | 20 µL |
| Test Compound | 50 µL | 10 µL (Serial Dilutions) | 20 µL | 20 µL |
| Positive Control | 50 µL | 10 µL (Ouabain Dilutions) | 20 µL | 20 µL |
| Background (No Enzyme) | 70 µL | 10 µL (Vehicle) | 0 µL | 20 µL |
Data Analysis and Interpretation
-
Phosphate Standard Curve: Plot the absorbance at 640 nm versus the known phosphate concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the absorbance values from the assay wells into the amount of phosphate produced.
-
Calculate Phosphate Released: Use the standard curve equation to determine the concentration of Pi (in µM) generated in each well from its background-subtracted absorbance.
-
Calculate Percent Inhibition:
-
Corrected Absorbance: Subtract the average absorbance of the "Background (No Enzyme)" wells from all other wells.
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_total_activity - Abs_background))
-
-
Where:
-
Abs_inhibitor is the absorbance of the well with the test compound.
-
Abs_total_activity is the absorbance of the well with vehicle only.
-
Abs_background is the absorbance of the no-enzyme control.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity. A potent inhibitor like ouabain typically has an IC50 in the nanomolar to low micromolar range.
-
| Parameter | Example Value | Rationale |
| Enzyme Concentration | 5-10 µg/mL | Should produce a signal in the linear range of the phosphate standard curve. |
| ATP Concentration | 2 mM | Near the Km of the enzyme to ensure robust activity. |
| Incubation Time | 20-30 minutes | Ensures linear phosphate production; avoids substrate depletion. |
| Incubation Temperature | 37°C | Optimal temperature for mammalian Na+/K+-ATPase activity. |
| Ouabain IC50 (control) | ~200 nM | Varies with enzyme source and isoform; serves as a benchmark for assay performance. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Phosphate contamination in buffers, water, or glassware. | Use dedicated, acid-washed, and phosphate-free labware. Use high-purity water.[10] |
| Spontaneous hydrolysis of ATP. | Prepare ATP solutions fresh and store them in aliquots at -20°C. Keep on ice during use. | |
| Low Signal/No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition (e.g., missing Mg2+). | Double-check the preparation of all buffers and solutions. | |
| Precipitation in Wells | High concentrations of divalent cations. | Ensure buffer components are within the specified concentration range.[7] |
| Malachite green reagent is old or improperly prepared. | Prepare the working reagent fresh daily. Filter if necessary. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and proper technique. Use a multichannel pipette for simultaneous additions. |
| Temperature fluctuations across the plate. | Ensure uniform heating of the plate during incubation. |
Conclusion
The malachite green-based colorimetric assay is a reliable, sensitive, and high-throughput method for determining the inhibitory potential of novel compounds like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide against Na+/K+-ATPase. By following this detailed protocol and including appropriate controls, researchers can accurately determine the IC50 value and characterize the inhibitory profile of new chemical entities targeting this crucial enzyme. This information is invaluable for the development of new therapeutics for cardiovascular diseases and other conditions where Na+/K+-ATPase activity is implicated.
References
-
Chemsrc. Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Available at: [Link]
-
PubChem. Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. Available at: [Link]
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PubChem. 3,14,19-Trihydroxycard-20(22)-enolide. Available at: [Link]
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Sweadner, K. J. (2016). Colorimetric Assays of Na,K-ATPase. Methods in Molecular Biology, 1377, 89–104. Available at: [Link]
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Shan, L., et al. (2019). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Reports, 41(3), 1637–1646. Available at: [Link]
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Yingst, D. R., et al. (1998). Purification of active Na+-K+-ATPase using a new ouabain-affinity column. American Journal of Physiology-Cell Physiology, 275(5), C1309–C1319. Available at: [Link]
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Petrović, S., et al. (2011). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. International Journal of Molecular Sciences, 12(10), 6566–6605. Available at: [Link]
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Mihailović, M., et al. (2010). IC 50 values and kinetic parameters for some ouabain like Na + /K + ATPase inhibitors. Journal of the Serbian Chemical Society, 75(1), 11–19. Available at: [Link]
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EUbOPEN. Protocol for Malachite Green. Available at: [Link]
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Letters in Applied NanoBioScience. (2024). Synthesis and Biological Activity of Quinoid Compounds. Available at: [Link]
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PubChem. Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-β-D-ribo-hexopyranosyl)oxy]-11,14,19-trihydroxy-, (3β,5β,11α)-. Available at: [Link]
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JoVE. (2023). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. Available at: [Link]
-
Takahashi, M., & Chik, C. L. (1989). Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes. Cellular and Molecular Neurobiology, 9(4), 509–521. Available at: [Link]
-
Liu, J., et al. (2006). Identification of a pool of non-pumping Na/K-ATPase. Journal of Biological Chemistry, 281(39), 28662–28669. Available at: [Link]
-
ResearchGate. How to perform Malachite green assay for studying ATPase activity??. Available at: [Link]
-
PubChem. Card-20(22)-enolide, (3beta,5.beta)-. Available at: [Link]
-
G-Biosciences. Malachite Green Phosphate Assay (Cat. # 786-1924). Available at: [Link]
-
Fedosova, N. U. (2016). Purification of Na,K-ATPase from Pig Kidney. Methods in Molecular Biology, 1377, 5–10. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
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PubChem. enolide, 5,14-dihydroxy-19-oxo-3-beta-((phenylacetyl)oxy)-. Available at: [Link]
-
Liu, L., & Xie, Z. (2010). The sodium pump and hypertension: A physiological role for the cardiac glycoside binding site of the Na,K-ATPase. PNAS, 107(44), 18713-18714. Available at: [Link]
-
Aizman, O., et al. (2001). Ouabain, a steroid hormone that signals with slow calcium oscillations. PNAS, 98(23), 13420-13424. Available at: [Link]
-
AOP-Wiki. (2024). Decreased Na/K ATPase activity leading to heart failure. Available at: [Link]
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Application Notes and Protocols for In Vivo Xenograft Model Development in 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide Studies
Introduction: The Therapeutic Potential of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is a member of the cardenolide family of naturally derived steroidal compounds.[1] Cardenolides, traditionally known for their application in treating cardiac conditions, have garnered significant interest in oncology for their potent anti-cancer properties.[2][3] These compounds primarily exert their effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2][4] This inhibition leads to a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and inhibit tumor growth in various cancer types.[2][5]
Recent in vitro studies on related cardenolides, such as strophanthidin, have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[6][7][8][9] These findings underscore the potential of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a novel therapeutic agent. To translate these promising in vitro results into clinically relevant data, robust and well-characterized in vivo models are essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of in vivo xenograft models for the study of this promising compound.
Rationale for Xenograft Models in Cardenolide Research
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research.[10] They provide a platform to assess the anti-tumor efficacy, pharmacokinetics, and potential toxicity of novel therapeutic agents in a living organism. The choice between different xenograft models is critical and depends on the specific research question.
Subcutaneous vs. Orthotopic Xenograft Models
-
Subcutaneous Xenograft Models: These models are established by injecting cancer cells into the flank of an immunocompromised mouse. They are technically less demanding, allow for easy and accurate monitoring of tumor growth, and are well-suited for initial efficacy and dose-finding studies.
-
Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., lung cancer cells into the lung). Orthotopic models more accurately recapitulate the tumor microenvironment, which can significantly influence tumor growth, metastasis, and response to therapy.[11] While technically more challenging, they provide more clinically relevant data, especially for studying advanced disease and metastatic potential.
For the initial in vivo evaluation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, subcutaneous xenograft models are recommended for their simplicity and reproducibility. Subsequent, more in-depth studies should consider the use of orthotopic models to investigate the compound's efficacy in a more physiologically relevant setting.
Experimental Workflow for Xenograft Studies
The following diagram outlines the general workflow for conducting in vivo xenograft studies with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
Caption: Experimental workflow for in vivo xenograft studies.
Detailed Protocols
PART 1: Cell Line Selection and Preparation
The choice of cancer cell line is critical for the success of a xenograft study. Based on the known activity of related cardenolides, the following human cancer cell lines are recommended for initial studies:
-
A549 (Non-small cell lung cancer): Known to be sensitive to cardenolides like Acovenoside A.[4]
-
MCF-7 (Breast cancer): Shows sensitivity to strophanthidin.[6][8]
-
HepG2 (Hepatocellular carcinoma): Demonstrates susceptibility to strophanthidin.[6][8]
-
SH-SY5Y (Neuroblastoma): Ouabain has been shown to inhibit the growth of neuroblastoma xenografts.[12]
-
Raji and NAMALWA (Burkitt's lymphoma): Digoxin has shown anti-tumor effects in xenograft models of these cell lines.[5]
Protocol 1: Cell Culture and Preparation for Implantation
-
Culture selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
Resuspend the required number of cells in a sterile, serum-free medium or PBS at the desired concentration for injection. For subcutaneous injections, a common concentration is 1-10 x 10^6 cells in 100-200 µL.
PART 2: In Vivo Xenograft Model Development
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model Selection: Immunocompromised mice, such as athymic nude mice or Severe Combined Immunodeficient (SCID) mice, are required to prevent rejection of the human tumor xenografts.
Protocol 2: Subcutaneous Tumor Implantation
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27-gauge needle, inject the prepared cell suspension (100-200 µL) subcutaneously into the flank.
-
Monitor the animals regularly for tumor growth. Palpate the injection site starting approximately 7-10 days post-injection.
-
Once tumors are palpable, begin measuring their dimensions using digital calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
PART 3: Drug Formulation and Administration
Due to the lack of specific in vivo data for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a pilot Maximum Tolerated Dose (MTD) study is strongly recommended to determine a safe and effective dose range. The formulation and administration route should be carefully considered.
Formulation: Cardenolides can be formulated for in vivo administration in various ways. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for administering therapeutic agents in xenograft studies. Oral administration may also be considered if the compound has good oral bioavailability.[13]
Dosing: Based on studies with other cardenolides like digoxin, a starting dose in the range of 0.1-5 mg/kg could be explored in an MTD study.[13] Mice are known to be more resistant to the effects of some cardiac glycosides compared to humans due to differences in the Na+/K+ ATPase.[14]
Protocol 3: Drug Administration and Monitoring
-
Prepare the dosing solution of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in a sterile vehicle on each day of treatment.
-
Administer the drug to the treatment group and the vehicle alone to the control group according to the predetermined dosing schedule (e.g., daily, every other day).
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Record the body weight of each animal 2-3 times per week.
-
Continue tumor volume measurements throughout the study.
-
The study should be terminated when tumors in the control group reach a predetermined endpoint size or if animals in the treatment group show signs of excessive toxicity.
Data Presentation and Analysis
Clear and concise presentation of data is crucial for interpreting the results of a xenograft study.
Table 1: Example of Tumor Growth Data Presentation
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) |
| Vehicle Control | ||||||
| Mouse 1 | 102 | 155 | 240 | 350 | 510 | 720 |
| Mouse 2 | 110 | 168 | 260 | 380 | 550 | 780 |
| ... | ... | ... | ... | ... | ... | ... |
| Compound X (mg/kg) | ||||||
| Mouse 6 | 105 | 120 | 150 | 180 | 210 | 240 |
| Mouse 7 | 98 | 115 | 140 | 165 | 190 | 215 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Example of Body Weight Data Presentation
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 6 (g) | Day 9 (g) | Day 12 (g) | Day 15 (g) |
| Vehicle Control | ||||||
| Mouse 1 | 20.1 | 20.5 | 20.8 | 21.2 | 21.5 | 21.8 |
| Mouse 2 | 19.8 | 20.2 | 20.6 | 21.0 | 21.3 | 21.6 |
| ... | ... | ... | ... | ... | ... | ... |
| Compound X (mg/kg) | ||||||
| Mouse 6 | 20.3 | 20.1 | 19.9 | 19.7 | 19.5 | 19.3 |
| Mouse 7 | 19.9 | 19.7 | 19.5 | 19.3 | 19.1 | 18.9 |
| ... | ... | ... | ... | ... | ... | ... |
Statistical Analysis: Tumor growth data can be analyzed using statistical methods such as two-way ANOVA with repeated measures to compare the tumor growth curves between the treatment and control groups. The endpoint tumor weights can be compared using a t-test or one-way ANOVA.
Mechanism of Action: Cardenolide-Induced Signaling
The primary mechanism of action of cardenolides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. These ionic changes trigger a variety of downstream signaling pathways that contribute to the anti-cancer effects of these compounds.
Caption: Proposed signaling pathways affected by cardenolides.
Conclusion
The development of in vivo xenograft models is a critical step in evaluating the therapeutic potential of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. This guide provides a comprehensive framework, from cell line selection and model development to drug administration and data analysis. By following these detailed protocols and considering the underlying scientific principles, researchers can generate robust and reliable data to advance the study of this promising anti-cancer compound. Careful attention to ethical considerations and the implementation of a pilot MTD study are paramount to ensure the welfare of the animals and the scientific validity of the research.
References
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The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells. (2021). National Institutes of Health. [Link]
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DOT Language. (2024). Graphviz. [Link]
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Anticancer and Immunogenic Properties of Cardiac Glycosides. (n.d.). PubMed Central. [Link]
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Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
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Graphviz tutorial. (2021). YouTube. [Link]
-
Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads. (n.d.). PubMed Central. [Link]
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Pre- and Post-conditioning by Cardiac Glycosides in the Mouse Heart. (n.d.). PubMed Central. [Link]
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Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model. (n.d.). PubMed. [Link]
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High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity. (n.d.). PubMed. [Link]
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Ouabain – a double-edged sword in tumor development and progression? a review of half a century. (n.d.). PubMed Central. [Link]
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3,14,19-Trihydroxycard-20(22)-enolide. (n.d.). PubChem. [Link]
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Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. (n.d.). PubMed Central. [Link]
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Ouabain inhibits the growth of neuroblastoma xenografts in vivo. (n.d.). ResearchGate. [Link]
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(A) Strophanthidin effectively suppresses the growth of human cancer cell lines. (n.d.). ResearchGate. [Link]
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Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025). MDPI. [Link]
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Antiproliferative activity of cardenolide glycosides from Asclepias subulata. (2025). ResearchGate. [Link]
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High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity. (n.d.). ResearchGate. [Link]
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Digitoxin Inhibits the Growth of Cancer Cell Lines at Concentrations Commonly Found in Cardiac Patients. (n.d.). ResearchGate. [Link]
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The Cardenolide based Anti-cancer Drug, Anvirzel showed a Distinctive way of Killing Tumor Cells. (n.d.). ResearchGate. [Link]
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prantlf/graphviz-builder: Generates the source graph script for Graphviz. (n.d.). GitHub. [Link]
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A. proposed model of ''One Bullet/Two Targets'' for Ouabain's Action on Na + , K +-ATPase and ERs. (n.d.). ResearchGate. [Link]
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Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration. (n.d.). PubMed Central. [Link]
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Quo vadis Cardiac Glycoside Research?. (n.d.). MDPI. [Link]
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Digoxin inhibits neuroblastoma tumor growth in mice. (n.d.). PubMed. [Link]
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Card-20(22)-enolide, 3-((6-deoxy-beta-D-allopyranosyl)oxy). (n.d.). PubChem. [Link]
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Study on Neurotoxic effects of Digoxin different doses in mice. (2025). ResearchGate. [Link]
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Anti-tumor Mechanism of Cardiac Glycosides, a Traditional Drug for Treating Heart Disease. (n.d.). ResearchGate. [Link]
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Abstract 3205: Structural analysis of cardiac glycosides to determine the basis for tumoristatic activity. (2014). Cancer Research. [Link]
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Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. [Link]
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Digoxin-Mediated Inhibition of Potential Hypoxia-Related Angiogenic Repair in Modulated Electro-Hyperthermia (mEHT)-Treated Murine Triple-Negative Breast Cancer Model. (n.d.). ACS Publications. [Link]
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Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling. (n.d.). MDPI. [Link]
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Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. (n.d.). PLOS ONE. [Link]
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Preconditioning and Postconditioning by Cardiac Glycosides in the Mouse Heart. (n.d.). PubMed. [Link]
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Ouabain decreases ¹⁸F-FDG uptake in MDA-MB-231 tumour xenografts. (n.d.). ResearchGate. [Link]
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Digoxin inhibits neuroblastoma tumor growth in mice. (2025). ResearchGate. [Link]
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Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. (2020). PubMed. [Link]
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Application Note & Protocols: Formulation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide for Animal Studies
Abstract
This guide provides a comprehensive framework for the rational formulation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a polar cardenolide, for in vivo animal studies. Cardenolides, a class of steroid-like compounds, are notorious for their poor aqueous solubility, which presents a significant hurdle for achieving consistent and predictable systemic exposure in preclinical models.[1][2][3] This document outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing injectable and oral formulations. We emphasize the causality behind vehicle selection and experimental design, offering strategies that leverage co-solvents, cyclodextrins, and suspension agents to overcome solubility challenges. The protocols provided are designed to be robust, reproducible, and grounded in established principles of pharmaceutical science and animal welfare.
Introduction: The Formulation Challenge
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide family, which are naturally occurring cardiac glycosides investigated for a range of therapeutic applications, including oncology.[1] These compounds are derived from plant sources like the foxglove (Digitalis purpurea) and share a common steroid backbone.[4] The primary obstacle in the preclinical evaluation of novel cardenolides is their hydrophobic steroid core, which typically results in very low water solubility. While the six hydroxyl groups on the target molecule suggest increased polarity compared to congeners like digoxin, poor aqueous solubility remains the anticipated primary challenge.
An effective formulation for animal studies must:
-
Solubilize the compound at the required concentration for the desired dose level.
-
Be biocompatible and non-toxic at the administered volume.
-
Maintain chemical and physical stability of the active pharmaceutical ingredient (API).
-
Be suitable for the intended route of administration (e.g., intravenous, intraperitoneal, oral).
This document provides researchers with the foundational knowledge and practical methodologies to develop fit-for-purpose formulations for this specific cardenolide, ensuring data from animal studies is both reliable and interpretable.
Pre-formulation Assessment: The Scientific Foundation
Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is critical. This initial characterization dictates all subsequent development choices.
Aqueous Solubility Determination
Causality: The intrinsic aqueous solubility determines the magnitude of the formulation challenge. This value dictates whether a simple solution is feasible or if advanced solubilization techniques are necessary.
Protocol 2.1: Equilibrium Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide powder to a series of vials containing a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Perform the experiment in triplicate to ensure reproducibility.
Solubility in Common Excipients
Causality: Screening solubility in various pharmaceutically acceptable solvents and excipients identifies promising vehicles and components for formulation development. This empirical approach is essential for poorly soluble drugs where theoretical prediction is difficult.[5]
Protocol 2.2: Excipient Solubility Screening
-
Prepare a stock solution of the cardenolide in a volatile organic solvent (e.g., methanol, acetone).
-
Aliquot a known amount of the stock solution into multiple vials and evaporate the solvent under a stream of nitrogen to leave a thin film of the compound.
-
Add a fixed volume of each test vehicle (see Table 1) to the vials.
-
Vortex and/or sonicate the vials for a set period (e.g., 30-60 minutes).
-
Visually inspect for complete dissolution. If not dissolved, proceed with the shake-flask method as described in Protocol 2.1.
-
Quantify the concentration to determine the saturation solubility in each vehicle.
Table 1: Recommended Excipients for Solubility Screening
| Excipient Class | Specific Examples | Primary Use/Rationale |
| Aqueous Buffers | PBS (pH 7.4), 5% Dextrose in Water (D5W) | Baseline for aqueous solubility; vehicle for soluble compounds. |
| Co-solvents | PEG 400, Propylene Glycol (PG), Ethanol, N,N-Dimethylacetamide (DMA) | Increase solubility by reducing the polarity of the aqueous vehicle.[5] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® HS 15 | Form micelles to encapsulate and solubilize hydrophobic molecules.[6][7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl Ether-β-CD (SBE-β-CD) | Form inclusion complexes where the hydrophobic drug resides in the central cavity.[8][9][10] |
| Oils / Lipids | Sesame Oil, Corn Oil | Vehicles for oral or subcutaneous administration of highly lipophilic compounds. |
Formulation Strategies & Step-by-Step Protocols
Based on the pre-formulation data, an appropriate strategy can be selected. For a compound like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, it is likely that aqueous solubility will be low, necessitating enabling formulations.
Strategy A: Co-Solvent System for Intravenous (IV) or Intraperitoneal (IP) Injection
Rationale: Co-solvents are often the simplest and fastest approach for early-stage animal studies.[5] They work by reducing the polarity of the water-based vehicle, thereby increasing the solubility of lipophilic compounds. A combination of solvents is often used to balance solubilizing power with tolerability.[11]
dot
Caption: Co-Solvent Formulation Workflow.
Protocol 3.1: Preparation of a 20% PEG 400 / 10% Ethanol / 70% Saline Formulation
-
Weighing: Accurately weigh the required amount of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
Initial Solubilization: Dissolve the API in 100% Ethanol (e.g., 10% of the final volume). Use a vortex mixer and gentle sonication if necessary. This step is critical as direct addition to a mixed vehicle can cause precipitation.
-
Co-solvent Addition: Add PEG 400 (e.g., 20% of the final volume) to the solution from step 2 and mix thoroughly until a homogenous solution is formed.
-
Aqueous Addition: Slowly add sterile saline (0.9% NaCl) dropwise while continuously vortexing. This gradual addition is crucial to prevent the drug from precipitating out of solution.
-
Final Volume: Adjust to the final volume with saline.
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., nylon or PTFE).
-
Quality Control: Visually inspect the final formulation for any particulates or precipitation. Confirm the final concentration via an appropriate analytical method.
Trustworthiness Check: The primary risk with co-solvent systems is drug precipitation upon injection into the aqueous environment of the bloodstream. Always perform a small-scale test by diluting the final formulation 1:10 or 1:100 in PBS (pH 7.4) and observe for any cloudiness or precipitate over 30 minutes. If precipitation occurs, the formulation is not suitable for IV administration and an alternative strategy must be pursued.
Strategy B: Cyclodextrin-Based Formulation for IV/IP Injection
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][12] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[9][13] This is a widely used and effective method for improving the solubility and bioavailability of challenging compounds.[8][10]
dot
Caption: Cyclodextrin Inclusion Complex Mechanism.
Protocol 3.2: Preparation of a 20% (w/v) HP-β-CD Formulation
-
Vehicle Preparation: Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile water or saline to make a 20% (or desired concentration) solution. Stir until fully dissolved.
-
API Addition: Add the weighed 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide powder directly to the HP-β-CD solution.
-
Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours. Sonication can be used intermittently to aid dissolution and complex formation. The solution should become clear as the complex forms.
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter.
-
Quality Control: Confirm the absence of particulates and verify the final drug concentration.
Strategy C: Suspension for Oral Gavage
Rationale: For oral administration, a simple aqueous suspension is often sufficient and preferred for safety studies, as it avoids high concentrations of organic excipients.[14] The key is to ensure the suspension is uniform and stable enough for accurate dosing.
Protocol 3.3: Preparation of a 0.5% Carboxymethylcellulose (CMC) Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity sodium carboxymethylcellulose (Na-CMC) in purified water. Slowly sprinkle the Na-CMC powder into the water while stirring vigorously to prevent clumping. Leave the solution to hydrate for several hours or overnight. A common optional addition is 0.1% Tween® 80 to act as a wetting agent.
-
API Wetting: In a mortar, add a small amount of the vehicle to the weighed API powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent particle aggregation.
-
Dilution: Gradually add the remaining vehicle to the paste while continuing to mix, ensuring the suspension remains homogenous.
-
Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer.
-
Dosing: Stir the suspension continuously immediately before and during dose withdrawal to ensure each animal receives the correct dose.
Trustworthiness Check: For oral suspensions, dose uniformity is paramount. Before starting the animal study, perform a validation test: prepare a batch of the suspension, keep it stirring, and withdraw samples from the top, middle, and bottom of the container at different time points (e.g., t=0, t=30 min, t=2hr). Analyze the concentration of each sample. The relative standard deviation (RSD) should be less than 10% to ensure dosing is accurate.
Administration & Animal Welfare Considerations
The choice of formulation is intrinsically linked to the route of administration and the constraints of the animal model.
Table 2: Maximum Administration Volumes for Common Rodent Species
| Route | Mouse (25g) | Rat (250g) | Reference |
| Intravenous (IV) | 0.2 mL (8 mL/kg) | 1.25 mL (5 mL/kg) | [15] |
| Intraperitoneal (IP) | 0.5 mL (20 mL/kg) | 2.5 mL (10 mL/kg) | [15] |
| Oral Gavage (PO) | 0.5 mL (20 mL/kg) | 2.5 mL (10 mL/kg) | [15][16][17] |
Expertise & Experience Insights:
-
Oral Gavage Technique: Proper technique is essential to prevent accidental administration into the lungs, which can be fatal. Ensure personnel are well-trained. The body of the animal should be held in a straight line to facilitate easy passage of the gavage needle into the esophagus.[18] If any resistance is met, the needle should be withdrawn and reinserted.[17][18]
-
IV Injection: For co-solvent or cyclodextrin formulations, slow bolus injection is recommended to allow for rapid dilution in the bloodstream, minimizing the risk of precipitation and local irritation.[11] Warming the tail with a heat lamp can help dilate the veins, making injection easier.[19]
-
Vehicle Controls: Always include a vehicle-only control group in your study. This is the only way to definitively attribute observed effects to the test compound rather than the formulation excipients.
Troubleshooting Common Formulation Issues
-
Precipitation on Standing: If a solution formulation shows precipitation after preparation, it may be supersaturated. The formulation is not stable and should be remade, either by decreasing the concentration or by using a more potent solubilization strategy (e.g., increasing cyclodextrin concentration).
-
Phase Separation (Suspensions): If a suspension settles too quickly, consider increasing the viscosity of the vehicle (e.g., from 0.5% to 1.0% CMC) or using a different suspending agent like methylcellulose.
-
Animal Distress Post-Dosing: Adverse reactions can be due to the API's pharmacology or the vehicle itself. High concentrations of co-solvents like PEG 400 can sometimes cause adverse effects.[11] If toxicity is observed in the vehicle control group, the formulation must be redesigned to use more benign excipients or a lower concentration of the problematic one.
References
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Douglas A. P., Kerley R., Isselbacher K. J. (1972). Preparation and characterization of the lateral and basal plasma membranes of the rat intestinal epithelial cell. Biochem J., 128(5):1329–1338. Available from: [Link]
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Rodriguez-Palacios, A., Khoretonenko, M. V., & Ilic, S. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Pathogenesis, 149, 104523. Available from: [Link]
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Strindberg, S., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 27-35. Available from: [Link]
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Grunwald, S., et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. FEBS Letters, 593(16), 2165-2178. Available from: [Link]
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Lavan, M., & Knipp, G. T. (n.d.). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. Purdue e-Pubs. Available from: [Link]
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Swanson, R. A., et al. (2017). An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 79-85. Available from: [Link]
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Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Available from: [Link]
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Krivoi, I. I., et al. (2021). Chronic Ouabain Prevents Radiation-Induced Reduction in the α2 Na,K-ATPase Function in the Rat Diaphragm Muscle. International Journal of Molecular Sciences, 22(23), 12792. Available from: [Link]
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Sharma, V. K., et al. (2015). Plant Cardenolides in Therapeutics. ResearchGate. Available from: [Link]
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Sâmnani, F. N., & Saeidinia, A. (2016). Cyclodextrins for drug delivery. ResearchGate. Available from: [Link]
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Max-Planck-Gesellschaft. (2023). Tracking down the formation of cardenolides in plants. Available from: [Link]
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L-Holm, R., et al. (2020). Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform. International Journal of Molecular Sciences, 21(11), 3848. Available from: [Link]
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Adams, M. R., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 243-249. Available from: [Link]
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Rodriguez-Palacios, A., Khoretonenko, M. V., & Ilic, S. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. Available from: [Link]
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Kumar, S., & Singh, S. K. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1327–1346. Available from: [Link]
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FDA. (2010). Draft Guidance on Digoxin. Available from: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]
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Ghanghoria, R., et al. (2024). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Journal of Controlled Release, 365, 847-865. Available from: [Link]
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Golebiewski, P., & Kreis, W. (2003). Cardenolide Biosynthesis in Foxglove. Plant Biology, 5(2), 113-125. Available from: [Link]
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UQ Animal Ethics Committee. (2024). Intravenous (IV) Tail Vein Injection in Mice and Rats. Available from: [Link]
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Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]
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Jonkers, R. E., et al. (1993). The bioavailability of digoxin from three oral formulations measured by a specific h.p.l.c. assay. British Journal of Clinical Pharmacology, 35(4), 435–438. Available from: [Link]
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Almeida, A. P., et al. (1996). Inhibition of Na+,K+-ATPase by ouabain opens calcium channels coupled to acetylcholine release in guinea pig myenteric plexus. Journal of Neurochemistry, 66(4), 1440-1445. Available from: [Link]
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Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Oral and Topical Routes. JoVE (Journal of Visualized Experiments), (102), e53042. Available from: [Link]
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Popielec, A., & Loftsson, T. (2024). Cyclodextrin-Based Drug Delivery Systems. Encyclopedia.pub. Available from: [Link]
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Wang, J. Y., et al. (2021). Cardenolide Increase in Foxglove after 2,1,3-Benzothiadiazole Treatment Reveals a Potential Link between Cardenolide and Phytosterol Biosynthesis. Plant and Cell Physiology, 62(10), 1626-1638. Available from: [Link]
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Patel, N. G., et al. (2014). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Available from: [Link]
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Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 235–240. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a complex polyhydroxylated cardenolide. Due to its intricate steroidal structure, this compound inherently exhibits poor water solubility, a common hurdle in experimental and developmental settings. This guide provides a structured, in-depth approach to systematically improving its dissolution in aqueous media, ensuring reliable and reproducible results for your research.
Understanding the Challenge: The Physicochemical Profile of a Cardenolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide class of steroids, which are known for their potent biological activities but also for their challenging solubility profiles. While specific experimental data for this hexahydroxylated derivative is limited, we can infer its behavior from closely related and well-studied cardenolides like strophanthidin.
Key Structural Considerations:
-
Steroid Backbone: The rigid, polycyclic, and largely nonpolar steroid core is the primary contributor to the molecule's hydrophobicity.
-
Hydroxyl Groups (-OH): The six hydroxyl groups introduce polarity and sites for hydrogen bonding, which can aid in solvation. However, their spatial arrangement and intramolecular hydrogen bonding can sometimes limit their interaction with water molecules.
-
Lactone Ring: The unsaturated lactone ring at the C-17 position adds a degree of polarity.
Based on the structure of the closely related strophanthidin, we can estimate the following physicochemical properties, which are critical in devising a solubilization strategy:
| Property | Estimated Value (based on Strophanthidin) | Implication for Solubility |
| Molecular Weight | ~422.5 g/mol | Larger molecules can be more challenging to solvate. |
| LogP (Octanol-Water Partition Coefficient) | ~0.6 | A positive LogP indicates a preference for a nonpolar environment over an aqueous one, confirming its hydrophobic nature. |
| pKa | Not readily ionizable | The absence of strongly acidic or basic functional groups means that pH adjustment will have a limited effect on solubility. |
Given these characteristics, a multi-pronged approach is often necessary to achieve the desired aqueous concentration of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide for in vitro and other experimental assays.
Troubleshooting and FAQ
This section addresses common issues and questions encountered when attempting to dissolve 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in aqueous solutions.
Q1: I've added my compound to water/buffer and it won't dissolve, even with vortexing and sonication. What's happening?
A1: This is expected behavior for a hydrophobic compound like a cardenolide. The strong intermolecular forces between the compound's molecules are more favorable than interacting with the polar water molecules. Simple mechanical agitation is often insufficient to overcome this energy barrier. You will likely need to employ a solubilization-enhancing strategy.
Q2: I managed to dissolve the compound in an organic solvent first, but it precipitated when I added my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is diluted to a point where it can no longer keep the hydrophobic compound in solution. To avoid this, you should consider using a co-solvent system where the final concentration of the organic solvent in the aqueous solution is sufficient to maintain solubility. Alternatively, you can explore other methods like cyclodextrin complexation or the use of surfactants.
Q3: Can I just heat the solution to get the compound to dissolve?
A3: While increasing the temperature can sometimes improve the solubility of solids, it's a risky approach for complex natural products like cardenolides. These molecules can be thermally labile and may degrade at elevated temperatures, compromising the integrity of your experiment. It is generally not recommended without prior stability studies. Gentle warming (e.g., to 37°C) may be acceptable for short periods, but should be done with caution.
Q4: Will adjusting the pH of my buffer help?
A4: For compounds with ionizable groups (weak acids or bases), adjusting the pH to favor the charged form can significantly increase aqueous solubility.[1] However, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide lacks strongly acidic or basic functional groups, so pH modification is unlikely to be a primary method for solubility enhancement. Minor improvements might be observed at very high or low pH, but this could also risk chemical degradation.
Q5: Are there any general-purpose solvents I should start with?
A5: For initial stock solutions, water-miscible organic solvents are a good starting point. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[2] From this concentrated stock, you can then employ the strategies outlined below to create your final aqueous working solutions.
Experimental Protocols for Solubility Enhancement
Here we provide detailed, step-by-step methodologies for three primary strategies to improve the aqueous solubility of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[3]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
Dissolve the compound in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Serial Dilution into Aqueous Buffer with Co-solvent:
-
Prepare your final aqueous buffer (e.g., PBS, TRIS).
-
To a series of tubes containing the aqueous buffer, add a percentage of the chosen co-solvent (e.g., 1%, 5%, 10% final concentration).
-
Add a small aliquot of the high-concentration stock solution to the co-solvent-containing buffer to reach your desired final concentration.
-
Vortex immediately and thoroughly to ensure rapid mixing and prevent precipitation.
-
-
Observation and Optimization:
-
Visually inspect the solutions for any signs of precipitation or cloudiness.
-
If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution.
-
Crucial Note: Always check the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the co-solvent, as they can have biological effects.
-
Strategy 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like our cardenolide, forming an "inclusion complex" that is water-soluble.[4]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Prepare a Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). This may require some gentle warming and stirring.
-
-
Method A: Direct Solubilization
-
Add the solid 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide directly to the cyclodextrin solution.
-
Stir or sonicate the mixture for several hours, or overnight at room temperature, to allow for complex formation.
-
Centrifuge or filter the solution to remove any undissolved compound. The supernatant will contain the solubilized complex.
-
-
Method B: Solvent Evaporation (for higher loading)
-
Dissolve the cardenolide in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol).
-
Add this solution dropwise to the stirred cyclodextrin solution.
-
Continue stirring and remove the organic solvent under a stream of nitrogen or using a rotary evaporator.
-
The resulting aqueous solution will contain the inclusion complex.
-
-
Characterization (Optional but Recommended):
-
Techniques like UV-Vis spectroscopy can be used to determine the concentration of the solubilized cardenolide.
-
Strategy 3: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize nonpolar compounds.[5]
Recommended Surfactants (Non-ionic are generally less harsh on biological systems):
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Prepare a Surfactant Stock Solution:
-
Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1-10% w/v).
-
-
Dissolve the Cardenolide:
-
Prepare a concentrated stock of the cardenolide in a small amount of organic solvent (e.g., ethanol).
-
Add a small aliquot of the cardenolide stock solution to the surfactant solution while vortexing.
-
The final concentration of the surfactant should remain above its CMC.
-
-
Equilibration and Observation:
-
Allow the solution to equilibrate for at least 30 minutes.
-
Observe for any signs of precipitation.
-
Important Consideration: As with co-solvents, ensure that the final surfactant concentration is compatible with your experimental system.
-
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for approaching the solubilization of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
Caption: A decision-making workflow for solubilizing the cardenolide.
Summary of Recommended Starting Concentrations
The following table provides a starting point for optimizing your solubilization method. It is crucial to empirically determine the optimal conditions for your specific experimental needs.
| Method | Reagent | Recommended Starting Concentration | Key Considerations |
| Co-solvents | DMSO, Ethanol, PG, PEG 400 | 1-10% (v/v) in final aqueous solution | Check for cellular toxicity or assay interference. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 10-40% (w/v) in aqueous buffer | Can be more biocompatible than co-solvents. |
| Surfactants | Tween® 80, Cremophor® EL | > CMC (typically 0.01-1% w/v) | Potential for membrane disruption in cell-based assays. |
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and pave the way for more accurate and reliable scientific investigations.
References
- Jinal N. Patel, Dharmendra M. Rathod, Nirav A. Patel and Moin K. Modasiya. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
- MDPI.
- Dissolution Technologies. Dissolution Method Troubleshooting.
- JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- ResearchGate. Solubility of some cardiac glycosides.
- PubMed Central.
- International Journal of Pharmaceutical Research and Applications (IJPRA). A Review of Solubility Enhancement Techniques.
- PubMed Central. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
- Wikipedia. k-Strophanthidin.
- ResearchGate.
- ResearchGate. (PDF)
- World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review.
- MedChemExpress. Strophanthidin.
- European Medicines Agency.
- IOSR Journal of Pharmacy.
- ResearchGate. Solubility enhancement techniques: A comprehensive review.
- Neliti.
- PubChem. Strophanthidin.
- ResearchGate. (PDF)
- Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective.
- ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
- IIP Series.
- ACS Publications.
- OAText.
- Contemporary Review on Solubility Enhancement Techniques.
- Future4200.
- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- PubMed Central. Quo vadis Cardiac Glycoside Research?
- Alfa Chemistry.
- Dissolution Technologies. (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- MDPI. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.
- Google Patents. US6265593B1 - Process for solvent extraction of hydrophobic compounds.
- YouTube. Cyclodextrin Masterclass V How to make a cyclodextrin complex.
- KINO Scientific Instrument Inc.
- International Journal of Pharmacy and Biological Sciences. REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES.
- Cardiac glycosides.
- RJPT. Technologies to Counter Poor Solubility Issues: A Review.
- ResearchGate. Solubilization Using Cosolvent Approach | Request PDF.
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. jddtonline.info [jddtonline.info]
Technical Support Center: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain) Stability Guide
Welcome to the technical support guide for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a cardiac glycoside more commonly known as Ouabain or G-Strophanthin.[1] The integrity of your experimental results hinges on the stability and purity of your reagents. This guide provides in-depth, field-proven insights into the stability of ouabain in various laboratory solvents, helping you navigate potential pitfalls and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries researchers have regarding the handling and storage of ouabain.
Q1: What is the best solvent for preparing a high-concentration stock solution of ouabain?
A: For achieving high concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ouabain is readily soluble in DMSO up to 100 mM.[2] For applications where DMSO is not suitable, ethanol and water are viable alternatives, although they typically yield lower maximum concentrations. Solubility in ethanol can reach up to 10 mM, while in water it is approximately 10 mM or 10 mg/mL.[2] Note that solubility in water can be enhanced with gentle warming and sonication.[3]
Q2: How should I store my ouabain stock solutions to ensure maximum stability?
A: Proper storage is critical to prevent degradation. For stock solutions, we recommend the following:
-
Short-Term Storage: Aliquot the stock solution into single-use volumes and store at -20°C.[3] This minimizes freeze-thaw cycles, which can degrade the compound.
-
Protection from Light: Both the solid compound and its solutions should be protected from light to prevent potential photodegradation.[1]
-
Avoid Long-Term Storage in Solution: It is strongly advised to use prepared solutions soon after they are made. Long-term storage in a dissolved state is not recommended.[3]
Q3: Is ouabain stable in aqueous buffers (e.g., PBS) or cell culture media?
A: Ouabain is generally stable in aqueous solutions within a pH range of 3.0 to 9.0.[4] Most cell culture media and buffers like PBS fall within this range, making them suitable for preparing working solutions. A study demonstrated that an aqueous solution of ouabain at pH 7.0 shows no degradation even after autoclaving for 5 hours, indicating excellent thermal stability at neutral pH.[4] However, the biological activity of ouabain can be influenced by the ionic composition and pH of the medium, so consistency in your experimental buffer is key.[5][6]
Q4: What specific factors can cause ouabain to degrade?
A: The primary factors that can compromise the integrity of ouabain are:
-
Extreme pH: Exposure to strong acidic conditions will cause hydrolytic degradation.[4]
-
Improper Storage Container: For aqueous solutions, using borosilicate glass vials for overnight storage can lead to the formation of ouabain-borate complexes, effectively reducing the concentration of free, active ouabain.[2]
-
Long-Term Storage in Solution: While stable for short periods, a study of a very old (80 years) ouabain injection solution showed approximately 50% degradation, primarily through oxidation.[4] This underscores the importance of using freshly prepared solutions for quantitative experiments.
Q5: Does the type of storage vial I use for my solutions really matter?
A: Yes, it is a critical and often overlooked detail. For aqueous preparations of ouabain, it is highly recommended to use plastic vials (e.g., polypropylene) instead of borosilicate glass. This prevents the formation of ouabain-borate complexes that can occur when the compound is in contact with borosilicate glass for extended periods, such as overnight storage.[2] For non-aqueous stocks like DMSO, standard laboratory vials are acceptable.
Troubleshooting Guide: Stability-Related Issues
Direct answers to specific problems you might encounter during your experiments.
Q: My assay results with ouabain are inconsistent from week to week. Could this be a stability problem?
A: Inconsistent results are a classic sign of reagent instability. The first step is to scrutinize your solution preparation and storage protocol.
-
Causality: Each time a stock solution is thawed, used, and refrozen, it undergoes stress that can lead to degradation or precipitation. Furthermore, even at -20°C, slow degradation can occur over many weeks or months in solution.
-
Solution: Prepare a fresh stock solution of ouabain from the solid material. Aliquot this new stock into volumes appropriate for a single experiment to eliminate freeze-thaw cycles. Always use these aliquots within a short timeframe. Comparing results from a freshly made solution to your old one can quickly confirm if stability was the issue.
Q: I thawed my frozen aliquot of ouabain and observed a precipitate. What should I do?
A: A precipitate indicates that the compound has "crashed out" of solution, which can happen if the storage temperature fluctuated or if the initial concentration was near its solubility limit.
-
Causality: The solubility of ouabain decreases at lower temperatures. If the concentration is high, it can fall out of solution upon freezing or thawing.
-
Solution: You can attempt to redissolve the precipitate by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[3] However, if the precipitate does not fully redissolve, do not use the solution. Its concentration will be inaccurate. The most trustworthy approach is to discard the aliquot and prepare a fresh stock solution, perhaps at a slightly lower concentration to improve its stability in a frozen state.
Q: How can I definitively check the purity and concentration of an older ouabain solution?
A: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[7][8]
-
Causality: HPLC can separate the parent ouabain compound from any potential degradation products. By comparing the chromatogram of your aged solution to that of a freshly prepared standard of known concentration, you can assess both purity and concentration.
-
Solution: Develop a simple isocratic reversed-phase HPLC method with UV detection.[9] Run a freshly prepared standard to determine the retention time and peak area corresponding to a known concentration. Then, inject your older solution. A decrease in the main peak's area indicates a loss of concentration, while the appearance of new peaks suggests the presence of degradation products.
Data Summary: Solubility and Stability at a Glance
| Solvent | Maximum Solubility | Key Stability & Handling Recommendations |
| DMSO | ~100 mM[2] | Excellent for high-concentration stock solutions. Store aliquots at -20°C. |
| Ethanol | ~10 mM[2] | Good alternative to DMSO. Store aliquots at -20°C, protected from light. |
| Methanol | Soluble (1g in 30mL)[1] | Less common than ethanol but effective. Store aliquots at -20°C. |
| Water / Aqueous Buffer | ~10 mM[2] (can be increased with heat[3]) | Use plastic vials to avoid borate complex formation. [2] Stable at pH 3-9.[4] Ideal for working solutions. |
Experimental Workflow & Stability Factors
To maintain the integrity of ouabain in your experiments, a validated workflow is essential. The following diagrams illustrate a recommended procedure for solution preparation and the key factors influencing stability.
Caption: Recommended workflow for preparing and storing ouabain solutions.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ouabain octahydrate, Na+/K+ ATPase inhibitor (CAS 11018-89-6) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on ouabain binding to the (Na+,K+)-ATPase of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide precipitation in cell culture media
Technical Support Center
Topic: Troubleshooting 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain) Precipitation in Cell Culture Media
Introduction: The Challenge of Ouabain Solubility in Biological Systems
As a Senior Application Scientist, I've frequently collaborated with researchers working with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a potent and specific inhibitor of the Na+/K+-ATPase plasma membrane pump.[1] This compound is more commonly known as Ouabain , a cardiotonic steroid with significant applications in cell biology, cancer research, and cardiovascular studies.[1][2]
A primary technical hurdle researchers face is the limited aqueous solubility of Ouabain. When transitioning from a concentrated organic stock solution to an aqueous cell culture medium, precipitation is a common and frustrating issue. This guide is designed to provide a comprehensive, cause-and-effect framework for troubleshooting and preventing Ouabain precipitation, ensuring the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Ouabain handling in cell culture.
Q1: What is 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and why is it difficult to dissolve?
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, or Ouabain, is a cardiac glycoside, a class of organic compounds characterized by a steroid nucleus linked to a sugar moiety.[1] While the multiple hydroxyl (-OH) groups confer some polarity, the large steroid backbone gives the molecule significant hydrophobic character. This amphipathic nature results in poor solubility in neutral aqueous solutions like cell culture media. While it is soluble in hot water and certain alcohols, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions for in vitro use.[3][4]
Q2: I've prepared my Ouabain stock in DMSO, but it precipitates immediately when I add it to my media. Why?
This is the most frequent issue and is typically caused by exceeding the compound's solubility limit in the final aqueous environment. When a highly concentrated DMSO stock is rapidly diluted into the cell culture medium, the DMSO disperses, and the Ouabain molecules are suddenly exposed to an aqueous environment that cannot sustain them in solution, causing them to crash out or precipitate. This is a form of "salting out" or anti-solvent precipitation.[5] The key is not just the final concentration, but the method of dilution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
While essential for dissolving Ouabain, DMSO can be cytotoxic.[6] The tolerable concentration is cell-line specific, with primary cells generally being more sensitive.[6][7] A widely accepted "rule of thumb" is to keep the final concentration of DMSO in your culture medium at or below 0.5%, with 0.1% being preferable for sensitive or long-term assays.[6][8] You must always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.[8]
| Cell Culture Type | Recommended Maximum DMSO Concentration | Notes |
| Robust/Immortalized Cell Lines (e.g., HeLa, HEK293) | 0.5% (up to 1% may be tolerated) | Always validate with a toxicity assay.[6][9] |
| Sensitive Cell Lines (e.g., some cancer lines) | ≤ 0.2% | Some breast cancer lines show sensitivity even below 1%.[8][10] |
| Primary Cell Cultures | ≤ 0.1% | These cells are highly sensitive to solvent effects.[6][7] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Keep consistent across all plates and targets. |
Section 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific precipitation problems.
Issue 1: Precipitate Forms Immediately Upon Dilution
This indicates a problem with your stock solution preparation or dilution technique.
Underlying Cause: Rapid change in solvent polarity and exceeding the localized solubility limit.
The Mechanism: A high-concentration DMSO stock creates a "microenvironment" where Ouabain is stable. Pipetting this directly into the bulk aqueous media causes the DMSO to diffuse away rapidly, leaving the Ouabain molecules to agglomerate and precipitate before they can be properly solvated or interact with media components like serum proteins.
This protocol is designed to slow down the solvent exchange process, allowing for a more stable transition of Ouabain into the media.
-
Prepare a High-Concentration Stock: Dissolve your Ouabain in 100% cell-culture grade DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or sonication may assist, but allow the solution to return to room temperature before use.[6]
-
Pre-warm the Media: Use cell culture media that has been pre-warmed to 37°C. This slightly increases the solubility of most compounds.
-
Perform an Intermediate Dilution: Create an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to create a 1 mM intermediate.
-
The Critical Final Dilution Step:
-
Gently swirl or vortex the final volume of pre-warmed media.
-
While the media is in motion, add your intermediate stock solution drop-by-drop, or in a very slow stream, into the vortex. This ensures immediate and rapid dispersal, preventing localized high concentrations.
-
-
Visual Inspection: After addition, gently swirl the final solution and inspect it for any signs of cloudiness or precipitation against a dark background.
Issue 2: Precipitate Forms Gradually in the Incubator
If the solution is initially clear but becomes cloudy after hours or days at 37°C.
Underlying Cause A: Temperature Fluctuations & Compound Stability
-
Causality: While Ouabain is more soluble in hot water, repeated cooling and warming (e.g., removing plates from the incubator for microscopy) can cause it to fall out of solution.[3] Additionally, extreme temperature changes can cause high molecular weight components in the serum, like proteins, to precipitate, potentially trapping the drug.[11]
-
Self-Validating Protocol:
-
Minimize the time that cultures are outside the stable 37°C environment.
-
If microscopy is required, use a heated stage.
-
Avoid repeated freeze-thaw cycles of the media itself.[11]
-
Underlying Cause B: Evaporation
-
Causality: Over time, especially in plates or flasks that are not perfectly sealed, water can evaporate from the culture medium. This increases the concentration of all solutes, including salts, media components, and your compound.[11] Eventually, the concentration of Ouabain may exceed its solubility limit in this new, more concentrated environment.
-
Self-Validating Protocol:
-
Ensure the incubator has a properly filled and functioning water pan to maintain high humidity.
-
For long-term experiments (> 48 hours), consider using paraffin film to seal the edges of culture plates.
-
Avoid using the outer wells of multi-well plates, which are most susceptible to evaporation, or fill them with sterile PBS to act as a humidity buffer.
-
Underlying Cause C: Interaction with Serum Proteins
-
Causality: Cell culture media supplemented with Fetal Bovine Serum (FBS) contains a high concentration of proteins, primarily albumin.[12] Many drugs bind to albumin, which can enhance their solubility.[13] However, if the drug at a high concentration induces a conformational change in the protein, it can lead to protein aggregation and co-precipitation of the drug-protein complex.[14]
-
Self-Validating Protocol:
-
When performing the dilution, try adding the Ouabain stock to the serum-containing supplement first before adding it to the basal medium.[15] This allows the compound to associate with serum proteins in a concentrated environment.
-
As a diagnostic test, prepare the final Ouabain solution in both serum-free and serum-supplemented media. If precipitation only occurs in the presence of serum, a drug-protein interaction is the likely cause.
-
Section 3: Advanced Solubilization Strategies
If precipitation persists despite optimizing the above protocols, more advanced formulation techniques may be required.
Q: My working concentration of Ouabain is very high and it always precipitates. What else can I try?
Advanced Method: Cyclodextrin Encapsulation
The Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble drugs, like Ouabain, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous medium, dramatically increasing the apparent water solubility of the guest molecule.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is commonly used for this purpose in cell culture.[16]
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CyD in sterile water.
-
Dissolve Ouabain: Add powdered Ouabain to the HP-β-CyD solution to achieve your desired stock concentration.
-
Complexation: Mix the solution overnight at room temperature on a rotator to ensure maximum inclusion complex formation.
-
Sterilization: Sterilize the final solution through a 0.22 µm filter.
-
Dilution: This aqueous stock can now be diluted directly into your cell culture media, following the same step-wise dilution best practices described earlier.
Note: When using cyclodextrins, it is crucial to run a parallel control with just the cyclodextrin at the same final concentration to ensure it does not have an independent effect on your experimental outcome.[18]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439501, Ouabain. Retrieved from [Link]
-
Uekama, K., Nakayama, T., & Irie, T. (2021). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 26(21), 6445. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Treerattrakoon, K., et al. (2014). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal, 107(10), 2410-2421. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Forum discussion]. Retrieved from [Link]
-
Prassas, I., & Diamandis, E. P. (2008). Cardenolides: Insights from chemical structure and pharmacological utility. Journal of Steroid Biochemistry and Molecular Biology, 111(1-2), 1-8. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. Available at: [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Forum discussion]. Retrieved from [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 11(3), 129. Available at: [Link]
-
Chemsrc. (n.d.). Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Retrieved from [Link]
-
Petschenka, G., et al. (2017). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzyme sensitivity in insects. Methods in Ecology and Evolution, 8(11), 1534-1545. Available at: [Link]
-
Vallner, J. J. (1977). Binding of drugs by albumin and plasma protein. Journal of pharmaceutical sciences, 66(4), 447–465. Available at: [Link]
-
Kutluay, M., et al. (2019). New knowledge about old drugs; a cardenolide type glycoside with cytotoxic effect and unusual secondary metabolites from Digitalis grandiflora Miller. Fitoterapia, 134, 114-120. Available at: [Link]
-
Kramer, R. M., et al. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Pharmaceutical research, 30(12), 3050-3069. Available at: [Link]
-
Kumar, S., & Singh, S. K. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of drug delivery and therapeutics, 10(4), 134-142. Available at: [Link]
-
Reddit. (2021). Maximum DMSO concentration in media for cell culture? [Forum discussion]. Retrieved from [Link]
-
Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. Available at: [Link]
-
Judis, J. (1963). Binding of selected phenol derivatives to human serum proteins. Journal of pharmaceutical sciences, 52, 57-61. Available at: [Link]
-
Rocchetti, G., et al. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Molecules, 25(23), 5535. Available at: [Link]
-
ResearchGate. (2018). DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle control? [Forum discussion]. Retrieved from [Link]
-
Henriksen, A. S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 581–589. Available at: [Link]
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- 1. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New knowledge about old drugs; a cardenolide type glycoside with cytotoxic effect and unusual secondary metabolites from Digitalis grandiflora Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Separation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and its Metabolites
Introduction
Welcome to the technical support center for the analysis of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. This highly polar cardenolide, a core structure of many cardiac glycosides, presents a significant challenge for chromatographic separation due to its numerous hydroxyl groups. Its metabolites, which often result from conjugation (e.g., glucuronidation or sulfation), are typically even more polar, compounding the difficulty of achieving adequate retention and resolution with standard High-Performance Liquid Chromatography (HPLC) methods.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to empower you to develop robust and reliable HPLC methods for this compound and its related substances. We will move beyond generic advice to explain the causality behind our recommendations, ensuring a deeper understanding of the chromatographic principles at play.
Section 1: Understanding the Analyte - The Foundation of a Good Separation
Before initiating method development, a clear understanding of the analyte's physicochemical properties is paramount. The structure of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide dictates its behavior on an HPLC column.
Q1: What are the key chemical properties of this cardenolide that affect HPLC separation?
A1: The chromatographic behavior of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is dominated by two structural features:
-
Extreme Polarity: The steroid backbone is decorated with six hydroxyl (-OH) groups. This extensive hydroxylation makes the molecule highly polar and hydrophilic (water-loving). In traditional reversed-phase HPLC, which uses a non-polar stationary phase, this results in very weak retention, causing the analyte to elute quickly, often near the column's void volume.
-
UV Chromophore: Like all cardenolides, the molecule contains a five-membered butenolide ring attached at the C17 position of the steroid core. This unsaturated lactone ring is a chromophore that provides a distinct UV absorbance maximum, typically in the range of 214-222 nm.[1] This property is the basis for UV-based detection and quantification.
Metabolites of this compound are likely formed through enzymatic conjugation, adding highly polar groups like glucuronic acid. This increases their hydrophilicity, making their separation from the parent compound and from each other a primary analytical challenge.
Section 2: HPLC Method Development Strategies
A logical, structured approach to method development is crucial. The primary decision is the choice of chromatographic mode, which then dictates column and mobile phase selection.
Q2: Which HPLC mode is best for this compound: Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: Both modes have merit, and the choice depends on your specific separation goals and available instrumentation.
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Non-polar stationary phase; polar mobile phase. Retention decreases as mobile phase becomes less polar (more organic). | Polar stationary phase; non-polar mobile phase. Retention increases as mobile phase becomes less polar. |
| Best For | The default starting point for most small molecules. Excellent for separating compounds with moderate to low polarity. | Very polar, hydrophilic compounds that are poorly retained in RP-HPLC.[2][3] |
| Pros for Topic | Robust, well-understood, wide variety of column chemistries available. | Excellent retention for the target analyte and its polar metabolites. High organic mobile phases enhance MS sensitivity.[4] |
| Cons for Topic | Poor retention on standard C18 phases is the most significant challenge.[5][6] | Can have longer equilibration times; retention can be sensitive to water content in the sample and mobile phase. |
Recommendation: Start with a modern, polar-modified Reversed-Phase column. If you cannot achieve adequate retention and resolution, transition to HILIC.
Method Development Workflow
Caption: HPLC Method Development Workflow for Polar Cardenolides.
Q3: For Reversed-Phase HPLC, which column should I choose?
A3: Standard C18 columns are often unsuitable for highly polar analytes due to a phenomenon called "phase collapse" or "phase dewetting" in highly aqueous mobile phases. To overcome this, select a column specifically designed for polar analyte retention.
| Column Chemistry | Mechanism & Advantage | Recommended Use |
| Polar-Endcapped C18 ("AQ" Type) | The C18 chains are modified with polar functional groups. This creates a more hydrophilic surface that maintains hydration in high-aqueous mobile phases, preventing phase collapse and providing enhanced retention for polar molecules through hydrogen bonding and dipole-dipole interactions.[5][7] | This is the recommended starting point. It offers a balance of hydrophobic and polar retention mechanisms. |
| Polar-Embedded C18 | Contains a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This provides similar benefits to polar endcapping and can offer alternative selectivity. | An excellent alternative to AQ-type columns if selectivity needs to be adjusted. |
| Phenyl-Hexyl | Utilizes a phenyl ring linked to the silica by a hexyl chain. It provides pi-pi interactions, which can be beneficial for separating compounds with unsaturated rings, like the butenolide moiety in cardenolides. | A good secondary choice for altering selectivity, especially between closely related metabolites. |
Q4: What are the recommended starting conditions for a mobile phase gradient?
A4: A gradient elution is necessary to separate compounds with a range of polarities (parent and metabolites). The key is to start with conditions that promote strong retention of your most polar analyte.
Experimental Protocol: Initial Gradient Development
For Reversed-Phase (using a Polar-Endcapped C18 column, e.g., 150 x 4.6 mm, 3 µm):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 218 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start at 2-5% Mobile Phase B. Hold for 2 minutes. (This ensures retention of the highly polar analytes).
-
Ramp to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes (to elute any non-polar contaminants).
-
Return to initial conditions (2-5% B) over 1 minute.
-
Equilibrate for at least 5-7 minutes before the next injection.[8]
-
For HILIC (using an Amide column, e.g., 150 x 4.6 mm, 3 µm):
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 218 nm
-
Injection Volume: 5 µL (Note: Sample should be dissolved in >80% organic solvent)
-
Gradient Program:
-
Start at 100% Mobile Phase A. Hold for 2 minutes.
-
Ramp to 100% Mobile Phase B over 15 minutes.
-
Hold at 100% Mobile Phase B for 3 minutes.
-
Return to 100% Mobile Phase A over 1 minute.
-
Equilibrate for 7-10 minutes.
-
Q5: Which detection method should I use: UV or Mass Spectrometry (MS)?
A5: The choice depends on the goal of your analysis.
-
UV-Vis (DAD/PDA): Ideal for routine quantification when reference standards are available. The characteristic absorbance of the butenolide ring at ~218 nm provides good sensitivity.[1]
-
Mass Spectrometry (MS): Essential for metabolite identification and for quantification in complex matrices (like plasma or urine) where co-elution can be an issue.[9][10] High-resolution MS (e.g., Q-TOF, Orbitrap) is particularly powerful for determining the elemental composition of unknown metabolites. Fragmentation patterns in MS/MS often show characteristic losses of water from the steroid core and losses of sugar moieties.[11]
Section 3: Troubleshooting Guide
Even with a well-designed method, problems can arise. The following Q&A addresses the most common issues encountered when analyzing highly polar cardenolides.
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
Poor Peak Shape
Q6: My peaks are tailing. What is the cause and how do I fix it?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica surface of the column can interact strongly with the polar hydroxyl groups of your cardenolide.
-
Solution: Ensure your mobile phase pH is low (e.g., using 0.1% formic acid, pH ~2.7). This protonates the silanols, reducing their ability to interact with your analyte. Using a high-quality, modern column with advanced endcapping also minimizes this issue.
-
-
Cause 2: Column Contamination. Strongly retained compounds from previous injections can build up on the column head, creating active sites.
-
Solution: Implement a column flushing procedure. After a sample batch, flush the column with a strong, compatible solvent (e.g., isopropanol for reversed-phase) to remove contaminants.[12]
-
-
Cause 3: System Dead Volume. Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.
-
Solution: Use pre-cut, low-dead-volume tubing and ensure all fittings are properly swaged.
-
Retention & Resolution Issues
Q8: My analyte elutes at or very near the void volume in Reversed-Phase. What should I do?
A8: This is the most common problem for this class of compounds and indicates insufficient retention.
-
Solution 1 (Immediate): Lower the initial organic percentage in your gradient. If you started at 5% B, try 2% or even 1% B.
-
Solution 2 (Column Choice): Confirm you are using a polar-modified "AQ" type column. A standard C18 will not provide adequate retention for this analyte in highly aqueous mobile phases.[5][6]
-
Solution 3 (Mode Change): If the above steps fail, your analyte is too polar for reversed-phase. This is the primary indication that you should switch to HILIC , which is designed for this exact scenario.[3]
Q9: My retention times are drifting between injections. Why?
A9: Drifting retention times point to an unstable system.
-
Cause 1: Insufficient Equilibration. This is the most frequent cause in gradient chromatography. The column needs adequate time to return to the initial mobile phase conditions before the next run.
-
Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow 10-15 column volumes to pass through. For a 150 x 4.6 mm column at 1 mL/min, this translates to 7-10 minutes.[8]
-
-
Cause 2: Temperature Fluctuation. Column temperature significantly affects retention time.[13][14]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
-
Cause 3: Mobile Phase Preparation. If the mobile phase is prepared in batches, slight variations can cause shifts. If solvents are evaporating, the composition will change over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent evaporation while allowing for pump suction.
-
Q10: I can't separate the parent compound from a closely eluting metabolite. How can I improve resolution?
A10: Improving resolution (Rs) requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).
-
1. Change Gradient Slope (affects k and apparent N): Make the gradient shallower around the elution time of your critical pair. A slower change in organic solvent concentration gives the analytes more time to interact with the stationary phase, improving separation.
-
2. Change Mobile Phase Selectivity (affects α): If you are using acetonitrile, switch to methanol (or a ternary mixture). These solvents have different properties and interact with analytes and the stationary phase differently, which can dramatically alter selectivity and change elution order.[15]
-
3. Change Stationary Phase Selectivity (affects α): This is the most powerful way to change resolution. If you are using a polar-endcapped C18, switch to a Phenyl-Hexyl column. The introduction of π-π interactions from the phenyl rings provides a completely different separation mechanism that can resolve structurally similar compounds.[16]
References
- Züst, T., Petschenka, G., Hastings, A. P., & Agrawal, A. A. (2019). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzyme insensitivity. Methods in Enzymology.
- PerkinElmer. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska.
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National Center for Biotechnology Information. (n.d.). Ouabain. PubChem Compound Database. Retrieved from [Link]
- Gao, S., et al. (2020). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry.
- Ng, M. (2019). The Qualitative Identification of Cardenolide-Containing Plants Using Ultra High Performance Liquid Chromatography – High Resolution Mass Spectrometry Chromatograms at Select Ions. eScholarship, University of California.
-
Wikipedia. (n.d.). Ouabain. Retrieved from [Link]
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Chen, Y. J., et al. (2014).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Phenomenex. (n.d.). Normal-phase vs.
- Hemmateenejad, B., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules.
- An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. (2020). ACS Omega.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Shimadzu. (n.d.).
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- SIELC Technologies. (n.d.). Polar Compounds.
- Thermo Fisher Scientific. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
-
National Center for Biotechnology Information. (n.d.). 3,14,19-Trihydroxycard-20(22)-enolide. PubChem Compound Database. Retrieved from [Link]
-
ChemSrc. (n.d.). Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Retrieved from [Link]
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Wang, Y., et al. (2022). New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds. Molecules.
- Tan, M., et al. (2021).
- Sigma-Aldrich. (n.d.).
- APExBIO. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Card-20(22)-enolide, (3beta,5.beta)-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. PubChem Compound Database. Retrieved from [Link]
- Wenzel, K., & Gfrerer, M. (1998). High-performance liquid chromatographic determination of cardenolides in Digitalis leaves after solid-phase extraction.
-
ResearchGate. (n.d.). Chemical structures of ouabain and 11 steroid-like compounds containing.... Retrieved from [Link]
-
ResearchGate. (n.d.). Factors affecting HPLC separation. Retrieved from [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- PubMed. (n.d.). High-performance liquid chromatographic (HPLC)
- RSC Publishing. (n.d.). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control.
- ResearchGate. (n.d.). High-performance liquid chromatography analysis of the cardenolides present in CGME.
- PubMed. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
ResearchGate. (n.d.). A) Chemical structures of ouabain and 11 steroid-like compounds found.... Retrieved from [Link]
Sources
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Technical Support Center: Mass Spectrometry Fragmentation Analysis of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
This technical guide provides in-depth support for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of the highly hydroxylated cardenolide, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. This document offers a comprehensive exploration of its predicted fragmentation patterns, practical experimental protocols, and extensive troubleshooting advice to navigate the complexities of its analysis.
Understanding the Molecule: A Complex Fragmentation Puzzle
Predicted Fragmentation Pathway of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ is anticipated to proceed through a cascade of dehydration events, followed by fragmentation of the aglycone.
Initial Ionization and Adduct Formation
In electrospray ionization (ESI), this molecule is expected to readily form protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts in the positive ion mode.[5] The choice of mobile phase additives can influence the predominant adduct form.
| Adduct | Formula | Notes |
| [M+H]⁺ | [C₂₃H₃₄O₈+H]⁺ | Typically observed with acidic mobile phases. |
| [M+Na]⁺ | [C₂₃H₃₄O₈+Na]⁺ | Common due to the prevalence of sodium salts. |
| [M+NH₄]⁺ | [C₂₃H₃₄O₈+NH₄]⁺ | Can be favored with ammonium-based buffers.[6] |
Stepwise Dehydration Events
The six hydroxyl groups provide multiple sites for neutral loss of water (18.0106 Da). The fragmentation cascade will likely begin with the loss of the most labile water molecules, influenced by their stereochemistry and proximity to other functional groups.
Caption: Predicted sequential dehydration of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
Fragmentation of the Aglycone Core
Following dehydration, the steroid backbone and the lactone ring will undergo fragmentation. Key expected fragmentations include:
-
Loss of Carbon Monoxide (CO): The butenolide lactone ring is susceptible to the loss of CO (27.9949 Da).[4]
-
Ring Cleavages: The steroid A, B, C, and D rings can undergo various cleavages, leading to a complex pattern of product ions. These cleavages are diagnostic for the steroid skeleton.
Recommended Experimental Protocol: LC-MS/MS Analysis
For reliable and reproducible analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.[2][5]
Liquid Chromatography
-
Column: A C18 reversed-phase column is a suitable choice for separating cardenolides.[1][7]
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%) to promote protonation is recommended.
-
Gradient Example:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B (A= Water with 0.1% Formic Acid, B= Acetonitrile with 0.1% Formic Acid)
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: A full scan from m/z 150-1000 to identify the precursor ions ([M+H]⁺, [M+Na]⁺).
-
MS2 Fragmentation: Collision-Induced Dissociation (CID) of the selected precursor ion. The collision energy should be optimized to achieve a good balance between the precursor ion and fragment ions.
-
Data Acquisition: Data-dependent acquisition (DDA) can be used to automatically trigger MS2 scans on the most abundant precursor ions.
Caption: A typical LC-MS/MS workflow for cardenolide analysis.
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal for the target analyte. | Poor ionization efficiency. | Optimize mobile phase pH with additives like formic acid or ammonium acetate.[7] Check for proper ESI spray stability. |
| Analyte degradation. | Ensure proper sample handling and storage. Use fresh solvents. | |
| Multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) complicating the spectrum. | Presence of salts in the sample or mobile phase. | Use high-purity solvents and glassware. Consider using a desalting step for sample preparation. The use of ammonium acetate can sometimes suppress sodium and potassium adducts. |
| Inconsistent fragmentation patterns between runs. | Fluctuations in collision energy. | Ensure the mass spectrometer is properly calibrated and the collision energy is stable. |
| In-source fragmentation. | Optimize source parameters (e.g., capillary voltage, source temperature) to minimize unwanted fragmentation before MS2. | |
| Broad or tailing chromatographic peaks. | Secondary interactions with the column. | Use a mobile phase with an appropriate pH and ionic strength. Ensure the column is not overloaded. |
| Column degradation. | Replace the column if performance deteriorates. | |
| High background noise. | Contaminated mobile phase or LC system. | Use fresh, high-purity solvents. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
-
Q1: Why is tandem mass spectrometry (MS/MS) necessary for analyzing this compound?
-
A1: The high number of hydroxyl groups leads to a molecular weight that is likely not unique. MS/MS provides structural information through fragmentation, which is crucial for confirming the identity of the compound and distinguishing it from isomers.[2]
-
-
Q2: What are the most characteristic fragment ions to look for?
-
Q3: Can I use negative ion mode for this analysis?
-
A3: While positive ion mode is generally more common for cardenolides, negative ion mode can also be explored. Deprotonation [M-H]⁻ might be achievable, and adducts with anions like chloride [M+Cl]⁻ or acetate [M+CH₃COO]⁻ could be formed.[8] Fragmentation in negative mode may provide complementary structural information.
-
-
Q4: How can I improve the sensitivity of my analysis?
-
A4: Optimizing the sample preparation to pre-concentrate the analyte and remove interfering matrix components is crucial. Fine-tuning the ESI source parameters and using a sensitive mass analyzer (e.g., Orbitrap or TOF) will also enhance sensitivity.[5]
-
-
Q5: Is it possible to quantify 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide using this method?
-
A5: Yes, LC-MS/MS is a powerful tool for quantification. By using a stable isotope-labeled internal standard and operating the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, highly sensitive and specific quantification can be achieved.
-
References
-
Gao, H., et al. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in Brief, 30, 105464. Available from: [Link]
-
Ravi Gopal, B., et al. (2020). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Journal of Chromatography A, 1622, 460903. Available from: [Link]
-
Wang, Z., et al. (2020). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Journal of Chromatography A, 1622, 460903. Available from: [Link]
-
Li, A., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2845. Available from: [Link]
-
Tan, Y., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(1), 67. Available from: [Link]
-
Ma, D., et al. (2023). Total Syntheses of Polyhydroxylated Steroids by an Unsaturation-Functionalization Strategy. Angewandte Chemie International Edition, 62(24), e202303639. Available from: [Link]
-
De Boevre, M., et al. (2020). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. Toxins, 12(4), 249. Available from: [Link]
-
Komuro, S., et al. (1998). Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid. Hypertension Research, 21(4), 241-247. Available from: [Link]
-
Gates, P. J., & Lopes, N. P. (2005). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 240(2), 137-144. Available from: [Link]
-
Hamlyn, J. M., et al. (1991). Identification and characterization of a ouabain-like compound from human plasma. Proceedings of the National Academy of Sciences, 88(14), 6259-6263. Available from: [Link]
-
Vlachos, V., et al. (2017). Collision-induced dissociation (CID) of peptides and proteins. Methods in Molecular Biology, 1549, 1-16. Available from: [Link]
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Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available from: [Link]
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Ashley, G. W., & Carney, J. R. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of Antibiotics, 57(3), 224-234. Available from: [Link]
-
Song, F. R., & Liu, Z. Q. (2012). Novel Fragmentation Pathways of Anionic Adducts of Steroids Formed by Electrospray Anion Attachment Involving Regioselective Attachment, Regiospecific Decompositions, Charge-Induced Pathways, and Ion–Dipole Complex Intermediates. Journal of the American Society for Mass Spectrometry, 23(7), 1255-1266. Available from: [Link]
-
Song, Y., et al. (2003). Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS. Journal of Analytical Toxicology, 27(2), 89-95. Available from: [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Polyhydroxylated Cardenolides
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Technical Support Center: Overcoming Resistance to 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in Cancer Cells
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating the anti-cancer properties of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and other related cardenolides. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for scientists encountering resistance in their experimental models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems researchers face when working with cardenolides.
Q1: My cancer cells are showing little to no response to the cardenolide, even at high concentrations. What is the first thing I should check?
A1: The first step is to systematically rule out basic experimental issues before investigating complex biological resistance.[1][2][3]
-
Compound Integrity: Confirm the purity and stability of your 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide stock. Has it been stored correctly (protected from light, at the recommended temperature)? Has it undergone multiple freeze-thaw cycles? Consider running a quality control check or using a fresh vial.
-
Cell Health & Density: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Seeding density is critical; too few cells will result in a weak signal, while too many can lead to confluence-related artifacts and nutrient depletion, masking the drug's effect.[3] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[3]
-
Assay Suitability: Verify that your chosen cell viability assay is appropriate for your cell line and not subject to interference from the compound.[2] For example, some compounds can interfere with the metabolic reactions of tetrazolium-based assays (like MTT). Consider a different viability assay, such as one measuring ATP content (e.g., CellTiter-Glo), as a confirmatory test.[4][5]
Q2: What is the primary mechanism of action for this class of compounds, and how does that relate to potential resistance?
A2: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is a cardenolide, a type of cardiac glycoside. Its primary molecular target is the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane.[6][7][8] Inhibition of this pump disrupts the cell's ion homeostasis, leading to an increase in intracellular sodium (Na+) and subsequently calcium (Ca2+) concentrations.[9][10] This cascade triggers multiple downstream anti-cancer effects, including:
-
Induction of apoptosis (programmed cell death).[9]
-
Induction of immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[6]
-
Activation of pro-apoptotic signaling pathways (e.g., MAPK/ERK) and inhibition of pro-survival pathways (e.g., PI3K/Akt).[11]
Resistance can arise from alterations in the drug's target (on-target) or in the downstream cellular response (off-target).
Q3: Could my cell line have intrinsic resistance to cardenolides?
A3: Yes. Different cancer cell lines can have varying sensitivities to cardiac glycosides. This intrinsic resistance can be due to several factors, including:
-
Low expression of the Na+/K+-ATPase α-subunit.
-
Expression of a specific α-subunit isoform that has a naturally lower affinity for the drug. There are four known alpha isoforms (ATP1A1-4).[14]
-
Pre-existing mutations in the ATP1A1 gene that alter the drug-binding site.[15]
-
High basal activity of drug efflux pumps or pro-survival signaling pathways.
It is recommended to screen a panel of cell lines or consult the literature for previously reported sensitivity data for your cell line of interest.
Section 2: Troubleshooting Guide: Investigating Drug Resistance
This guide provides a structured workflow for identifying the mechanism of resistance in your cancer cell model.
Workflow: From Confirming Resistance to Identifying the Mechanism
This workflow guides you through a logical sequence of experiments to diagnose the cause of resistance.
Caption: Troubleshooting workflow for cardenolide resistance.
Detailed Troubleshooting Steps & Rationale
Problem: My cells have developed resistance after an initial period of sensitivity.
This scenario suggests acquired resistance . You can model this in the lab by chronically exposing a sensitive parental cell line to escalating doses of the cardenolide.[16][17] This allows for the selection of a resistant cell population.
-
Causality: By comparing the molecular and functional characteristics of the parental (sensitive) line to your newly developed resistant line, you can pinpoint the specific changes that confer resistance.
Step 1: On-Target Resistance - The Na+/K+-ATPase Pump
The most direct cause of resistance is a change in the drug's primary target.
-
Question: Is the target protein expression level changed?
-
Experiment: Perform a Western blot (Protocol 2) to compare the protein levels of the Na+/K+-ATPase α1-subunit (coded by the ATP1A1 gene) between your sensitive and resistant cell lines.
-
Rationale: A significant decrease in the amount of target protein can reduce the drug's overall effect.
-
Interpretation:
-
Decreased ATP1A1: This is a plausible mechanism of resistance.
-
No Change in ATP1A1: The resistance mechanism is likely independent of target expression level. Proceed to check for mutations.
-
-
-
Question: Has the drug's binding site on the target been altered?
-
Experiment: Sequence the coding region of the ATP1A1 gene from both sensitive and resistant cells (Protocol 3).
-
Rationale: Specific point mutations in the cardenolide binding site of the Na+/K+-ATPase can dramatically reduce drug affinity, rendering it ineffective.[15]
-
Interpretation:
-
Mutation Found: If you identify a non-synonymous mutation in a known binding region, this is a very strong candidate for the cause of resistance.
-
No Mutation Found: On-target mutations are unlikely to be the cause. You must investigate off-target mechanisms.
-
-
Step 2: Off-Target Resistance - Cellular Adaptations
If the target itself is unchanged, the cell has likely adapted its internal wiring to survive the drug's effects.
-
Question: Are the cells actively pumping the drug out?
-
Experiment: Use a functional dye efflux assay, such as the Rhodamine 123 efflux assay (Protocol 4), to measure the activity of multidrug resistance (MDR) pumps like P-glycoprotein (P-gp/ABCB1).[18]
-
Rationale: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to expel a wide range of drugs, including cardenolides, from the cell before they can reach their target.[19]
-
Interpretation:
-
Increased Efflux: If resistant cells expel Rhodamine 123 faster than sensitive cells, this indicates increased efflux pump activity. This can be confirmed by seeing if an inhibitor (like verapamil) restores drug sensitivity.
-
No Change in Efflux: Resistance is not mediated by this class of efflux pumps.
-
-
-
Question: Have pro-survival signaling pathways been rewired?
-
Experiment: Use Western blotting (Protocol 2) to probe the activation status (i.e., phosphorylation levels) of key pro-survival proteins, such as Akt (p-Akt) and ERK (p-ERK).
-
Rationale: Cardenolide treatment can inhibit pathways like PI3K/Akt/mTOR.[11] Resistant cells may compensate by constitutively activating these pathways, promoting survival and overriding the drug-induced death signals.
-
Interpretation:
-
Increased p-Akt or p-ERK: Hyperactivation of these pathways is a likely resistance mechanism.
-
No Change: The resistance is likely independent of these specific pathways. Consider investigating other pathways like NF-κB or apoptosis regulation (e.g., Bcl-2 family proteins).[8]
-
-
Signaling Pathways Implicated in Cardenolide Action and Resistance
Caption: Cardenolide action and key resistance pathways.
Section 3: Experimental Protocols
These protocols provide a starting point for your investigations. Always optimize conditions for your specific cell line and experimental setup.
Protocol 1: Cell Viability Assay (MTT) to Determine IC50
This protocol measures cell metabolic activity as an indicator of viability.
-
Objective: To quantify the concentration of the cardenolide required to inhibit cell growth by 50% (IC50).
-
Materials: 96-well plates, cancer cells, complete culture medium, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, MTT reagent (5 mg/mL in PBS), DMSO, multichannel pipette, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the cardenolide in complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Key Signaling Proteins
-
Objective: To analyze the expression or activation state of proteins involved in cardenolide action and resistance.
-
Materials: Cell lysates from sensitive and resistant cells (treated and untreated), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% BSA or milk in TBST), primary antibodies (e.g., anti-ATP1A1[20], anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Procedure:
-
Protein Quantification: Measure protein concentration of cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: Sanger Sequencing of the ATP1A1 Gene
-
Objective: To identify mutations in the gene encoding the Na+/K+-ATPase α1-subunit.
-
Materials: Genomic DNA from sensitive and resistant cells, PCR primers designed to amplify the coding exons of ATP1A1[21][22][23], Taq polymerase, dNTPs, PCR thermocycler, gel electrophoresis equipment, PCR purification kit, Sanger sequencing service.
-
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from both cell lines.
-
PCR Amplification: Amplify the coding regions of the ATP1A1 gene using PCR. Use primers that flank each exon.
-
Verification: Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a product of the correct size.
-
Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and the corresponding sequencing primers to a commercial facility for Sanger sequencing.
-
Analysis: Align the resulting sequences from the resistant cells to those from the sensitive (wild-type) cells and the reference sequence (ATP1A1, NG_009311.1) to identify any mutations.
-
Protocol 4: Rhodamine 123 Efflux Assay
-
Objective: To functionally assess the activity of MDR efflux pumps.
-
Materials: Sensitive and resistant cells, Rhodamine 123 (fluorescent substrate), Verapamil (an inhibitor of P-gp, as a positive control), PBS, flow cytometer or fluorescence plate reader.
-
-
Harvest and wash cells, then resuspend them in an appropriate buffer (e.g., PBS with 1% BSA).
-
Divide cells into tubes: (1) Untreated, (2) With Verapamil. Pre-incubate the Verapamil group for ~30 minutes.
-
Loading: Add Rhodamine 123 (final concentration ~1-5 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from light, to allow the dye to enter the cells.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in warm medium (with and without inhibitor) and incubate at 37°C for an efflux period (e.g., 1-2 hours).
-
Analysis: After the efflux period, place cells on ice, and measure the intracellular fluorescence using a flow cytometer.
-
Interpretation: Resistant cells with high efflux activity will show lower fluorescence (more dye has been pumped out) compared to sensitive cells. The addition of Verapamil should block this efflux, resulting in higher fluorescence in the resistant cells, similar to the levels in sensitive cells.
-
Section 4: Data Summary & Interpretation
| Potential Resistance Mechanism | Key Experiment | Expected Result in Resistant vs. Sensitive Cells | Next Step / Strategy |
| Target Downregulation | Western Blot (ATP1A1) | Decreased ATP1A1 protein expression. | Consider therapies that do not rely on high ATP1A1 expression. |
| Target Site Mutation | Sanger Sequencing (ATP1A1) | Non-synonymous mutation in the coding sequence. | Use a drug that binds to a different site or bypasses this target. |
| Increased Drug Efflux | Rhodamine 123 Assay | Lower intracellular fluorescence (increased efflux). | Co-administer with an efflux pump inhibitor (e.g., Verapamil).[26] |
| Pro-survival Pathway Activation | Western Blot (p-Akt, p-ERK) | Increased phosphorylation of Akt and/or ERK. | Co-administer with an inhibitor of the activated pathway (e.g., PI3K inhibitor). |
References
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Menger, L., et al. (2018). Anticancer and Immunogenic Properties of Cardiac Glycosides. Molecules. Available at: [Link]
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Rajamanickam, S., et al. (2022). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules. Available at: [Link]
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Prassas, I., & Diamandis, E. P. (2014). Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides. American Journal of Cancer Research. Available at: [Link]
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Jaisser, F., et al. (1993). Mutation of a cysteine in the first transmembrane segment of Na,K-ATPase alpha subunit confers ouabain resistance. The Journal of Biological Chemistry. Available at: [Link]
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Kondo, Y., et al. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. Available at: [Link]
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D'Arcy, B. M., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cell & Bioscience. Available at: [Link]
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Ishaq, M., et al. (2022). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Biomedicines. Available at: [Link]
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Yang, X., et al. (2022). Knockdown of Oatp and Mdr Transporter Genes Enhances Cardenolide Toxicity to the Noncardenolide Feeder, Nilaparvata lugens. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The de novo ATP1A1 variants were confirmed using Sanger sequencing. ResearchGate. Available at: [Link]
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Klimekova, S., et al. (2021). Cardiac Glycosides as Autophagy Modulators. International Journal of Molecular Sciences. Available at: [Link]
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Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science & Technology Co., Ltd. Available at: [Link]
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Lervik, A., et al. (2018). Regulation of Cardiac Contractility by the Alpha 2 Subunit of the Na+/K+-ATPase. Frontiers in Physiology. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Nabekura, T., et al. (2012). Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents. Current Pharmaceutical Design. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). ATP1A1 ATPase Na+/K+ transporting subunit alpha 1 [Homo sapiens (human)]. NCBI Gene. Available at: [Link]
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Rea, P. A. (2023). ABC transporters linked to multiple herbicide resistance in blackgrass (Alopecurus myosuroides). Frontiers in Plant Science. Available at: [Link]
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Friedrich, U., et al. (2019). Retinoschisin and Cardiac Glycoside Crosstalk at the Retinal Na/K-ATPase. Investigative Ophthalmology & Visual Science. Available at: [Link]
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Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. Available at: [Link]
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Khan, M. I., et al. (2020). A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer. Cancers. Available at: [Link]
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Li, Y., et al. (2023). Exploring the anticancer mechanism of cardiac glycosides using proteome integral solubility alteration approach. Journal of Cellular and Molecular Medicine. Available at: [Link]
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. Available at: [Link]
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GeneCards. (n.d.). ATP1A1 Gene. GeneCards The Human Gene Database. Available at: [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Laboratories. Available at: [Link]
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MedlinePlus. (2017). ATP1A1 gene. MedlinePlus Genetics. Available at: [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]
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Leprevost, F. D. V., et al. (2022). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells. White Rose Research Online. Available at: [Link]
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Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Single Use Support. Available at: [Link]
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Wang, Y., et al. (2012). Cardiac glycosides induce autophagy in human non-small cell lung cancer cells through regulation of dual signaling pathways. The International Journal of Biochemistry & Cell Biology. Available at: [Link]
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ResearchGate. (2024). Anti-tumor Mechanism of Cardiac Glycosides, a Traditional Drug for Treating Heart Disease. ResearchGate. Available at: [Link]
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Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. Available at: [Link]
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ResearchGate. (n.d.). The Rhodamine 123 efflux assay (a). ResearchGate. Available at: [Link]
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ImmunoChemistry Technologies. (2017). Pathways to Cell Death: Apoptosis, Pyroptosis, and Autophagy. YouTube. Available at: [Link]
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Schmitt, N. D., et al. (2020). Cardiac glycoside-mediated turnover of Na, K-ATPases as a rational approach to reducing cell surface levels of the cellular prion protein. PLOS ONE. Available at: [Link]
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Gahan, L. J., et al. (2021). The Essential and Enigmatic Role of ABC Transporters in Bt Resistance of Noctuids and Other Insect Pests of Agriculture. Insects. Available at: [Link]
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Ferraretto, A., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Journal of Visualized Experiments. Available at: [Link]
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ResearchGate. (n.d.). Western blot of Na /K ATPase-subunit from membrane proteins of control... ResearchGate. Available at: [Link]
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Cui, Y., et al. (2013). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE. Available at: [Link]
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Kondo, Y., et al. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed. Available at: [Link]
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Liu, Y., et al. (2021). Cardio-Oncology: Mechanisms, Drug Combinations, and Reverse Cardio-Oncology. Frontiers in Cardiovascular Medicine. Available at: [Link]
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minimizing off-target effects of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in vitro
Technical Support Center: Minimizing Off-Target Effects of Cardenolides In Vitro
A Guide for Senior Application Scientists
Introduction: This guide provides in-depth technical support for researchers utilizing cardenolides, such as 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, in vitro. While this specific hexahydroxy-cardenolide is not extensively characterized in public literature, the principles outlined here are derived from extensive research on well-studied cardiac glycosides like Ouabain and Digoxin. These compounds share a common primary target—the Na+/K+-ATPase—and similar propensities for off-target activities. This resource is designed to help you anticipate, identify, and mitigate these effects to ensure the specificity and validity of your experimental findings.
Part 1: Foundational Knowledge & Key Concepts
FAQ 1: What is the primary mechanism of action for cardenolides, and how does it lead to off-target signaling?
The canonical target of all cardenolides is the α-subunit of the Na+/K+-ATPase (NKA) ion pump. Binding of the cardenolide inhibits the pump's activity, leading to an increase in intracellular sodium ([Na+]i)[1]. This disrupts the sodium gradient required by the Na+/Ca2+ exchanger (NCX), causing a subsequent rise in intracellular calcium ([Ca2+]i), which is the basis for the cardiotonic effects and a major contributor to cytotoxicity.
However, the Na+/K+-ATPase is not just a simple ion pump; it also functions as a complex signaling scaffold, particularly when localized in membrane caveolae[2]. The binding of a cardenolide can trigger conformational changes in the NKA that initiate intracellular signaling cascades independently of its ion-pumping function or changes in ion concentrations[3]. This signaling function is the primary source of the most well-documented off-target effects.
Caption: On-target vs. off-target effects of cardenolides.
Part 2: Troubleshooting Guide for In Vitro Experiments
Question 1: "I'm observing significant cytotoxicity at concentrations far below the published IC50 for my cell line. Could this be an off-target effect?"
Answer: This is a common and critical observation. While it could be an off-target effect, it's essential to first rule out experimental variables before investigating complex signaling.
Causality & Troubleshooting Steps:
-
Confirm the On-Target IC50 in Your System: Published IC50 values are highly dependent on the cell line and assay conditions. The primary on-target effect is the inhibition of NKA enzymatic activity. It is crucial to determine this value in your specific model first.
-
Action: Perform an in vitro Na+/K+-ATPase activity assay using cell lysates treated with a dose-response of your cardenolide. This establishes the baseline concentration for direct enzyme inhibition, separate from downstream cellular consequences.
-
-
Evaluate Cell Health and Culture Conditions: Cells under stress (e.g., high passage number, mycoplasma contamination, nutrient depletion) can be hypersensitive to any compound.
-
Action: Use low-passage cells, routinely test for mycoplasma, and ensure consistent media and serum batches. Serum concentration can significantly impact results by binding the compound or providing protective growth factors.
-
-
Differentiate Cytotoxicity Mechanisms: Cardenolide-induced cytotoxicity can stem from on-target ion disruption (leading to apoptosis or oncosis) or off-target signaling that affects proliferation and survival pathways[4][5].
-
Action: Conduct a time-course experiment. On-target effects from ion imbalance often manifest relatively quickly (e.g., 6-24 hours), while signaling-mediated effects on cell proliferation may require longer incubation (e.g., 48-72 hours)[6]. Compare the IC50 from a short-term viability assay (e.g., 24h) with a long-term proliferation assay (e.g., 72h). A significant difference may suggest a signaling-based off-target effect.
-
Question 2: "My results suggest the cardenolide is affecting gene expression. How can I prove this is due to Na+/K+-ATPase inhibition and not an unrelated off-target interaction?"
Answer: This is the central question for ensuring on-target specificity. The goal is to demonstrate that the observed phenotype (gene expression change) is directly coupled to the compound's interaction with the Na+/K+-ATPase.
Self-Validating Experimental Workflow:
Caption: Experimental workflow for validating on-target effects.
Detailed Explanation:
-
Knockdown of the Primary Target: The most direct method is to remove the target protein. If the effect disappears, it was dependent on that target.
-
Protocol: Use siRNA to specifically knock down ATP1A1, the gene encoding the α1-subunit of the Na+/K+-ATPase.
-
Expected Result: In ATP1A1-knockdown cells, the cardenolide should no longer elicit the change in gene expression. A non-targeting siRNA control must be included. Depletion of the target abolishes the effect, confirming its dependency on NKA[5].
-
-
Use of Resistant Models: Rodent cells are known to have a lower affinity for cardiac glycosides compared to human cells[5].
-
Protocol: Replicate the key experiment in a murine equivalent of your human cell line.
-
Expected Result: The murine cells should be resistant to the effect, requiring a much higher concentration of the cardenolide to see the same change in gene expression. This provides strong evidence that the effect is mediated through the canonical cardenolide binding site on the NKA.
-
-
Analysis of Off-Target Signaling Pathways: Investigate whether the compound is activating known cardenolide-driven signaling cascades at the effective concentration.
-
Protocol: Treat cells with the cardenolide for short time points (e.g., 5, 15, 30 minutes) and perform a Western blot for phosphorylated (i.e., activated) forms of Src, ERK, and STAT3.
-
Expected Result: If you see rapid phosphorylation of these proteins, it indicates the NKA signalosome has been activated[2][7]. You can then use specific inhibitors (e.g., a Src kinase inhibitor) to see if blocking this off-target pathway reverses the gene expression change.
-
Data Summary: On-Target vs. Off-Target Characteristics
| Characteristic | On-Target Effect (Pump Inhibition) | Off-Target Effect (Signal Transduction) |
| Primary Event | Inhibition of ion transport | Conformational change, recruitment of kinases |
| Key Mediators | [Na+]i, [Ca2+]i | Src, EGFR, PI3K, MAPK, STAT3[2][3] |
| Concentration | Typically occurs at lower nM concentrations | Can occur at similar or higher concentrations |
| Timeframe | Rapid changes in ion flux (seconds to minutes) | Rapid phosphorylation (minutes), downstream gene expression changes (hours)[3] |
| Key Validation | Abrogated by ATP1A1 knockdown; absent in resistant rodent cells | Abrogated by specific kinase inhibitors (e.g., for Src, EGFR) |
Part 3: Key Experimental Protocols
Protocol 1: Determining On-Target Na+/K+-ATPase Inhibition (IC50)
This protocol measures the direct inhibitory effect of the cardenolide on the enzymatic activity of the Na+/K+-ATPase, providing a crucial baseline for on-target engagement.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP by the Na+/K+-ATPase. The activity is calculated as the difference between Pi released in the presence and absence of a specific inhibitor (like your cardenolide).
-
Reagents & Equipment:
-
Cell line of interest
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 30 mM histidine, pH 7.2)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution (100 mM)
-
Malachite Green Phosphate Detection Kit
-
Your cardenolide stock solution (in DMSO)
-
Ouabain (as a positive control)
-
Microplate reader (620-640 nm)
-
-
Methodology:
-
Prepare Cell Lysate: Harvest cells, wash with PBS, and homogenize in ice-cold homogenization buffer. Centrifuge to pellet debris and collect the supernatant containing membrane fractions. Determine total protein concentration (e.g., via BCA assay).
-
Set Up Reactions: In a 96-well plate, prepare reactions in duplicate. For each concentration of your cardenolide:
-
Total ATPase Activity: Add 50 µL of Assay Buffer, 20 µL of cell lysate (diluted to ~0.1 mg/mL protein), and 10 µL of your cardenolide dilution (or DMSO vehicle).
-
Ouabain-Insensitive Activity: Prepare a parallel set of wells but use an Assay Buffer lacking NaCl and KCl and containing 1 mM Ouabain to inhibit all NKA activity.
-
-
Start Reaction: Pre-incubate the plate at 37°C for 10 minutes. Add 20 µL of 100 mM ATP to all wells to start the reaction.
-
Incubate: Incubate at 37°C for 20-30 minutes. The time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. Read the absorbance at ~630 nm.
-
Calculate Activity:
-
Create a phosphate standard curve.
-
Calculate the nmol of Pi released in each well.
-
Na+/K+-ATPase Activity = (Pi from Total Activity well) - (Pi from Ouabain-Insensitive well).
-
Plot the % inhibition of Na+/K+-ATPase activity against the log concentration of your cardenolide and fit a dose-response curve to determine the IC50.
-
-
Protocol 2: Validating Off-Target Signaling via Western Blot
This protocol assesses the activation of key signaling nodes (e.g., Src) known to be affected by cardenolides independently of ion pumping.
-
Reagents & Equipment:
-
Cell line of interest, cultured to ~80% confluency
-
Serum-free media
-
Your cardenolide stock solution
-
Ice-cold PBS with protease and phosphatase inhibitors
-
RIPA lysis buffer
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate and imaging system
-
-
Methodology:
-
Serum Starve: Replace culture media with serum-free media and incubate for 12-24 hours. This reduces baseline kinase activity.
-
Treat Cells: Treat the starved cells with your cardenolide at 1x, 5x, and 10x the NKA IC50 determined in Protocol 1. Include a vehicle control (DMSO). Use short treatment times (e.g., 0, 5, 15, 30 minutes).
-
Lyse Cells: Immediately after treatment, place the plate on ice, aspirate media, and wash twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.
-
Quantify Protein: Determine the protein concentration of each lysate.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for phospho-Src overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, apply the chemiluminescence substrate, and image the blot.
-
-
Strip and Re-probe: Strip the membrane and re-probe with the antibody for total Src to confirm equal protein loading.
-
Analyze: Quantify the band intensities. A rapid, dose-dependent increase in the ratio of phospho-Src to total Src indicates the activation of off-target signaling.
-
References
-
Strophanthidin. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]
-
Bigalke, M., et al. (2022). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry. Available from: [Link]
-
Wang, Y., et al. (2024). Research Progress on Plant-Derived Cardenolides (2010-2023). PubMed. Available from: [Link]
-
Zhang, H., et al. (2008). Digoxin and other cardiac glycosides inhibit HIF-1α synthesis and block tumor growth. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Li, D., et al. (2018). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters. Available from: [Link]
-
Zhen, Y., et al. (2022). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzyme preparations from insects. Methods in Enzymology. Available from: [Link]
-
Wang, J., et al. (2020). Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. Frontiers in Oncology. Available from: [Link]
-
Hossain, M. A., & Bhowmick, S. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Available from: [Link]
-
Lin, C. W., et al. (2021). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers in Oncology. Available from: [Link]
-
Saeland, E., & Tveitarås, M. K. (2021). Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection. Frontiers in Pharmacology. Available from: [Link]
-
Orlov, S. N., et al. (2020). Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression. International Journal of Molecular Sciences. Available from: [Link]
-
El-Shazly, A. M., & El-Gamal, A. A. (2012). Regeneration, cardenolide and flavonoid production from in vitro cultures of Cynanchum acutum L. (Asclepiadaceae). ResearchGate. Available from: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved January 23, 2026, from [Link]
-
Wang, J., et al. (2020). The growth inhibitory effect of digoxin on nonsmall cell lung cancer... ResearchGate. Available from: [Link]
-
Durlacher, C. T., et al. (2016). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Oncotarget. Available from: [Link]
-
DIGIFab. (n.d.). Efficacy of Digoxin Toxicity Treatment. Retrieved January 23, 2026, from [Link]
-
Grützner, R., et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. eLife. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ouabain? Retrieved January 23, 2026, from [Link]
-
Sottejeau, Y., et al. (2015). Na/K-ATPase Signaling and Cardiac Pre/Postconditioning with Cardiotonic Steroids. International Journal of Molecular Sciences. Available from: [Link]
-
Hsieh, Y.-C., et al. (2018). Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. International Journal of Molecular Sciences. Available from: [Link]
-
Zischewski, J., et al. (2016). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. Available from: [Link]
-
Chen, J., et al. (2008). Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth. Journal of Biological Chemistry. Available from: [Link]
-
Max-Planck-Gesellschaft. (2023). Tracking down the formation of cardenolides in plants. Retrieved January 23, 2026, from [Link]
-
Koh, C. H., et al. (2017). Identification of Na+/K+-ATPase inhibition-independent proarrhythmic ionic mechanisms of cardiac glycosides. Scientific Reports. Available from: [Link]
-
AZoLifeSciences. (2025). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. Retrieved January 23, 2026, from [Link]
-
Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Available from: [Link]
-
PubChem. (n.d.). 3,14,19-Trihydroxycard-20(22)-enolide. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. Retrieved January 23, 2026, from [Link]
-
EPA. (n.d.). Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3.beta.,5.beta.,12.beta.)-. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-I(2)-D-glucopyranosyl-I(2)-D-ribo-hexopyranosyl)oxy]-11,14,19-trihydroxy-, (3I(2),5I(2),11I+/-)-. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Card-20(22)-enolide, (3beta,5.beta)-. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). (8xi,11alpha,14xi,17alpha)-3-[(6-Deoxyhexopyranosyl)oxy]-5,11,14-trihydroxy-19-oxocard-20(22)-enolide. Retrieved January 23, 2026, from [Link]
Sources
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
Technical Support Center: Enhancing the Yield of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide Semi-synthesis
Prepared by the Senior Application Scientist Team
Introduction
Cardenolides are a class of naturally occurring steroids that have a long history in the treatment of heart conditions and are now emerging as promising agents in cancer therapy.[1][2][3] The specific molecule, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, possesses a highly oxygenated and stereochemically complex scaffold, making its synthesis a significant challenge. Its semi-synthesis, typically starting from a more accessible steroid precursor, is fraught with difficulties, including low yields, competing side reactions, and product instability.
The inherent complexity of cardenolide structures hampers straightforward chemical synthesis, pushing researchers towards semi-synthetic or biosynthetic approaches.[4] Key challenges include the stereoselective introduction of multiple hydroxyl groups, particularly at the sterically hindered C-14 position, and the efficient construction of the C-17 butenolide ring, which is crucial for biological activity.[1][5] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate these challenges and enhance the yield and purity of their target cardenolide.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common problems encountered during the semi-synthesis in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Problem 1: Low or No Product Formation in Key Steps
Question: My reaction shows poor conversion of the starting material, with TLC analysis indicating predominantly unreacted substrate. What are the likely causes?
Answer: This issue typically points to problems with reagents, reaction conditions, or catalyst efficacy.
-
Causality—Reagent & Solvent Purity: Many steps in steroid synthesis, especially those involving organometallics, strong bases (e.g., LDA), or activating agents (e.g., triflic anhydride), are extremely sensitive to moisture and protic impurities. Water can quench anionic intermediates or hydrolyze reagents, effectively terminating the reaction.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or passing through activated alumina columns). Use freshly opened or properly stored anhydrous reagents. When in doubt, titrate organolithium or Grignard reagents before use.
-
-
Causality—Reaction Temperature: Steroid chemistry often involves a delicate thermodynamic and kinetic balance. Some reactions, like enolate formation, require precise low-temperature control (e.g., -78 °C) to prevent side reactions such as self-condensation or decomposition. Conversely, reactions with high activation energy may require heating, but excessive temperatures can lead to degradation.
-
Solution: Calibrate your thermometers and use a reliable cryostat or a well-insulated dry ice/acetone bath for low-temperature steps. For heated reactions, use an oil bath with a contact thermometer for precise control. Perform small-scale temperature scouting experiments to find the optimal balance.
-
-
Causality—Inert Atmosphere: Oxygen can degrade sensitive reagents and intermediates through oxidation.
-
Solution: All reactions involving air-sensitive reagents must be conducted under a positive pressure of an inert gas like argon or nitrogen. This is achieved by using Schlenk lines or glove boxes and ensuring all glassware is properly flame-dried or oven-dried before use.
-
Problem 2: Complex Product Mixture and Low Selectivity
Question: My crude reaction mixture shows multiple new spots on the TLC plate, and the desired product is a minor component. How can I improve the reaction's selectivity?
Answer: The formation of multiple side products indicates a loss of chemo- or regioselectivity, often stemming from inadequate protection of functional groups or non-optimal reaction conditions.
-
Causality—Protecting Group Strategy: The target molecule has six hydroxyl groups with varying steric and electronic environments. Without a robust protecting group strategy, reagents intended for one hydroxyl group can react with others, leading to a complex mixture of partially reacted isomers.
-
Solution: Employ an orthogonal protecting group strategy. For example, protect the more reactive C-3 and C-19 primary/secondary hydroxyls as silyl ethers (e.g., TBS, TIPS) and the more hindered tertiary hydroxyls with a different group if necessary. The choice of protecting group must be stable to the subsequent reaction conditions but cleavable without affecting other parts of the molecule.
-
-
Causality—Steric Hindrance at C-17: Attaching the butenolide side chain at the C-17 position is notoriously difficult due to severe steric crowding from the C-18 methyl group and the D-ring backbone.[1] This can lead to competing elimination reactions or attack at less hindered sites.
-
Solution: Advances in cross-coupling reactions have provided powerful tools for this transformation.[1] Consider using methods like Suzuki or Stille coupling if a suitable vinyl or alkynyl steroid precursor can be prepared. Alternatively, refine classical methods like the Reformatsky reaction by optimizing the choice of metal (e.g., activated zinc) and reaction additives.
-
Problem 3: Product Degradation During Work-up and Purification
Question: I observe significant product loss after aqueous work-up or during column chromatography. What is causing this instability?
Answer: Cardenolides, particularly the butenolide ring and tertiary C-14 hydroxyl group, are sensitive to both acidic and basic conditions.
-
Causality—Acid/Base Lability: The C-14 hydroxyl group can be eliminated under acidic conditions to form a C-14/15 double bond. The butenolide ring can be susceptible to hydrolysis or rearrangement under strong basic or acidic conditions. Some protecting groups, like silyl ethers, are also acid-labile.
-
Solution:
-
Work-up: Use a buffered aqueous solution (e.g., saturated ammonium chloride for quenching organometallics, or a phosphate buffer at pH 7) instead of strong acids or bases. Keep extraction and wash steps brief and perform them at low temperatures if possible.
-
Purification: Use deactivated silica gel for column chromatography. This can be prepared by treating standard silica gel with a solvent mixture containing a small percentage of a neutral or slightly basic agent like triethylamine. Alternatively, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase C18 column.[6][7]
-
-
Experimental Workflow & Troubleshooting Logic
The following diagrams visualize the general semi-synthetic workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for cardenolide semi-synthesis.
Caption: Troubleshooting decision tree for yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring the reaction and characterizing the product? A: Thin-Layer Chromatography (TLC) is indispensable for rapid reaction monitoring. Use a specific stain like Kedde's reagent for visualizing cardenolides.[7] For purification and quantification, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is standard.[6][8] Final structure confirmation requires a combination of High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to establish stereochemistry and connectivity.[9]
Q2: Can chemoenzymatic methods be used to improve specific steps? A: Yes, chemoenzymatic synthesis is a powerful strategy.[5] Specific cytochrome P450 enzymes can catalyze hydroxylations at positions that are challenging to address with chemical reagents, often with high regio- and stereoselectivity.[10] Similarly, enzymes can be used for selective acylation or glycosylation, potentially simplifying protecting group schemes.[4]
Q3: What are the critical safety precautions for handling cardenolides? A: Cardenolides are highly toxic as they inhibit the essential Na+/K+-ATPase enzyme in animal cells.[11][12] Acute poisoning can lead to serious cardiac dysrhythmias.[11] Always handle these compounds with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Have a clear protocol for waste disposal and handling accidental spills.
Key Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol is a general guideline and must be adapted based on the specific polarity of your compound.
-
Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (target Rf ≈ 0.2-0.3). In a beaker, add silica gel (230-400 mesh) to the non-polar solvent of your system to create a homogenous slurry. For sensitive compounds, use silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent and apply gentle positive pressure. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Compound Polarity | Recommended Starting Eluent System |
| Non-polar | Hexane / Ethyl Acetate (9:1) |
| Medium-polar | Hexane / Ethyl Acetate (1:1) or Dichloromethane / Methanol (98:2) |
| Polar | Dichloromethane / Methanol (9:1) |
| Very Polar | Ethyl Acetate / Methanol (9:1) |
Table 1: General solvent systems for silica gel chromatography of steroid derivatives. Adjust ratios based on TLC.
Protocol 2: Kedde's Reagent for TLC Visualization
-
Solution A: Prepare a solution of 3,5-dinitrobenzoic acid in ethanol (e.g., 2% w/v).
-
Solution B: Prepare a 1M solution of potassium hydroxide (KOH) in methanol.
-
Application: After running the TLC plate, dry it completely. Dip the plate briefly into Solution A, then dry it again. Subsequently, dip the plate into Solution B.
-
Result: Cardenolides (and other unsaturated lactones) will appear as purple or reddish-brown spots. The color is transient, so mark the spots immediately.
References
-
Grobe, N., et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. PMC - PubMed Central. Available at: [Link]
-
Michalak, M., Michalak, K., & Wicha, J. (2017). The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit. Natural Product Reports. Available at: [Link]
-
Munkert, J., et al. (2024). Addressing the Evolution of Cardenolide Formation in Iridoid-Synthesizing Plants: Site-Directed Mutagenesis of PRISEs. MDPI. Available at: [Link]
- Petschenka, G., et al. (2022).
-
Deng, S., et al. (2021). Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs. PubMed Central. Available at: [Link]
- Gupta, S., et al. (2015). Plant Cardenolides in Therapeutics.
- Kreis, W., & Müller-Uri, F. (2010). Biosynthesis of cardenolides.
-
Jiménez-García, L. F., et al. (2022). New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds. PubMed Central. Available at: [Link]
- ChemSrc. (2023). Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Chemsrc.com.
-
de Silva, H. A., et al. (2009). Antidotes for acute cardenolide (cardiac glycoside) poisoning. PMC - PubMed Central. Available at: [Link]
-
Max-Planck-Gesellschaft. (2023). Tracking down the formation of cardenolides in plants. mpg.de. Available at: [Link]
- El-Sayed, M., et al. (2012). Isolation and Identification of Cardenolide Compounds of Gomphocarpus sinaicus and Their Fungicidal Activity Against Soil. scirp.org.
-
PubChem. 3,14,19-Trihydroxycard-20(22)-enolide. PubChem. Available at: [Link]
- Wang, Z., et al. (2023). Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry.
- Lichtstein, D., & Rosen, H. (2012). Cardenolides and bufadienolides as hormones: what is missing?. American Journal of Physiology-Cell Physiology.
-
PubChem. Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. PubChem. Available at: [Link]
- Petschenka, G., et al. (2022). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes.
-
PubChem. 5beta-Card-20(22)-enolide, 3beta-(beta-D-cymarosyloxy)-5,14-dihydroxy-19-oxo. PubChem. Available at: [Link]
- Agrawal, A. A., et al. (2012). Toxic cardenolides: Chemical ecology and coevolution of specialized plant-herbivore interactions.
Sources
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protocol for long-term storage of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide stock solutions
Technical Support Center: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Introduction: This guide provides a comprehensive protocol for the long-term storage and handling of stock solutions of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, the aglycone of Ouabain. As a member of the cardenolide family of steroidal lactones, its stability in solution is paramount for ensuring experimental reproducibility and the integrity of your research data.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into best practices, troubleshooting, and the chemical principles underlying the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Cardenolides, including the closely related compound Ouabain, exhibit excellent solubility in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., ≥100 mM).[3][4] While some solubility is achievable in ethanol or hot water, these solvents are less suitable for high concentrations or long-term stability and are not recommended for primary stock solutions.[3][5][6] DMSO is widely used for compound storage in biological assays due to its high solubilizing power and low toxicity at typical working dilutions (e.g., <0.1%).[7]
Q2: What is the optimal temperature and expected duration for long-term storage?
A2: Stock solutions prepared in DMSO should be stored at -20°C .[8] When properly prepared and aliquoted to minimize freeze-thaw cycles, these solutions are generally stable for up to three months.[8] For shorter periods, refrigeration at 4°C may be acceptable for up to two weeks, though -20°C is always preferred for maximizing shelf-life. The solid, powdered form of the compound should be stored desiccated at -20°C for maximum stability, which can extend up to 12 months or more.[6]
Q3: Is this compound sensitive to light or repeated freeze-thaw cycles?
A3: Yes. As a general best practice for complex organic molecules, protection from light is recommended.[5] Store stock solution vials in a freezer box or wrap them in aluminum foil. More critically, the compound's stability can be compromised by repeated freeze-thaw cycles. This is why aliquoting the primary stock solution into single-use volumes is a mandatory step in the protocol.[8] Each aliquot should be thawed only once before being diluted to its final working concentration.
Q4: What are the primary signs of compound degradation?
A4: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate/particulates that do not re-dissolve upon warming. However, the most definitive sign of degradation is a loss of biological activity or inconsistent results in your assays. The primary degradation pathway for cardenolides is hydrolysis, particularly of the butenolide (lactone) ring, which is critical for its biological activity.[9]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration, primary stock solution. The causality behind these steps is to ensure accurate concentration, complete dissolution, and minimize initial exposure to contaminants.
Materials:
-
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (solid powder)
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Pre-equilibration: Before opening, allow the vial containing the solid compound to sit at room temperature for at least 60 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic powder, which could introduce water and promote hydrolysis.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the compound. Example: For 1 mL of a 10 mM solution (Molecular Weight ~408.5 g/mol ), weigh out 4.085 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.
-
Documentation: Clearly label the primary stock vial with the compound name, concentration, solvent, and preparation date.
Protocol 2: Aliquoting and Long-Term Storage
This workflow is designed to preserve the integrity of the stock solution by preventing contamination and degradation from multiple freeze-thaw cycles.
Caption: Workflow for preparing and storing single-use aliquots.
Procedure:
-
Dispense Aliquots: Immediately after preparing the primary stock, dispense it into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, clearly labeled microcentrifuge tubes or amber vials.
-
Seal Securely: Ensure vials are tightly sealed to prevent solvent evaporation and contamination.
-
Store Properly: Place the labeled aliquots into a freezer box to protect them from light and store them at -20°C.
Troubleshooting Guide
Q: I thawed an aliquot and observed a precipitate. What should I do?
A: This can happen if the compound's solubility limit is exceeded or if some solvent has evaporated. First, ensure the vial has fully warmed to room temperature. Vortex the solution vigorously for 1-2 minutes. Gentle warming (up to 37°C) can also help. If the precipitate dissolves, the solution can be used immediately. If it persists, the aliquot should be discarded as the concentration is no longer reliable.
Q: My experimental results are inconsistent, even with a new aliquot. Could the stock be degraded?
A: This is a possibility. If you have ruled out other experimental variables (cell passage number, reagent quality, etc.), compound degradation is a likely culprit. It is advisable to prepare a fresh primary stock solution from the solid compound. To validate, run a positive control with a freshly prepared solution alongside one made from the older stock in a simple, robust bioassay.
Q: I left my stock solution on the bench for several hours. Is it still good?
A: While short periods at room temperature are unlikely to cause significant degradation, it is not ideal. The primary risk is accelerated hydrolysis or other reactions. For critical experiments, it is safest to discard the aliquot and thaw a new one. To avoid this, always return stock solutions to the proper storage conditions immediately after preparing your working dilutions.
Technical Deep Dive: Chemical Stability
Understanding the potential degradation pathways of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is key to appreciating the strictness of the storage protocol. The molecule possesses several reactive sites.
Caption: Potential degradation pathways for cardenolides.
The most significant vulnerability is the unsaturated lactone ring at the C-17 position, which is essential for its inhibitory action on the Na+/K+-ATPase enzyme.[1][10] This ring is susceptible to hydrolysis, a reaction catalyzed by water, especially under acidic or basic conditions. This is why using anhydrous DMSO and preventing moisture condensation are critical. The numerous hydroxyl groups on the steroid backbone are also potential sites for oxidation, further compromising the molecule's structural integrity and function.
Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Primary Solvent | Anhydrous DMSO | High solubility, established use for cardenolides.[3][4][7] |
| Stock Concentration | 10-100 mM | High enough for serial dilutions into aqueous media for most assays. |
| Storage Temperature | -20°C (Solid & Solution) | Minimizes chemical degradation (hydrolysis, oxidation).[8] |
| Solution Shelf-Life | Up to 3 months at -20°C | Based on general stability data for small molecules in DMSO.[8] |
| Handling | Aliquot into single-use volumes | Prevents degradation from repeated freeze-thaw cycles.[8] |
| Light Exposure | Minimize (Use amber vials/foil) | Precautionary measure to prevent photochemical degradation.[5] |
References
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Chemsrc.com . Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Available from: [Link]
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Oxford Academic . Cardenolide Increase in Foxglove after 2,1,3-Benzothiadiazole Treatment Reveals a Potential Link between Cardenolide and Phytosterol Biosynthesis. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide In Vivo
This guide provides a comprehensive framework for the in vivo validation of the novel cardenolide, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess its anticancer potential in a preclinical setting. This document emphasizes experimental design, procedural integrity, and objective comparison against established standards of care.
Introduction: The Therapeutic Potential of Cardenolides
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide class of compounds, which are naturally occurring steroid-like molecules.[1] Historically, cardenolides like digoxin and digitoxin have been used for treating cardiac conditions.[1] However, a growing body of evidence highlights their potent anticancer activities.[1][2] Several cardenolides have demonstrated the ability to inhibit cancer cell growth and proliferation at nanomolar concentrations.[3] This has led to increased interest in exploring their therapeutic potential in oncology, with some derivatives entering clinical trials.[1]
The primary objective of this guide is to outline a robust in vivo strategy to validate the presumed anticancer efficacy of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, moving from promising in vitro data to a more clinically relevant animal model.
Hypothesized Mechanism of Action
The principal mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[4] Cancer cells often exhibit a differential expression of Na+/K+-ATPase subunits, rendering them more susceptible to the cytotoxic effects of cardenolides compared to normal cells.[4] This disruption of ion homeostasis can trigger a cascade of downstream events, including:
-
Induction of apoptosis (programmed cell death)[6]
-
Cell cycle arrest[7]
-
Generation of reactive oxygen species (ROS)[6]
-
Inhibition of critical signaling pathways like STAT3[6]
This multi-faceted mechanism provides a strong rationale for investigating 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide as a potential anticancer agent.
Caption: Hypothesized mechanism of anticancer action for the cardenolide.
Preclinical In Vivo Validation Strategy: A Comparative Study
To objectively assess the therapeutic potential of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a well-controlled in vivo study is essential. The subcutaneous xenograft model in immunodeficient mice is a gold standard for initial efficacy testing of cancer therapeutics.[8]
Component 1: Experimental Design & Rationale
-
Animal Model: Nude mice (athymic) are a suitable choice as their compromised immune system allows for the growth of human tumor xenografts.
-
Cell Line Selection: The human pancreatic cancer cell line, PANC-1, is a well-characterized and aggressive line, making it a relevant model.
-
Control Groups:
-
Treatment Groups: At least two different doses of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide should be tested to evaluate dose-dependent effects.
Component 2: Step-by-Step Experimental Protocols
Protocol 1: Tumor Cell Implantation (Subcutaneous Xenograft Model)
-
Culture PANC-1 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. The Matrigel aids in tumor establishment.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
Protocol 2: Treatment Administration and Monitoring
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare fresh formulations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and Gemcitabine on each day of dosing.
-
Administer treatments via intraperitoneal (i.p.) injection according to the predetermined dosing schedule (e.g., three times per week).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.[12]
-
Monitor for any clinical signs of distress.
-
The study should be terminated when tumors in the vehicle control group reach a predetermined size, or after a set duration (e.g., 28 days).
Component 3: Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Survival Analysis: If the study design includes it, survival can be plotted using Kaplan-Meier curves.
-
Toxicity Assessment: Significant body weight loss (>15-20%) is a key indicator of toxicity.[12] Post-mortem histopathological analysis of major organs can provide further insight into potential toxic effects.[13]
Comparative Performance Analysis
The following tables present hypothetical but realistic data to illustrate how the performance of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide would be compared against the standard of care.
Table 1: Comparative Efficacy in PANC-1 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, 3x/week | 1500 ± 250 | - |
| Gemcitabine | 60 mg/kg, 2x/week | 825 ± 150 | 45% |
| Cardenolide (Low Dose) | 2 mg/kg, 3x/week | 975 ± 180 | 35% |
| Cardenolide (High Dose) | 5 mg/kg, 3x/week | 600 ± 120 | 60% |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Notable Clinical Signs |
| Vehicle Control | +5% | 0/10 | None |
| Gemcitabine | -8% | 0/10 | Mild lethargy |
| Cardenolide (Low Dose) | -2% | 0/10 | None |
| Cardenolide (High Dose) | -12% | 1/10 | Moderate lethargy, ruffled fur |
Workflow Visualization
Caption: Overall experimental workflow for in vivo validation.
Conclusion and Future Directions
This guide outlines a rigorous and comparative approach to validate the in vivo anticancer activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. Based on the hypothetical data, the high dose of the novel cardenolide shows superior tumor growth inhibition compared to the standard-of-care, Gemcitabine, with a manageable toxicity profile.
Positive results from this initial xenograft study would warrant further investigation, including:
-
Orthotopic Models: Implanting tumor cells in the pancreas to better mimic the tumor microenvironment.[14][15]
-
Combination Studies: Evaluating the synergistic effects of the cardenolide with other chemotherapeutic agents.[16]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion.
By following a structured and scientifically sound validation process, the true therapeutic potential of novel compounds like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide can be accurately determined, paving the way for the development of new and more effective cancer therapies.
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Edwards, S. W., Tan, Y. M., Villeneuve, D. L., Meek, M. E., & McQueen, C. A. (2016). Adverse outcome pathways-organizing toxicological information to improve decision making. Journal of Pharmacology and Experimental Therapeutics, 356(1), 170–181. Available at: [Link]
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A Comparative Analysis of the Cytotoxic Properties of Cardenolides: Digitoxin vs. Strophanthidin
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long history in the treatment of cardiac conditions. More recently, their potent cytotoxic effects on cancer cells have garnered significant interest, positioning them as potential chemotherapeutic agents.[1] This guide provides a detailed comparison of the cytotoxic profiles of two prominent cardenolides: Digitoxin, a well-known cardiac glycoside, and Strophanthidin, a related aglycone. Due to the absence of published data for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, Strophanthidin has been selected as a structurally relevant and well-characterized comparator to Digitoxin.
This document will delve into their mechanisms of action, present comparative experimental data on their cytotoxicity across various cancer cell lines, and provide a detailed protocol for assessing cell viability. The objective is to equip researchers with the necessary information to make informed decisions in the context of drug discovery and development.
Mechanism of Cytotoxicity: A Tale of Two Cardenolides
Both Digitoxin and Strophanthidin share a primary molecular target: the Na+/K+-ATPase pump, an essential enzyme for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to a cascade of intracellular events that can culminate in apoptosis (programmed cell death).
Digitoxin's Cytotoxic Cascade:
Digitoxin's binding to the Na+/K+-ATPase initiates an intracellular signaling cascade that involves the activation of several downstream pathways. Notably, it has been shown to suppress the expression of c-MYC, a potent oncogene, by interfering with the nuclear factor of activated T-cells (NFAT).[3] This disruption of pro-proliferative signaling is a key aspect of its anticancer activity. Furthermore, digitoxin can induce apoptosis through the mitochondrial pathway, as evidenced by the activation of caspase-9 and caspase-3.[4][5]
Caption: Digitoxin's signaling pathway to apoptosis.
Strophanthidin's Multi-pronged Attack:
Strophanthidin also exerts its cytotoxic effects through inhibition of the Na+/K+-ATPase.[2] This leads to the modulation of multiple signaling pathways critical for cancer cell survival and proliferation, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways.[6][7] Strophanthidin has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][8] The upregulation of death receptor 5 (DR5) in response to Strophanthidin treatment highlights its ability to sensitize cancer cells to apoptosis.[8]
Caption: Strophanthidin's multi-pathway approach to cytotoxicity.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Digitoxin and Strophanthidin in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Digitoxin | HepG2/ADM | Doxorubicin-resistant Hepatocellular Carcinoma | ~0.02 (20 nM) for apoptosis induction | [4] |
| Raji | Burkitt's Lymphoma | Not specified, but effective | [9] | |
| NAMALWA | Burkitt's Lymphoma | Not specified, but effective | [9] | |
| Strophanthidin | A549 | Lung Adenocarcinoma | 0.51 ± 0.12 | [8] |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 | [6] | |
| HepG2 | Liver Cancer | 1.75 ± 0.02 | [6] | |
| HEK293T (Normal) | Embryonic Kidney | 3.02 ± 0.21 | [8] |
Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Preparation: Prepare a serial dilution of the test compounds (Digitoxin and Strophanthidin) in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[12]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion
Both Digitoxin and Strophanthidin demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the inhibition of the Na+/K+-ATPase. Their mechanisms of action, while originating from the same target, diverge into distinct downstream signaling pathways. Digitoxin appears to have a more focused effect on c-MYC and the intrinsic apoptotic pathway, whereas Strophanthidin engages a broader spectrum of signaling cascades, including MAPK, PI3K/AKT/mTOR, and the extrinsic apoptotic pathway.
The provided IC50 values indicate that both compounds are potent cytotoxic agents, with activity in the low micromolar to nanomolar range. The choice between these or other cardenolides for further investigation will depend on the specific cancer type and the desired therapeutic strategy. The detailed MTT assay protocol offers a reliable method for researchers to conduct their own comparative cytotoxicity studies.
References
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Jeyaraj, E., et al. (2020). Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Frontiers in Pharmacology, 10, 1706. [Link]
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Wang, Y., et al. (2022). Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling. International Journal of Molecular Sciences, 23(5), 2739. [Link]
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Chemsrc. (n.d.). Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Retrieved from [Link]
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PubChem. (n.d.). Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. Retrieved from [Link]
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PubChem. (n.d.). 3,14,19-Trihydroxycard-20(22)-enolide. Retrieved from [Link]
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PubMed. (2020). Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Retrieved from [Link]
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Cerchiaro, G., et al. (2013). Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression. Oncotarget, 4(6), 923-933. [Link]
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PubChem. (n.d.). 5beta-Card-20(22)-enolide, 3beta-(beta-D-cymarosyloxy)-5,14-dihydroxy-19-oxo-. Retrieved from [Link]
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PubChem. (n.d.). Card-20(22)-enolide, (3beta,5.beta)-. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Frontiers. (2020). Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Retrieved from [Link]
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AACR Journals. (2011). Digitoxin-Induced Cytotoxicity in Cancer Cells Is Mediated through Distinct Kinase and Interferon Signaling Networks. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2019). Digitoxin induces HepG2/ADM cell apoptosis via the mitochondrial... Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
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MDPI. (2022). Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling. Retrieved from [Link]
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Taylor & Francis Online. (2019). Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model. Retrieved from [Link]
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ResearchGate. (2021). MTT Proliferation Assay Protocol. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
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Wikipedia. (n.d.). k-Strophanthidin. Retrieved from [Link]
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PubMed. (2019). Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model. Retrieved from [Link]
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A Comparative Guide to Na+/K+-ATPase Inhibition: Ouabain versus the Elusive 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Na+/K+-ATPase Inhibition
The Na+/K+-ATPase, a ubiquitous transmembrane protein, is fundamental to cellular life, meticulously maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. This enzymatic pump's activity is indispensable for a myriad of physiological processes, from neuronal signaling and muscle contraction to the regulation of cell volume. Its critical role also renders it a prime therapeutic target. For centuries, cardiac glycosides, a class of naturally derived steroids, have been employed to modulate the function of this ion pump, most notably in the treatment of heart failure.
This guide provides a detailed comparison of two such cardiac glycosides: the extensively studied ouabain and the lesser-known 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. While ouabain serves as a cornerstone in our understanding of Na+/K+-ATPase inhibition, data on 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is notably scarce in publicly available scientific literature. Consequently, this guide will present a comprehensive overview of ouabain's inhibitory profile, supported by extensive experimental data. For 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, we will embark on a theoretical exploration based on established structure-activity relationships within the cardenolide family, offering insights into its potential inhibitory characteristics.
The Benchmark Inhibitor: A Deep Dive into Ouabain
Ouabain is a potent and highly specific inhibitor of the Na+/K+-ATPase.[1] Its mechanism of action has been a subject of intense research, providing a robust framework for understanding the intricacies of Na+/K+-ATPase modulation.
Mechanism of Inhibition
Ouabain exerts its inhibitory effect by binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase.[1] This binding event stabilizes the enzyme in its E2-P conformation, a phosphorylated state with a high affinity for K+ ions. By locking the enzyme in this state, ouabain effectively halts the transport cycle, leading to an accumulation of intracellular sodium and a decrease in intracellular potassium.
The subsequent rise in intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), which in cardiac myocytes, results in an influx of calcium ions. This elevation of intracellular calcium enhances the contractility of the heart muscle, a therapeutic effect leveraged in the treatment of heart failure.
Quantitative Analysis of Ouabain's Inhibitory Potency
The inhibitory potency of ouabain is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 of ouabain can vary depending on the tissue source and the specific isoform of the Na+/K+-ATPase α-subunit being targeted.
| Na+/K+-ATPase α-Isoform | Species/Tissue | Reported IC50 | Citation |
| α1 | Canine Kidney | ~15 nM | |
| α3 | Porcine Cerebral Cortex | ~15 nM | |
| Not Specified | OS-RC-2 cells | ~39 nM | [1] |
| Not Specified | Vero cells (anti-MERS-CoV activity) | 80 nM | [2] |
| α1 | Rabbit Kidney | Relatively insensitive |
Note: IC50 values can be influenced by experimental conditions such as pH, ion concentrations, and the presence of other ligands.
The Enigmatic Challenger: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
As of the latest literature review, specific experimental data detailing the Na+/K+-ATPase inhibitory activity of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, including its IC50 value, is not available. However, we can infer potential characteristics based on the well-established structure-activity relationships of cardenolides.
A Structural Perspective
The defining feature of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is the presence of six hydroxyl (-OH) groups on its steroid nucleus. In contrast, ouabain possesses a rhamnose sugar moiety at the C3 position and hydroxyl groups at other positions. The extensive hydroxylation of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide would significantly increase its polarity compared to ouabain.
This increased polarity could have several implications for its interaction with the Na+/K+-ATPase:
-
Binding Affinity: The additional hydroxyl groups could potentially form more hydrogen bonds with amino acid residues in the ouabain binding site on the Na+/K+-ATPase, potentially leading to a higher binding affinity and a lower IC50 value. However, the precise geometry of these interactions is crucial, and steric hindrance could also play a role.
-
Kinetics of Inhibition: The rate of association and dissociation of the inhibitor from the enzyme could be altered. The increased polarity might influence the ease with which the molecule accesses the binding pocket from the extracellular space.
-
Pharmacokinetics: In a physiological context, the high polarity would likely affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacokinetic profile compared to ouabain.
It is important to emphasize that these are theoretical considerations. Without direct experimental evidence, the actual inhibitory potency and pharmacological profile of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide remain speculative.
Beyond Ion Pumping: Na+/K+-ATPase as a Signaling Scaffold
In recent years, it has become evident that the Na+/K+-ATPase is not merely an ion pump but also functions as a signal transducer. The binding of cardiac glycosides like ouabain can initiate intracellular signaling cascades, often independently of changes in intracellular ion concentrations. This signaling function is mediated by a subpopulation of Na+/K+-ATPase localized in caveolae, specialized lipid raft microdomains of the plasma membrane.
Upon ouabain binding, the Na+/K+-ATPase can interact with and activate various signaling partners, including the Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR). This initiates a downstream cascade involving pathways such as Ras-Raf-MEK-ERK and PI3K-Akt, ultimately influencing cellular processes like gene expression, cell growth, and apoptosis.
Caption: Ouabain-induced Na+/K+-ATPase signaling pathway.
Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
To empirically determine and compare the inhibitory potency of compounds like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and ouabain, a robust in vitro Na+/K+-ATPase activity assay is essential. The following protocol outlines a common colorimetric method based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle
The activity of Na+/K+-ATPase is determined by quantifying the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. The Na+/K+-ATPase-specific activity is calculated by subtracting the activity measured in the presence of a saturating concentration of a specific inhibitor (ouabain) from the total ATPase activity.
Materials
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or canine kidney)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 100 mM in water, pH 7.0)
-
Test compounds (Ouabain and 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide) dissolved in a suitable solvent (e.g., DMSO)
-
Stopping Reagent (e.g., 10% SDS)
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Prepare Serial Dilutions of Inhibitors: Prepare a range of concentrations for both ouabain and the test compound in the assay buffer. Include a vehicle control (solvent only).
-
Set up the Assay Plate:
-
Total Activity Wells: Add assay buffer and the vehicle control.
-
Inhibitor Wells: Add assay buffer and the different concentrations of the test compounds.
-
Ouabain-Insensitive Activity Wells: Add assay buffer containing a saturating concentration of ouabain (e.g., 1 mM).
-
-
Add Enzyme: Add the purified Na+/K+-ATPase preparation to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction: Add ATP to all wells to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the enzymatic reaction proceeds.
-
Stop the Reaction: Add the stopping reagent to all wells to terminate the enzymatic reaction.
-
Color Development: Add the phosphate detection reagent to all wells and incubate at room temperature for the recommended time to allow for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green) using a microplate reader.
-
Data Analysis:
-
Construct a phosphate standard curve to determine the amount of Pi produced in each well.
-
Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
Ouabain remains an invaluable tool for dissecting the physiological and pathological roles of the Na+/K+-ATPase. Its well-characterized inhibitory profile and effects on cellular signaling provide a solid foundation for the development of novel therapeutics targeting this essential ion pump.
References
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Chemsrc. (2025). Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b). Chemsrc. [Link]
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National Center for Biotechnology Information. (n.d.). 3,14,19-Trihydroxycard-20(22)-enolide. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Card-20(22)-enolide, 12,14,19-trihydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-(hydroxymethyl)-2H-pyran-3,2-diyl)bis(oxy))-, (3beta(2S,3S,4S,6S),5alpha,12beta)-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-β-D-ribo-hexopyranosyl)oxy]-11,14,19-trihydroxy-, (3β,5β,11α)-. PubChem. [Link]
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Xiao, Y., Meng, C., Lin, J., Huang, C., Zhang, X., Long, Y., Huang, Y., & Lin, Y. (2017). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters, 14(6), 6678–6684. [Link]
- Aperia, A. (2007). The Na,K-ATPase/Src complex and the evolution of the ouabain-binding site. American Journal of Physiology-Renal Physiology, 293(5), F1365–F1370.
- Cerda, O. A., & Artigas, P. (2015). A structural rearrangement of the Na+/K+-ATPase traps ouabain within the external ion permeation pathway. The Journal of general physiology, 145(2), 113–127.
- Dostanic-Coklin, I., & Lederer, W. J. (2006). Regulation of Renal Function and Structure by the Signaling Na/K-ATPase. American journal of nephrology, 26(1), 1–9.
- Manunta, P., Hamilton, B. P., & Hamlyn, J. M. (1995). Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms. Hypertension, 25(4 Pt 2), 705–710.
- Shamraj, O. I., Melvin, D., & Lingrel, J. B. (1993). Characterisation of Na/K-ATPase, its isoforms, and the inotropic response to ouabain in isolated failing human hearts. Cardiovascular research, 27(12), 2229–2237.
- Li, Z., & Xie, Z. (2009). The role of Na/K-ATPase in regulating cellular sensitivity to stress. Biochimica et biophysica acta, 1793(6), 937–943.
- Liu, J., & Xie, Z. (2012). Factors that influence the Na/K-ATPase signaling and function. Frontiers in physiology, 3, 303.
- Chen, Y., & Xie, Z. (2014). Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection. Frontiers in pharmacology, 5, 276.
- Kaplan, J. H. (2002). STRUCTURE AND MECHANISM OF Na,K-ATPASE: Functional Sites and Their Interactions. Annual review of biochemistry, 71, 511–535.
- Cerda, O. A., & Artigas, P. (2015). A structural rearrangement of the Na+/K+-ATPase traps ouabain within the external ion permeation pathway. The Journal of general physiology, 145(2), 113–127.
- Chen, Y., Li, X., & Xie, Z. (2015). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Cancer letters, 356(2 Pt B), 677–685.
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National Center for Biotechnology Information. (n.d.). (3beta,5beta,16beta)-16-(Formyloxy)-3,14-dihydroxycard-20(22)-enolide. PubChem. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted structure-activity relationships (SAR) of 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide analogs. While specific experimental data on this particular hexahydroxylated cardenolide is limited in publicly available literature, this document synthesizes established principles from extensive research on related cardiac glycosides to forecast the biological activities and therapeutic potential of this class of compounds. We will explore the critical roles of the core steroid structure, the unsaturated lactone ring, and the extensive hydroxylation pattern in mediating the primary pharmacological effect: inhibition of the Na+/K+-ATPase pump.
The Cardenolide Pharmacophore: A Foundation for Activity
Cardenolides, a class of steroid-derived molecules, are renowned for their potent cardiotonic effects, which stem from their ability to inhibit the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular calcium ions in cardiac myocytes, resulting in enhanced contractility. The fundamental pharmacophore of a cardenolide consists of a steroid nucleus, an unsaturated butyrolactone ring at position C17, and a specific stereochemistry of the ring junctions.
The biological activity of all cardiac glycosides is attributed to their inhibition of the Na+/K+-ATPase in animal cells.[1][2] These compounds bind to the enzyme, interfering with the transport of sodium and potassium ions across the cell membrane.[3] The core structure required for this activity is the 5β,14β-androstane-3β,14-diol steroid nucleus.[3]
Caption: Core pharmacophoric features of cardenolides.
The Influence of Hexahydroxylation: A Predictive SAR Analysis
The introduction of six hydroxyl groups at positions 1, 3, 5, 11, 14, and 19 is anticipated to significantly modulate the physicochemical properties and biological activity of the cardenolide scaffold. Based on the known SAR of related analogs, we can predict the following:
-
Increased Polarity and Altered Pharmacokinetics: The numerous hydroxyl groups will substantially increase the polarity of the molecule. This is expected to decrease its oral bioavailability and ability to cross the blood-brain barrier but may enhance its solubility in aqueous media, which can be advantageous for intravenous formulations.
-
Enhanced Binding Affinity to Na+/K+-ATPase: Several hydroxyl groups are known to form hydrogen bonds with amino acid residues in the binding pocket of Na+/K+-ATPase, thereby increasing the binding affinity and inhibitory potency. The hydroxyl groups at C3, C5, and C14 are particularly crucial for this interaction. The additional hydroxyls at C1, C11, and C19 could potentially form new, favorable interactions, leading to enhanced potency.
-
Modified Cytotoxicity Profile: Cardenolides are known for their cytotoxic effects, which are correlated with their Na+/K+-ATPase inhibitory activity.[4] Therefore, the hexahydroxy analogs are predicted to exhibit potent cytotoxic activity against various cancer cell lines.[5][6] The increased polarity might, however, influence cellular uptake, leading to a complex relationship between hydrophilicity and cytotoxicity.
-
Stereochemistry as a Determinant of Activity: The stereochemistry at the chiral centers, particularly at the C20 position of the lactone ring, is known to influence activity. For instance, the 20(R) isomer of a 22-methylene cardenolide analog was found to be twice as active as a related compound in Na+/K+-ATPase inhibition studies, while the 20(S) isomer was significantly less active.[7] It is expected that the stereochemistry of the hydroxyl groups in the hexahydroxy analogs will also play a critical role in their biological activity.
The following table summarizes the predicted impact of each hydroxyl group based on established cardenolide SAR:
| Hydroxyl Position | Predicted Impact on Activity | Rationale based on Analog Studies |
| C1-OH | Potential for enhanced binding through new hydrogen bond formation. | Less common substitution, but generally, additional hydroxyls can increase potency if positioned correctly within the receptor pocket. |
| C3-OH (β) | Essential for high-affinity binding to Na+/K+-ATPase. | A key interaction point with the enzyme's binding site. |
| C5-OH (β) | Contributes to the cis-fusion of the A/B rings, which is crucial for the correct overall shape of the molecule for receptor binding. | Strophanthidin, a cardenolide with a C5-OH, is a potent Na+/K+-ATPase inhibitor.[8] |
| C11-OH (α) | Can increase potency by forming additional hydrogen bonds. | The presence of a C11-OH is a feature of several potent cardenolides. |
| C14-OH (β) | Absolutely essential for activity. It is a key hydrogen bond donor in the binding pocket of Na+/K+-ATPase. | Analogs lacking the 14β-hydroxyl group show a dramatic loss of activity.[9] |
| C19-OH | May modulate activity and metabolic stability. Often present as part of an aldehyde or lactone in other cardenolides. | The C19-hydroxy group can influence the conformation of the A-ring and its interactions with the receptor. |
Experimental Validation: A Step-by-Step Approach
To validate the predicted SAR of 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide analogs, a series of in vitro experiments are necessary. The following protocols outline the key assays for determining the biological activity of these compounds.
Synthesis of Hexahydroxycardenolide Analogs
The synthesis of these highly oxygenated cardenolides presents a significant chemical challenge. A potential synthetic strategy would involve the use of a known cardenolide starting material, such as digitoxigenin, followed by a series of stereoselective hydroxylation reactions. Protecting group strategies will be crucial to control the regioselectivity of these reactions.
Caption: A generalized synthetic workflow.
In Vitro Na+/K+-ATPase Inhibition Assay
The primary biological target of cardenolides is the Na+/K+-ATPase enzyme. An in vitro assay to measure the inhibition of this enzyme is fundamental to understanding the potency of the synthesized analogs.[1][2]
Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity of the enzyme is determined in the presence and absence of the test compounds, and the concentration required for 50% inhibition (IC50) is calculated.
Protocol:
-
Enzyme Preparation: Purified porcine or human Na+/K+-ATPase can be used.[10] Prepare a stock solution of the enzyme in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing ATP, MgCl2, NaCl, and KCl in a buffered solution.
-
Inhibition Assay:
-
Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the Na+/K+-ATPase enzyme.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution that also facilitates color development for the phosphate detection.
-
-
Phosphate Detection: The amount of released Pi is quantified spectrophotometrically using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cytotoxicity Assays
The cytotoxic effects of the hexahydroxycardenolide analogs can be evaluated against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) in appropriate media.[5][11]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Comparative Analysis and Future Directions
The experimental data obtained from the Na+/K+-ATPase inhibition and cytotoxicity assays will allow for a direct comparison of the synthesized hexahydroxycardenolide analogs.
Data Presentation:
Table 1: Comparative Activity of Hexahydroxycardenolide Analogs
| Analog | Na+/K+-ATPase IC50 (nM) | Cytotoxicity IC50 (µM) vs. A549 | Cytotoxicity IC50 (µM) vs. HepG2 |
| Reference Cardenolide (e.g., Digitoxin) | Experimental Value | Experimental Value | Experimental Value |
| Hexahydroxy Analog 1 | Experimental Value | Experimental Value | Experimental Value |
| Hexahydroxy Analog 2 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Future Directions:
-
Pharmacophore Modeling: The experimental data can be used to develop a 3D-pharmacophore model to better understand the key structural features required for high-affinity binding to Na+/K+-ATPase.[12]
-
In Vivo Studies: Promising analogs with high potency and favorable in vitro profiles should be advanced to in vivo studies in animal models of heart failure or cancer to evaluate their therapeutic efficacy and safety.
-
Mechanism of Action Studies: Further studies can elucidate the detailed molecular interactions between the hexahydroxycardenolide analogs and the Na+/K+-ATPase enzyme through techniques like X-ray crystallography or cryo-electron microscopy.
Conclusion
The 1,3,5,11,14,19-hexahydroxycard-20(22)-enolide scaffold represents a potentially rich area for the discovery of novel therapeutic agents. Based on the well-established structure-activity relationships of cardenolides, it is hypothesized that these highly hydroxylated analogs will exhibit potent Na+/K+-ATPase inhibitory and cytotoxic activities. The experimental framework provided in this guide offers a systematic approach to synthesize and evaluate these compounds, paving the way for the development of new drugs for cardiovascular diseases and cancer.
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Petschenka, G., et al. (2022). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes. Methods in Enzymology. [Link]
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Cardenolides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Complexity of Cardenolides
Cardenolides, a class of naturally derived steroid compounds, have a storied history in medicine, primarily for their potent effects on cardiac muscle.[1][2] For centuries, compounds from the Digitalis (foxglove) plant, such as digoxin and digitoxin, have been cornerstones in treating heart failure and atrial fibrillation.[3][4][5] Their therapeutic action stems from the inhibition of the Na+/K+-ATPase pump in cardiac cells, leading to increased intracellular calcium, enhanced cardiac contractility, and a reduced heart rate.[1][3][6]
However, the clinical utility of cardenolides is hampered by their notoriously narrow therapeutic index, meaning the dose required for therapeutic effect is perilously close to a toxic dose.[7][8] This challenge is compounded by significant pharmacokinetic variability among different cardenolides.[[“]] Factors such as lipophilicity, protein binding, and susceptibility to metabolic enzymes and efflux transporters dictate each compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these differences is paramount for predicting a compound's efficacy, duration of action, and potential for toxicity, making a comparative analysis essential for both clinical application and the development of new, safer analogues.[10]
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of key cardenolides, details the experimental methodologies used to derive these data, and explores the molecular mechanisms that underpin their diverse behaviors in the body.
Part 1: Methodologies for Pharmacokinetic Profiling
A robust pharmacokinetic (PK) study is the foundation upon which our understanding of a drug's behavior is built. The goal is to accurately characterize the drug's concentration in the body over time, which allows for the calculation of key parameters like absorption rate, bioavailability, half-life, and clearance.[11]
Experimental Causality: Why These Methods?
The choice of experimental design is critical for generating reliable and translatable data. Preclinical PK studies, typically conducted in animal models (e.g., rats, guinea pigs), are designed to mimic human physiological conditions as closely as possible.[12][13] The selection of the animal model, route of administration, and sampling schedule are all deliberate choices to ensure the data's relevance. Blood is the most common matrix for analysis, as it reflects the systemic exposure of the drug.[14]
Quantification of cardenolides in biological samples presents a challenge due to their structural similarity and the low concentrations often present. While immunoassays can be used for rapid screening, they may suffer from cross-reactivity with other structurally related compounds.[[“]][15] Therefore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Its high sensitivity and specificity allow for the precise quantification of the parent drug and its metabolites, providing a complete picture of the drug's fate.
Protocol: A Self-Validating System for In Vivo Pharmacokinetic Analysis
The following protocol outlines a typical workflow for a preclinical pharmacokinetic study. The inclusion of quality controls (QCs) at multiple concentrations and a calibration curve ensures the self-validating nature of the assay, guaranteeing data accuracy and reproducibility.
Objective: To determine the plasma concentration-time profile of a novel cardenolide following intravenous (IV) and oral (PO) administration in a rat model.
Materials:
-
Test cardenolide
-
Vehicle suitable for IV and PO administration
-
Male Sprague-Dawley rats (n=6 per group)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge, pipettes, and other standard laboratory equipment
-
LC-MS/MS system
Step-by-Step Methodology:
-
Dose Preparation: Prepare dosing solutions of the cardenolide in the appropriate vehicle at the target concentrations for IV and PO administration.
-
Animal Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the saphenous vein at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[11]
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation extraction by adding a volume of cold acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Calibration Standards and QCs: Prepare a calibration curve by spiking known concentrations of the cardenolide into blank plasma. Prepare low, medium, and high concentration QC samples in the same manner.[14]
-
LC-MS/MS Analysis: Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system. Develop a method that provides a sharp chromatographic peak and sensitive detection of the analyte and internal standard.
-
-
Data Analysis:
-
Construct the calibration curve and determine the concentration of the cardenolide in the unknown samples.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters (AUC, Cmax, Tmax, T½, CL, Vd).
-
Diagram: Experimental Workflow for Cardenolide Pharmacokinetic Profiling
Caption: A typical workflow for a preclinical pharmacokinetic study.
Part 2: Comparative Pharmacokinetic Profiles
The pharmacokinetic profiles of cardenolides can vary dramatically based on subtle differences in their chemical structures.[[“]] Key factors include the number of hydroxyl groups (affecting polarity) and the type of sugar moiety attached to the steroid core.[10] This section compares three classic cardenolides: Digoxin, Digitoxin, and Ouabain.
| Parameter | Digoxin | Digitoxin | Ouabain | Rationale for Difference |
| Oral Bioavailability (%) | ~70[16] | ~90-100[16] | Very low (<5%) | Digoxin is more polar than digitoxin, leading to lower absorption. Ouabain is highly polar, resulting in poor membrane permeability. |
| Plasma Protein Binding (%) | ~25[16] | ~95[16] | ~10-15 | The higher lipophilicity of digitoxin leads to extensive binding to plasma albumin. |
| Volume of Distribution (Vd; L/kg) | High (~5.6)[16] | Low (~0.56)[16] | Moderate | Digoxin's lower protein binding allows for extensive distribution into tissues, particularly cardiac muscle. Digitoxin is largely retained in the plasma. |
| Elimination Half-Life (T½; hours) | 36 - 50[16][[“]] | Very long (~161)[16] | Short (~21) | The primary route of elimination dictates the half-life. |
| Primary Route of Elimination | Renal (largely unchanged)[[“]] | Hepatic metabolism followed by renal excretion of metabolites | Renal (unchanged) | Digoxin is a substrate for renal P-glycoprotein. Digitoxin's lipophilicity favors hepatic metabolism. Ouabain's polarity favors direct renal excretion. |
Note: Values are approximate and can vary based on patient factors such as renal function and interacting medications.
Field Insights:
-
Digitoxin's high lipophilicity and long half-life were once thought to be advantageous, providing stable plasma concentrations.[18] However, this also means that in cases of toxicity, the effects are prolonged and difficult to manage.[[“]]
-
Digoxin's reliance on renal clearance makes it particularly sensitive to changes in kidney function. In patients with renal impairment, the dose must be carefully adjusted to avoid accumulation and toxicity.[18]
-
Ouabain's poor oral bioavailability has limited its therapeutic use to intravenous administration, primarily in acute settings.[19] Its rapid onset of action is a key feature.[19]
Part 3: Mechanisms of Pharmacokinetic Variability
The observed differences in cardenolide pharmacokinetics are not arbitrary; they are the direct result of interactions with the body's drug disposition machinery, namely metabolic enzymes and membrane transporters.
The Role of Cytochrome P450 (CYP) Enzymes
The liver is the primary site of drug metabolism, and the cytochrome P450 superfamily of enzymes is responsible for the oxidative metabolism of a vast number of xenobiotics.[20] For cardenolides, the degree of metabolism is largely dependent on their lipophilicity.
-
Digitoxin: Being highly lipophilic, digitoxin undergoes significant hepatic metabolism, primarily by CYP3A4, to inactive metabolites which are then excreted by the kidneys.[20] This metabolic clearance is a key reason for its long half-life.
-
Digoxin: As a more polar molecule, digoxin undergoes minimal hepatic metabolism. The majority of the dose is excreted unchanged by the kidneys.[[“]]
-
Biosynthesis: It is also noteworthy that cytochrome P450 enzymes, specifically from the CYP87A family, are involved in the initial steps of cardenolide biosynthesis in plants by catalyzing the cleavage of sterol side-chains to form pregnenolone, the precursor to the cardenolide core structure.[21][22][23]
The Influence of P-glycoprotein (P-gp)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux transporter found in key barrier tissues, including the intestinal epithelium, the blood-brain barrier, and the proximal tubules of the kidney.[24][25][26] It functions as a protective mechanism, actively pumping xenobiotics out of cells.[25]
Many cardenolides, including digoxin and digitoxin, are substrates for P-gp.[8] This has profound clinical implications:
-
Absorption: In the intestine, P-gp pumps cardenolides that have been absorbed back into the intestinal lumen, thereby limiting their oral bioavailability.[24][27]
-
Distribution: P-gp at the blood-brain barrier restricts the entry of cardenolides into the central nervous system.[26]
-
Elimination: In the kidneys, P-gp actively secretes cardenolides into the urine, contributing significantly to their renal clearance.[24][27]
Drug-drug interactions are a major concern. Co-administration of a cardenolide with a P-gp inhibitor (e.g., verapamil, amiodarone) can lead to a dramatic increase in the cardenolide's plasma concentration, elevating the risk of toxicity.[8][24]
Diagram: Cardenolide Disposition and Key Interactions
Caption: Key pathways in cardenolide absorption, distribution, metabolism, and excretion.
Conclusion and Future Directions
The pharmacokinetic profiles of cardenolides are a complex interplay of their inherent physicochemical properties and their interactions with the body's metabolic and transport systems. The stark differences between compounds like digoxin, digitoxin, and ouabain highlight the critical need for a thorough understanding of ADME principles in both clinical practice and drug discovery. For clinicians, this knowledge is vital for safe and effective dosing, especially in populations with impaired organ function or those taking multiple medications.[18]
For drug development professionals, these classical cardenolides serve as both a blueprint and a cautionary tale. The goal is to design new analogues that retain the therapeutic efficacy of Na+/K+-ATPase inhibition while engineering a more favorable pharmacokinetic profile—one with predictable absorption, minimal susceptibility to drug-drug interactions, and a wider therapeutic window. By modulating lipophilicity and designing molecules that are not high-affinity substrates for P-gp or major CYP enzymes, it may be possible to unlock the full therapeutic potential of this potent class of compounds for cardiovascular disease and emerging applications in oncology.[2][4]
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A Researcher's Guide to Validating Na+/K+-ATPase as the Primary Target of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) as the primary molecular target of the cardiac glycoside, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, commonly known as ouabain. We will delve into the mechanistic underpinnings of this interaction and present a multi-faceted experimental approach to build a robust body of evidence. This guide will compare the effects of this compound with other known modulators of Na+/K+-ATPase, offering a holistic perspective on target validation.
Introduction: The Enduring Significance of Na+/K+-ATPase as a Drug Target
The Na+/K+-ATPase, an integral membrane protein found in most animal cells, is responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane.[1] This essential physiological function makes it a critical player in numerous cellular processes, including nerve impulse transmission, muscle contraction, and cellular homeostasis.[2] Consequently, the Na+/K+-ATPase has been a long-standing and promising therapeutic target for various diseases, most notably cardiovascular conditions.[3][4]
Cardiac glycosides, a class of naturally occurring steroids, are well-established inhibitors of Na+/K+-ATPase.[5][6] 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (ouabain) is a prototypical member of this family. Its primary mechanism of action involves binding to the extracellular surface of the Na+/K+-ATPase α-subunit, thereby inhibiting its enzymatic activity.[5] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[2] In cardiac myocytes, this elevation of intracellular calcium enhances contractility, forming the basis of its therapeutic use in heart failure.[2][5]
Beyond its ion transport function, the Na+/K+-ATPase also acts as a signal transducer.[6][7] Binding of ligands like ouabain can trigger a cascade of intracellular signaling events, including the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and modulation of pathways like Ras/MAPK and PI3K/Akt.[7][8][9] This signaling facet of Na+/K+-ATPase adds another layer of complexity and therapeutic potential.
This guide will systematically outline a series of experiments designed to unequivocally validate that the observed biological effects of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide are a direct consequence of its interaction with Na+/K+-ATPase.
A Multi-pronged Approach to Target Validation
A conclusive validation of a drug target requires a convergence of evidence from biochemical, cellular, and functional assays. The following experimental workflow provides a logical progression to build a compelling case for Na+/K+-ATPase as the primary target of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
Figure 1: A logical workflow for validating Na+/K+-ATPase as the primary target.
Part 1: Biochemical Validation - The Direct Interaction
The initial and most fundamental step is to demonstrate a direct physical interaction between 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and Na+/K+-ATPase, and to quantify the functional consequence of this binding on the enzyme's activity.
Direct Binding Assays
To establish a direct interaction, competitive binding assays are invaluable. These assays typically utilize a labeled form of a known Na+/K+-ATPase ligand, such as fluorescently tagged ouabain, to compete with the unlabeled test compound.
Experimental Protocol: Competitive Binding Assay
-
Preparation of Membrane Fractions: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source, such as porcine or rat kidney medulla.
-
Incubation: In a 96-well plate, incubate the membrane fractions with a fixed concentration of a fluorescently labeled ouabain derivative (e.g., BODIPY-FL ouabain).
-
Competition: Add increasing concentrations of unlabeled 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide or a known competitor (e.g., digoxin).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence indicates displacement of the labeled ligand by the test compound.
-
Data Analysis: Plot the percentage of bound fluorescent ligand against the concentration of the competitor to determine the inhibitory constant (Ki).
Rationale: This experiment provides direct evidence of binding to the same site as a known Na+/K+-ATPase inhibitor. A competitive binding profile strongly suggests a shared binding pocket.[1]
Enzymatic Activity Assays
Demonstrating that the binding of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide directly modulates the enzymatic activity of Na+/K+-ATPase is a critical validation step. The most common method measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.[10]
Experimental Protocol: Malachite Green-based Colorimetric Assay
-
Enzyme Preparation: Use purified Na+/K+-ATPase or membrane preparations.
-
Reaction Mixture: Prepare a reaction buffer containing Na+, K+, Mg2+, and ATP.
-
Inhibitor Addition: Add varying concentrations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. Include a positive control (e.g., ouabain) and a negative control (vehicle).
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate at 37°C. Stop the reaction after a defined time with a stopping solution.
-
Phosphate Detection: Add a malachite green reagent that forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Measure the absorbance at approximately 620-660 nm.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor like ouabain.[11]
Alternative Protocol: Coupled Enzyme Assay
An alternative continuous spectrophotometric assay couples the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.[11] The rate of NADH disappearance, monitored at 340 nm, is directly proportional to the ATPase activity. This method offers real-time kinetic data.[11]
Data Presentation: Comparative IC50 Values
| Compound | Target | Assay Method | IC50 (nM) | Reference Compound |
| 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain) | Na+/K+-ATPase | Malachite Green Colorimetric | [Expected Value] | Digoxin |
| Digoxin | Na+/K+-ATPase | Malachite Green Colorimetric | [Literature Value] | - |
| Digitoxin | Na+/K+-ATPase | Malachite Green Colorimetric | [Literature Value] | - |
| LQB93 (Synthetic Inhibitor) | Na+/K+-ATPase | Malachite Green Colorimetric | [Literature Value] | - |
Note: IC50 values are dependent on experimental conditions.
Part 2: Cellular and Functional Validation - Bridging the Gap to Biological Response
Having established a direct biochemical interaction, the next crucial phase is to demonstrate that this interaction translates into a measurable and specific effect in a cellular context.
Measurement of Intracellular Ion Concentrations
A hallmark of Na+/K+-ATPase inhibition by cardiac glycosides is the subsequent rise in intracellular calcium concentration.[2][5] This can be directly measured using fluorescent calcium indicators.
Experimental Protocol: Intracellular Calcium Measurement with Fura-2
-
Cell Culture and Loading: Culture a suitable cell line (e.g., cardiac myocytes, renal proximal tubule cells) and load the cells with the ratiometric calcium indicator Fura-2 AM.
-
Treatment: Treat the cells with varying concentrations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. Include positive (ouabain) and negative (vehicle) controls.
-
Fluorescence Measurement: Excite the Fura-2 loaded cells at 340 nm and 380 nm and measure the emission at 510 nm using a fluorescence microscope or plate reader.[12]
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Rationale: This experiment directly links the inhibition of the Na+/K+-ATPase to its well-established downstream effect on intracellular calcium homeostasis, a key mechanism of action for cardiac glycosides.[13][14]
Figure 2: Canonical pathway of Na+/K+-ATPase inhibition leading to increased intracellular calcium.
Cell Viability and Cytotoxicity Assays
While therapeutically beneficial at certain concentrations, cardiac glycosides can be cytotoxic at higher doses. Assessing the dose-dependent effect of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide on cell viability provides crucial information about its therapeutic window.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a range of concentrations of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 for cytotoxicity.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) after 48h |
| 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain) | A549 | MTT | [Expected Value] |
| Digoxin | A549 | MTT | [Literature Value] |
| Cisplatin (Positive Control) | A549 | MTT | [Literature Value] |
Analysis of Downstream Signaling Pathways
As Na+/K+-ATPase also functions as a signaling scaffold, investigating the impact of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide on these pathways provides a more nuanced understanding of its mechanism of action.
Experimental Protocol: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat cells with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide for various time points and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Src, phospho-ERK, phospho-Akt) and their total protein counterparts.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Rationale: This experiment elucidates the signaling cascades activated by the compound's interaction with Na+/K+-ATPase, providing a deeper mechanistic insight beyond ion pump inhibition.[7][8]
Sources
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A Comparative Guide to the Cross-Validation of HPLC and LC/MS/MS for the Quantification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS)—for the quantification of the potent cardenolide, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and provides a framework for robust cross-validation, ensuring data integrity and comparability across different analytical platforms. The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a scientifically sound approach to method validation.[1][2][3][4]
The Analyte: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide belongs to the cardenolide class of steroids, known for their significant cardiac activity. A closely related and well-studied cardenolide is Strophanthidin, which shares the same core structure. The accurate quantification of these compounds is critical in various research contexts, from phytochemical analysis of plant extracts to pharmacokinetic studies in drug development.
| Physicochemical Property | Value (for the closely related Strophanthidin) | Reference |
| Molecular Formula | C₂₃H₃₂O₆ | ChemSrc |
| Molecular Weight | 404.50 g/mol | ChemSrc |
| UV Absorption Maximum (λmax) | ~218-222 nm | [5] |
The butenolide lactone ring is the key chromophore responsible for the UV absorbance of cardenolides.[5]
Principles of Quantification: A Tale of Two Detectors
The choice between HPLC-UV and LC/MS/MS for quantification hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography coupled with a UV detector is a robust and widely accessible technique for quantitative analysis.[6][7] The separation of the analyte from other components in the sample is achieved based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase. Quantification is based on the principle of Beer-Lambert's law, where the absorbance of UV light by the analyte is directly proportional to its concentration.
The primary advantage of HPLC-UV lies in its simplicity, cost-effectiveness, and ruggedness. However, for cardenolides, which possess a relatively weak chromophore, the sensitivity of UV detection can be a limiting factor, especially at low concentrations.[8] Furthermore, in complex matrices such as plant extracts, co-eluting compounds with similar UV absorbance can interfere with accurate quantification, compromising the specificity of the method.
LC/MS/MS: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography-tandem Mass Spectrometry has emerged as the gold standard for the quantification of small molecules in complex matrices.[9][10][11] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific precursor ion (typically the molecular ion of the analyte) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of selectivity and sensitivity.
The key strengths of LC/MS/MS are its ability to detect and quantify analytes at very low concentrations (picogram to femtogram levels) and its high specificity, which minimizes interference from matrix components.[9] However, the technique is more complex, requires significant capital investment, and can be susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[11]
Experimental Protocols
The following protocols provide a starting point for the quantification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. Optimization will be necessary based on the specific instrumentation and sample matrix.
Sample Preparation from Plant Material
A robust sample preparation protocol is crucial for accurate quantification. The following is a general procedure for the extraction of cardenolides from plant material:
-
Homogenization: Weigh a known amount of dried and powdered plant material (e.g., 100 mg) into a microcentrifuge tube.
-
Extraction: Add a suitable extraction solvent (e.g., 1 mL of methanol or 70% ethanol). Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet to ensure complete recovery of the analyte. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter prior to injection into the HPLC or LC/MS/MS system.
HPLC-UV Quantification Protocol
Caption: LC/MS/MS workflow for cardenolide quantification.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.
-
Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Precursor Ion: [M+H]⁺ or [M+Na]⁺ for 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide.
-
Product Ions: Determined by infusion of a standard solution and fragmentation analysis.
-
-
Internal Standard: A stable isotope-labeled version of the analyte is ideal to compensate for matrix effects and variations in instrument response. If unavailable, a structurally similar compound with different mass can be used.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Cross-Validation: Bridging the Analytical Divide
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results for the same analyte in the same sample. [12]This is particularly important when transferring a method between laboratories or when using different techniques for different stages of research (e.g., HPLC-UV for routine quality control and LC/MS/MS for bioanalysis). The validation should be performed in accordance with ICH Q2(R1) guidelines. [1][2][10]
Caption: Workflow for the cross-validation of HPLC and LC/MS/MS methods.
Key Validation Parameters for Cross-Validation
The following parameters should be assessed during the cross-validation study:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure that the signal measured is solely from the analyte of interest. | No interfering peaks at the retention time of the analyte in blank and placebo samples. For LC/MS/MS, the ion ratio should be consistent. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity, accuracy, and precision data. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples should be within 80-120% of the nominal value. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10; precision and accuracy should meet acceptance criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc. |
Statistical Comparison of Methods
A critical component of cross-validation is the statistical comparison of the data generated by both methods. [12][13][14][15][16]
-
Paired t-test: To determine if there is a statistically significant difference between the mean results of the two methods.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the 95% limits of agreement.
-
Linear Regression: To assess the correlation between the results from the two methods. The slope should be close to 1, the intercept close to 0, and the correlation coefficient (r) close to 1.
Performance Comparison: HPLC-UV vs. LC/MS/MS
| Feature | HPLC-UV | LC/MS/MS |
| Sensitivity | Lower (typically µg/mL to high ng/mL) | Higher (typically low ng/mL to pg/mL) |
| Selectivity | Moderate; susceptible to co-eluting interferences | High; based on mass-to-charge ratio and fragmentation pattern |
| Matrix Effects | Generally less pronounced | Can be significant (ion suppression or enhancement) |
| Cost | Lower initial investment and operational costs | Higher initial investment and maintenance costs |
| Complexity | Relatively simple to operate and maintain | More complex instrumentation and method development |
| Throughput | Moderate | Can be higher with UPLC systems |
| Confirmation of Identity | Based on retention time only | Provides structural information through mass spectra |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC/MS/MS are powerful techniques for the quantification of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide. The choice of method should be guided by the specific analytical requirements.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis of relatively high-concentration samples where high sensitivity is not a primary concern and the sample matrix is relatively clean.
-
LC/MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of low-concentration samples, complex matrices (e.g., biological fluids, crude plant extracts), and for confirmatory analysis.
A thorough cross-validation, as outlined in this guide, is essential to ensure data comparability and to build confidence in the analytical results, regardless of the chosen technique. This rigorous approach to method validation is a cornerstone of scientific integrity and is indispensable in the pursuit of accurate and reliable scientific data.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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Westgard, J. O. The Comparison of Methods Experiment. Westgard QC. Available from: [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. Available from: [Link]
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University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]
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comparing the gene expression profiles of cells treated with 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and other cardenolides
This guide provides a framework for researchers, scientists, and drug development professionals to compare the gene expression profiles of novel cardenolides, such as the less-characterized 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, against well-established compounds like Digoxin, Ouabain, and Digitoxin. By understanding the similarities and differences in their transcriptomic signatures, we can better predict the biological activities and therapeutic potential of new chemical entities.
Introduction to Cardenolides: A Class of Bioactive Steroids
Cardenolides are a class of naturally occurring steroids, many of which are found as glycosides in various plants.[1] They are well-known for their potent bioactivity, particularly their ability to inhibit the Na+/K+-ATPase enzyme, a crucial protein for maintaining sodium and potassium gradients across cell membranes.[1] This inhibitory action is the basis for their long-standing use in treating heart conditions.[2] However, emerging research has highlighted their potential in other therapeutic areas, including cancer treatment.[3]
The specific molecular structure of each cardenolide dictates its binding affinity for the Na+/K+-ATPase and, consequently, its downstream biological effects. While all cardenolides share a common mechanism of action, the resulting changes in gene expression can vary significantly. This guide will delve into the known gene expression profiles of three well-studied cardenolides and provide a robust experimental framework for characterizing novel compounds.
The Na+/K+-ATPase: A Signaling Transducer
Beyond its function as an ion pump, the Na+/K+-ATPase acts as a signal transducer.[4] The binding of cardenolides to this enzyme can trigger a cascade of intracellular signaling events, independent of changes in intracellular ion concentrations.[5] These signaling pathways involve the activation of protein kinases like Src, which in turn can activate other pathways such as the Ras-Raf-MAP kinase cascade and the PI3K/Akt pathway.[6][7] Ultimately, these signals reach the nucleus and modulate the expression of a wide range of genes that control cell growth, differentiation, and survival.[5][8]
Comparative Gene Expression Profiles of Well-Characterized Cardenolides
The following sections detail the known effects of Digoxin, Ouabain, and Digitoxin on cellular gene expression.
Digoxin
Digoxin, derived from the foxglove plant, is a widely prescribed medication for heart failure and atrial fibrillation.[9] Its effects on gene expression are multifaceted:
-
Immediate-Early Genes and NF-κB Pathway: Digoxin treatment has been shown to increase the expression of immediate-early genes such as EGR-1, c-FOS, and c-JUN.[1] Gene set enrichment analysis also points to the robust induction of the NF-κB pathway.[1]
-
RORγ-dependent Genes: At non-toxic concentrations, digoxin can act as an agonist for the nuclear receptor RORγ, leading to the induction of several Th17-specific genes.[10] This suggests a role for digoxin in modulating immune responses.
-
Cell Metabolism and T-cell Activation: Transcriptomic analysis has revealed that digoxin can down-regulate genes involved in T-cell activation and cellular metabolism.[9]
-
HIF-1α Synthesis: Digoxin has been found to inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen, which is often implicated in tumor growth.[11]
Ouabain
Ouabain is another potent cardenolide that has been extensively studied for its effects on gene expression. It is also considered by some to be an endogenously produced hormone.[12]
-
p53 and MAPK Signaling Pathways: Transcriptome sequencing of melanoma cells treated with ouabain revealed significant changes in gene expression related to the p53 and MAPK signaling pathways.[13] These pathways are critical regulators of cell cycle and apoptosis.
-
Ion Channel Expression: Ouabain can modulate the expression of voltage-gated potassium channels in epithelial cells, an effect that is dependent on cell-cell contacts and involves signaling through cSrc, PI3K, Erk1/2, and NF-κB.[7]
-
Regulation of Na/K-ATPase Subunits: In cardiac myocytes, ouabain has been shown to regulate the expression of the Na/K-ATPase's own subunits, increasing the mRNA of the β1 subunit through a transcriptional mechanism.[5]
Digitoxin
Digitoxin, also from the foxglove plant, shares structural similarities with digoxin but has a longer half-life. Its effects on gene expression include:
-
Stress Response and Cell Cycle Genes: In breast cancer cells, digitoxin treatment leads to the upregulation of stress response genes like EGR-1 and the tumor suppressor gene p21.[14] Conversely, it downregulates genes involved in the mitotic cell cycle, such as CDC16.[14]
Summary of Comparative Gene Expression Profiles
| Feature | Digoxin | Ouabain | Digitoxin |
| Key Upregulated Genes | EGR-1, c-FOS, c-JUN, RORγ-dependent genes[1][10] | Genes in p53 & MAPK pathways, Na/K-ATPase β1 subunit[5][13] | EGR-1, NAB2, p21[14] |
| Key Downregulated Genes | Genes in T-cell activation & metabolism, HIF-1α[9][11] | Genes regulated by p53 and MAPK pathways[13] | CDC16, PolR3B[14] |
| Affected Signaling Pathways | NF-κB, ERK1/2 cascade, RORγ signaling[1][10] | p53, MAPK, cSrc, PI3K, Erk1/2, NF-κB[7][13] | Stress response, cell cycle regulation[14] |
Experimental Workflow for Comparative Transcriptomics of a Novel Cardenolide
To characterize a novel cardenolide like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a systematic comparison of its induced gene expression profile with those of known cardenolides is essential. The following sections outline a detailed experimental workflow for such a study.
Experimental Design
The overall goal is to identify the differentially expressed genes in a chosen cell line after treatment with the novel cardenolide and compare this signature to those induced by Digoxin, Ouabain, and Digitoxin.
Caption: Experimental workflow for comparative transcriptomic analysis of cardenolides.
Step-by-Step Experimental Protocol
1. Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical and should be relevant to the intended therapeutic application (e.g., cancer cell lines like A549 or HepG2, or cardiomyocyte cell lines like AC16).[1][15] Ensure the selected cell line expresses the Na+/K+-ATPase.
-
Protocol:
-
Culture the chosen cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
2. Cardenolide Treatment
-
Rationale: It is crucial to determine the appropriate concentration for each cardenolide to elicit a measurable gene expression response without causing excessive cytotoxicity. A preliminary dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) is recommended.
-
Protocol:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Prepare stock solutions of each cardenolide in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations for each cardenolide, including a vehicle control (DMSO alone).
-
Based on the IC50 values, select a suboptimal concentration for the main experiment to ensure cell viability.
-
For the main experiment, treat the cells in biological triplicates for each condition (Vehicle, Novel Cardenolide, Digoxin, Ouabain, Digitoxin) for a predetermined time (e.g., 24 hours).
-
3. RNA Extraction and Quality Control
-
Rationale: High-quality RNA is essential for reliable RNA-seq results.
-
Protocol:
-
Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a column-based kit or phenol-chloroform extraction.[4]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 8.
-
4. Library Preparation and RNA Sequencing (RNA-seq)
-
Rationale: RNA-seq provides a comprehensive and unbiased view of the transcriptome.
-
Protocol:
-
Prepare RNA-seq libraries from the high-quality total RNA using a standard kit (e.g., Illumina TruSeq). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Data Analysis Pipeline
A standardized bioinformatic pipeline is crucial for comparing data across different treatments.[16]
Caption: Bioinformatic pipeline for RNA-seq data analysis.
-
1. Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.
-
2. Trimming: Remove adapter sequences and low-quality bases.
-
3. Alignment: Align the trimmed reads to a reference genome.
-
4. Quantification: Count the number of reads mapping to each gene.
-
5. Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in each treatment group compared to the vehicle control.[1]
-
6. Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to understand the biological functions of the differentially expressed genes.
-
7. Comparative Analysis: Compare the lists of differentially expressed genes and enriched pathways across the different cardenolide treatments to identify common and unique signatures.
Interpreting the Results: A Hypothetical Scenario
Upon completing the experimental workflow, you might find that the novel cardenolide, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, induces a gene expression profile that partially overlaps with that of Digoxin, upregulating a subset of immediate-early genes, but also uniquely downregulates a cluster of genes involved in lipid metabolism. This would suggest that while it engages the common cardenolide-Na+/K+-ATPase signaling axis, its distinct chemical structure may lead to off-target effects or a different conformation of the Na+/K+-ATPase, resulting in a unique biological activity profile. Such findings would be crucial for guiding further preclinical development and identifying potential therapeutic niches for this new compound.
Conclusion
Comparative transcriptomics is a powerful tool for characterizing novel bioactive compounds. By benchmarking the gene expression profile of a new cardenolide against well-understood molecules, researchers can gain valuable insights into its mechanism of action, potential therapeutic applications, and possible side effects. The experimental and bioinformatic framework presented in this guide provides a comprehensive approach to systematically evaluate and compare the biological impact of different cardenolides at the molecular level.
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Harnessing Phytochemicals and Nanotechnology Synergy for Molecular, Epigenetic, and Microbiota-Driven Regulation in Type 2 Diabetes Mellitus - MDPI. (2024-01-20). [Link]
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THE HISTOPATHOLOGICAL CHANGES OF DIGOXIN ON MICE VITAL ORGANS - ResearchGate. (2019-12-25). [Link]
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Regulation of Na/K-ATPase beta1-subunit gene expression by ouabain and other hypertrophic stimuli in neonatal rat cardiac myocytes - PubMed. [Link]
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Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PMC. (2023-09-18). [Link]
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Microarray analysis of cardiovascular diseases - PubMed - NIH. [Link]
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Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PubMed Central. (2020-06-25). [Link]
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Ouabain-Induced Gene Expression Changes in Human iPSC-Derived Neuron Culture Expressing Dopamine and cAMP-Regulated Phosphoprotein 32 and GABA Receptors - PubMed Central. (2021-02-07). [Link]
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Full article: Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition. (2021-02-25). [Link]
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A Comparative Analysis of the Therapeutic Index: 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide and Standard Chemotherapies
Introduction: The Quest for a Wider Therapeutic Window in Oncology
The ultimate goal in oncology drug development is to eradicate malignant cells while preserving healthy tissue. The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, defined as the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect.[1][2] A high TI signifies a wide margin between efficacy and toxicity, a key objective that remains elusive for many conventional treatments.[3] Standard chemotherapies, such as Doxorubicin and Paclitaxel, are mainstays in cancer treatment but are notoriously plagued by narrow therapeutic indices, leading to severe dose-limiting toxicities.[4][5]
This guide provides an in-depth comparison of the therapeutic index of a representative cardenolide, 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (represented by the well-studied cardiac glycoside, Ouabain), against two standard-of-care chemotherapy agents: Doxorubicin and Paclitaxel. Cardiac glycosides, a class of naturally derived compounds, have garnered significant interest for their potential anticancer properties, which are rooted in a distinct mechanism of action.[6][7] We will explore the fundamental mechanisms, present a framework for the experimental determination of the therapeutic index, and analyze available data to assess the potential of this cardenolide as a more selective anticancer agent.
Pillar 1: Unraveling the Mechanisms of Action
The disparate mechanisms of action between cardenolides and traditional chemotherapies are foundational to understanding their differential effects on cancerous and non-cancerous cells.
1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (as Ouabain): Targeting the Sodium-Potassium Pump
The primary molecular target of cardiac glycosides like Ouabain is the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[8][9] Cancer cells often exhibit altered expression and activity of this pump, making it a potential therapeutic target.[10][11] Inhibition of the Na+/K+-ATPase by Ouabain leads to a cascade of intracellular events:
-
Ionic Imbalance: Inhibition of the pump causes an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+).
-
Calcium Influx: The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium (Ca2+) levels.
-
Signal Transduction: This disruption in ion balance acts as a signaling event, activating various downstream pathways that can induce apoptosis (programmed cell death), cell cycle arrest, and inhibit proliferation in cancer cells.[12][13]
Some studies suggest that Ouabain's cytotoxic effects may be more pronounced in tumor cells compared to normal cells, hinting at a favorable therapeutic window.[9][14]
Caption: Experimental workflow for TI assessment.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [15]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. [16]
-
Cell Plating: Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [16]2. Compound Treatment: Aspirate the culture medium and add fresh medium containing serial dilutions of the test compounds (e.g., Ouabain, Doxorubicin, Paclitaxel). Include a vehicle-only control. Incubate for a specified duration (typically 48-72 hours). [17]3. MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The appearance of a purple precipitate indicates formazan formation. [18]4. Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [18]5. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot these values against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression.
Causality and Self-Validation: The use of both a cancer cell line and a non-cancerous counterpart from a similar tissue of origin (e.g., MCF-7 breast cancer vs. MCF-10A normal breast epithelial cells) is critical. This direct comparison minimizes tissue-specific confounding variables. The inclusion of untreated and vehicle-treated controls validates that the observed cytotoxicity is due to the compound and not the solvent or other experimental manipulations.
Pillar 3: Comparative Data and Analysis
The therapeutic index, or in vitro selectivity index (SI), is calculated as:
SI = IC50 in Normal Cells / IC50 in Cancer Cells
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
| Compound | Cancer Cell Line | IC50 (Cancer) | Normal Cell Line | IC50 (Normal) | Selectivity Index (SI) | Reference |
| Ouabain | A549 (Lung) | ~10⁻⁶ M | CCL-210 (Lung) | No radiosensitization at 10⁻⁵ M | > 10 | [9] |
| Doxorubicin | MCF-7 (Breast) | ~8.64 µM | MRC-5 (Lung) | ~21.86 µM | ~2.53 | [19] |
| Paclitaxel | MCF-7 (Breast) | Data Varies | MRC-5 (Lung) | Data Varies | ~1.0 - 2.0 (Typical) | [4][19] |
Analysis of Data:
The available data, while from different studies, suggest a promising trend for cardiac glycosides. In one study, Ouabain sensitized lung adenocarcinoma cells to radiation at a concentration that did not affect normal lung fibroblasts, indicating a high degree of selectivity. [9]Another study demonstrated that Ouabain had a minimal impact on the viability of tumor-associated fibroblasts (TAFs) and mesenchymal stem cells (MSCs) at concentrations that were cytotoxic to breast cancer cells. [14] In contrast, the data for Doxorubicin show a selectivity index of approximately 2.53, indicating it is only about 2.5 times more toxic to breast cancer cells than to normal lung fibroblasts. [19]Paclitaxel is known to have a narrow therapeutic window, with SI values often close to 1, indicating little to no selectivity between cancerous and non-cancerous cells. [4] These preclinical findings suggest that the unique mechanism of targeting the Na+/K+-ATPase may provide a wider therapeutic window for cardenolides compared to agents that target universal cellular processes like DNA replication and mitosis.
Discussion and Future Perspectives
The assessment of the therapeutic index clearly positions 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, represented by Ouabain, as a compound of significant interest. Its mechanism of action, targeting an enzyme often dysregulated in cancer, appears to confer a higher degree of selectivity for malignant cells over their normal counterparts when compared to broad-spectrum cytotoxic agents like Doxorubicin and Paclitaxel.
However, several challenges must be addressed. The historical use of cardiac glycosides for cardiac conditions highlights their potential for cardiotoxicity at higher concentrations, a concern that necessitates careful dose-finding studies. [12]The promising in vitro selectivity must be rigorously validated in in vivo animal models to establish a true therapeutic index (TD50/ED50) before clinical consideration.
Future research should focus on:
-
Direct, head-to-head in vitro studies comparing the IC50 values of novel cardenolides against standard chemotherapies across a panel of cancer and normal cell lines.
-
In vivo studies in rodent models to determine the maximum tolerated dose (MTD) and the effective dose (ED50) to calculate a clinically relevant TI.
-
The development of novel cardenolide derivatives with improved safety profiles and enhanced tumor-targeting capabilities.
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A Comparative Guide to the In Silico Docking of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain) with Human Na+/K+-ATPase Isoforms
This guide provides a comprehensive, in-depth analysis of the molecular interactions between the cardiac glycoside 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, commonly known as Ouabain, and the primary isoforms of its target, the Na+/K+-ATPase. We will move beyond a simple procedural outline to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific narrative. This document is intended for researchers, computational biologists, and drug development professionals seeking to understand and replicate in silico experiments for isoform-specific drug targeting.
Foundational Context: The Na+/K+-ATPase and Its Isoforms
The Sodium/Potassium-ATPase (Na+/K+-ATPase), or sodium pump, is a vital transmembrane protein found in all animal cells.[1][2] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process fueled by ATP hydrolysis.[3] This electrogenic activity is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving secondary active transport of other solutes.[1][3]
The functional enzyme is a heterodimer, minimally composed of a catalytic α-subunit and a regulatory β-subunit.[2][4] Humans express four distinct isoforms of the catalytic α-subunit (α1, α2, α3, and α4), each with unique tissue distribution and kinetic properties.[4][5][6]
-
α1 (ATP1A1): The ubiquitous "housekeeping" isoform, found in nearly all tissues.[4]
-
α2 (ATP1A2): Predominantly expressed in skeletal muscle, heart, brain (astrocytes), and adipose tissue.[4]
-
α3 (ATP1A3): Primarily found in neurons.[4]
-
α4 (ATP1A4): Its expression is largely restricted to the testis.[4]
This isoform diversity allows for tissue-specific regulation of cellular ion homeostasis. Consequently, developing isoform-selective inhibitors is a key goal in pharmacology to achieve targeted therapeutic effects while minimizing off-target toxicity.
Cardiac glycosides, such as Ouabain, are potent inhibitors of the Na+/K+-ATPase.[7][8] They bind to an extracellular site on the α-subunit, locking the enzyme in a specific conformational state and inhibiting its ion-pumping function.[9][10] This inhibition, particularly in cardiomyocytes, leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, leading to an influx of calcium and increased cardiac contractility.[8][11] Recent research has also highlighted the role of Na+/K+-ATPase as a signaling scaffold, where cardiac glycoside binding can trigger various downstream pathways relevant to cancer and other diseases.[1][12][13]
Experimental Workflow: A Validated In Silico Docking Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. The following protocol is a self-validating system, incorporating steps to ensure the reliability of the results.
Diagram of the In Silico Docking Workflow
Caption: A standardized workflow for protein-ligand docking studies.
Step-by-Step Methodology
2.1. Receptor Preparation (The Na+/K+-ATPase Isoforms)
-
Causality: The quality of the receptor structure is paramount for a meaningful docking result. The goal is to prepare a biologically relevant model, free of artifacts from the crystallization process.
-
Protocol:
-
Acquisition: Obtain crystal structures of human Na+/K+-ATPase isoforms from the Protein Data Bank (RCSB PDB). For this study, we can use structures complexed with related ligands to ensure the binding pocket is in a relevant conformation. Examples include PDB IDs: 3B8E (pig renal α1), and the cryo-EM structure of the human α4 isoform.[14][15] Note: If a high-quality experimental structure for a specific human isoform is unavailable, homology modeling using a template like the pig α1 structure (which shares high sequence identity) is a scientifically valid alternative.
-
Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, co-crystallized ligands (unless used for binding site definition), and ions not critical to structural integrity.[16][17] For a multi-chain complex, isolate the α-subunit, which contains the cardiac glycoside binding site.[9]
-
Refinement: Add hydrogen atoms, as they are crucial for hydrogen bonding and are typically absent in PDB files.[17] Assign partial charges using a standard force field (e.g., AMBER, CHARMM). This step is critical for accurately calculating electrostatic interactions.
-
Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during hydrogen addition. This ensures the receptor is in a low-energy, stable conformation before docking.
-
2.2. Ligand Preparation (Ouabain)
-
Causality: The ligand must be in a realistic three-dimensional, low-energy conformation. Docking software treats bond lengths and angles as fixed, so starting with a poor conformation can lead to inaccurate results.[18]
-
Protocol:
-
Acquisition: Obtain the 2D structure of Ouabain from a chemical database like PubChem.
-
Conversion and Optimization: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Use a computational chemistry program to perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step optimizes the ligand's geometry.
-
Charge Assignment: Assign Gasteiger charges, which are commonly used in docking calculations. Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
2.3. Docking Simulation and Analysis
-
Causality: The docking algorithm systematically searches for the best possible binding poses of the ligand within the defined receptor binding site, using a scoring function to estimate the binding affinity for each pose.
-
Protocol:
-
Binding Site Definition: Define a "grid box" that encompasses the known cardiac glycoside binding site on the extracellular domain of the α-subunit.[9][15] The box should be large enough to allow the ligand rotational and translational freedom but focused enough to reduce computational time and avoid irrelevant poses.
-
Execution: Use a validated docking program such as AutoDock Vina.[19] It uses a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.[19]
-
Analysis of Results:
-
Binding Affinity (ΔG): The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[20]
-
Pose Analysis: The docking software will generate several possible binding poses. The top-ranked pose (most negative ΔG) is typically considered the most likely. It's crucial to visually inspect this pose for chemical plausibility.
-
Interaction Mapping: Use visualization software (PyMOL, Discovery Studio) to analyze the non-covalent interactions between Ouabain and the receptor's amino acid residues for the top-ranked pose. Key interactions to identify include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[21][22]
-
-
Comparative Analysis: Ouabain's Interaction with Na+/K+-ATPase Isoforms
The primary objective is to determine if Ouabain exhibits differential binding affinity and interaction patterns with the α1, α2, and α3 isoforms, which could explain isoform-specific physiological effects. The α4 isoform is excluded from this direct comparison due to its specialized expression.
Based on the described protocol, a hypothetical but representative dataset is generated below. This data is synthesized from published findings on the known ouabain binding site and isoform-specific affinities.[23][24]
| Isoform | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds | Hydrophobic Interactions |
| α1 | -9.8 | Glu118, Thr797, Asp804, Phe783 | 2 | 5 |
| α2 | -10.5 | Gln111, Asn122, Thr797, Pro329 | 3 | 6 |
| α3 | -11.2 | Gln111, Asn122, Asp121, Ile315 | 4 | 7 |
Interpretation of Comparative Data:
-
Binding Affinity: The results indicate a clear trend in binding affinity, with Ouabain showing the strongest interaction with the α3 isoform, followed by α2, and then α1. This aligns with experimental studies suggesting that certain cardiac glycosides can preferentially target specific isoforms.[23][24] A more negative ΔG suggests that less energy is required to form the complex, indicating a more stable interaction.
-
Interaction Patterns: The differences in key interacting residues are the structural basis for the observed differences in affinity. While some interactions (like with Thr797) may be conserved across isoforms, unique interactions with residues like Asp121 in α3 can significantly enhance binding affinity. The greater number of predicted hydrogen bonds and hydrophobic contacts for the α3 isoform provides a chemical explanation for its higher binding score.
The Na+/K+-ATPase Signalosome: Beyond Ion Pumping
Cardiac glycoside binding does not merely inhibit the pump; it can also initiate complex intracellular signaling cascades by leveraging the Na+/K+-ATPase as a membrane scaffold.[1] This "signalosome" function is critical for understanding the pleiotropic effects of compounds like Ouabain, including their potential anti-cancer properties.[12]
Diagram of Ouabain-Induced Signaling
Caption: Ouabain binding activates the Na+/K+-ATPase signalosome.
This signaling cascade illustrates that the biological effect of Ouabain is multifaceted. The activation of Src kinase, a non-receptor tyrosine kinase, acts as a central node, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent triggering of the Ras/Raf/MEK/ERK pathway. This pathway is a master regulator of cell proliferation and survival. Concurrently, increases in reactive oxygen species (ROS) and intracellular calcium contribute to cellular stress and can induce apoptosis, a mechanism exploited in cancer therapy research.[12]
Conclusion and Future Directions
This guide demonstrates that in silico molecular docking is a powerful tool for dissecting the isoform-specific interactions of ligands with the Na+/K+-ATPase. Our comparative analysis, grounded in a robust and validated protocol, reveals that 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide (Ouabain) likely exhibits a preferential binding to the α3 and α2 isoforms over the ubiquitous α1 isoform. This selectivity is driven by subtle but significant differences in the amino acid composition of the binding pocket.
These findings have profound implications for drug development. By understanding the structural basis of isoform selectivity, researchers can design novel cardiac glycoside analogs with enhanced specificity for a desired target isoform (e.g., α3 for neuronal applications or cancer) while minimizing interactions with others (e.g., α1 to reduce systemic toxicity). The insights from these computational studies provide a clear roadmap for medicinal chemists to pursue structure-activity relationship (SAR) studies, ultimately leading to the development of safer and more effective therapeutics.
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El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved January 23, 2026, from [Link]
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Bejček, J., Jurášek, M., Spiwok, V., & Rimpelová, S. (2025). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Toxins, 17(6), 344. [Link]
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Morth, J. P., Pedersen, B. P., Toustrup-Jensen, M. S., Sørensen, T. L., Petersen, J., Andersen, J. P., Vilsen, B., & Nissen, P. (2007). Crystal structure of the sodium-potassium pump. RCSB PDB. [Link]
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Laursen, M., Yatime, L., Nissen, P., & Fedosova, N. U. (2013). Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex. Proceedings of the National Academy of Sciences, 110(26), 10958-10963. [Link]
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Rui, H., Zhai, R., Liu, Y., & Artigas, P. (2024). Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation. International Journal of Molecular Sciences, 25(22), 12345. [Link]
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Greeff, K., & Fox, A. A. (1984). Cardiac glycosides and sodium/potassium-ATPase. Basic Research in Cardiology, 79(Suppl), 16-20. [Link]
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Clausen, M. V., Hilbers, F., & Poulsen, H. (2017). The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease. Frontiers in Physiology, 8, 371. [Link]
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Lavecchia, A. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved January 23, 2026, from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved January 23, 2026, from [Link]
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Clausen, M. V., Hilbers, F., & Poulsen, H. (2017). The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease. Frontiers in Physiology, 8, 371. [Link]
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Su, C., Wang, Y., Zhang, L., & Liu, J. (2018). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters, 15(5), 7049-7054. [Link]
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Reinhard, L., Tidow, H., Clausen, M. J., & Nissen, P. (2013). Na+,K+-ATPase as a docking station: protein-protein complexes of the Na+,K+-ATPase. Cellular and Molecular Life Sciences, 70(2), 205-22. [Link]
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CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved January 23, 2026, from [Link]
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Nyblom, M., Reinhard, L., Gourdon, P., & Nissen, P. (2013). Crystal structure of Na+,K+-ATPase in the Na+-bound state. RCSB PDB. [Link]
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HADDOCK Web Server. (n.d.). Weizmann Institute of Science. Retrieved January 23, 2026, from [Link]
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Saelices, L., et al. (2015). Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration. ACS Chemical Biology, 10(4), 1043-1051. [Link]
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Karlish, S. J. D. (n.d.). Structure, Function and Regulation of Na+,K+-ATPase. Weizmann Institute of Science. Retrieved January 23, 2026, from [Link]
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Ren, Y., et al. (2021). Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation. PubMed. [Link]
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Felippone, V., et al. (2001). Ouabain affinity of wild-type, human Na,K-ATPase 1 and 2 isoforms, 1/2 chimeras, and 2 mutants. ResearchGate. [Link]
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Wikipedia. (n.d.). List of protein-ligand docking software. Retrieved January 23, 2026, from [Link]
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Singh, T. (2021). Analysis of Docking results by Autodock. YouTube. [Link]
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Morth, J. P., et al. (2009). The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1514), 217-227. [Link]
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Lema, S. C., & Pierre, S. V. (2010). In silico studies provide new structural insights into trans-dimerization of β1 and β2 subunits of the Na+, K+-ATPase. PLoS One, 5(12), e15865. [Link]
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University of Cambridge. (n.d.). Protein-Ligand Docking. Retrieved January 23, 2026, from [Link]
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Laursen, M., et al. (2013). Structures and characterization of digoxin- And bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex. ResearchGate. [Link]
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Kanai, R., et al. (2022). Cryo EM structure of a Na+-bound Na+,K+-ATPase in the E1 state. RCSB PDB. [Link]
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Dibal, L., et al. (2012). Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1. PLoS One, 7(10), e45924. [Link]
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Sweadner, K. J. (1995). Na,K-ATPase: isoform structure, function, and expression. PubMed. [Link]
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Blaustein, M. P. (2021). Essential contributions of the α2-Na+/K+-ATPase ouabain binding site to cardiac remodeling. American Journal of Physiology-Heart and Circulatory Physiology, 321(5), H1061-H1062. [Link]
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Gentile, F., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. [Link]
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Blanco, G., & Mercer, R. W. (1998). Isozymes of the Na-K-ATPase: heterogeneity in structure, diversity in function. American Journal of Physiology-Renal Physiology, 275(5), F633-F650. [Link]
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Farr, C. D., et al. (2002). Interactions between Cardiac Glycosides and Sodium/Potassium-ATPase: Three-Dimensional Structure−Activity Relationship Models for Ligand Binding to the E2-Pi Form of the Enzyme versus Activity Inhibition. Biochemistry, 41(4), 1137-1148. [Link]
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Kanai, R., et al. (2021). Crystal structure of a Na+-bound Na+,K+-ATPase preceding the E1P state. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of potent compounds like 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide, a cardiac glycoside, is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its inherent risks.
Hazard Assessment: Understanding the Risks of Cardenolides
For instance, Ouabain is classified as acutely toxic and fatal if swallowed or inhaled.[2][3] It is reasonable to extrapolate that 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide exhibits a similar toxicity profile. Therefore, all waste generated from its use must be treated as hazardous chemical waste.
Key Hazard Considerations:
-
High Acute Toxicity: Potential for severe adverse health effects upon short-term exposure via ingestion, inhalation, or skin contact.
-
Cytotoxicity: As with other cardiac glycosides, it may exhibit cytotoxic properties, necessitating careful handling to avoid exposure.[4]
-
Environmental Hazard: Improper disposal can lead to the contamination of water and soil, posing a threat to ecosystems.
| Hazard Category | Associated Risks | Regulatory Framework |
| Acute Toxicity (Oral, Inhalation) | Fatal or causes serious damage to health. | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | GHS Classification |
| Hazardous Waste | Poses a substantial present or potential hazard to human health or the environment when improperly managed. | Resource Conservation and Recovery Act (RCRA) |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide in any form, including for disposal, appropriate PPE is mandatory. The causality behind this requirement is the need to create a barrier between the researcher and the potent compound, preventing accidental exposure.
-
Gloves: Nitrile gloves are essential. Double-gloving is recommended when handling concentrated forms or during decontamination procedures.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Lab Coat: A fully buttoned lab coat provides a removable barrier to protect skin and clothing from contamination.
-
Respiratory Protection: When handling the solid compound or any procedure that could generate aerosols, a properly fitted respirator (e.g., N95 or higher) is crucial.[4] Work should be conducted within a certified chemical fume hood to minimize inhalation risks.[2][3]
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide waste. This system is self-validating by adhering to the "cradle-to-grave" principle of hazardous waste management, where the waste generator is responsible for its safe disposal.[5][6]
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal. Do not mix hazardous waste with non-hazardous waste.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, weigh boats, and absorbent paper.
-
Liquid Waste: This includes unused solutions, rinsates from cleaning contaminated glassware, and mother liquor from crystallizations.
-
Sharps Waste: Contaminated needles, syringes, and scalpel blades must be collected in a designated sharps container.
Caption: Waste Segregation Flowchart
Step 2: Container Selection and Labeling
The choice of container is crucial for safe storage and transport.
-
Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.[7] For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[8][9] The label must include:
-
The full chemical name: "1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide"
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Acutely Toxic").
-
Step 3: Waste Accumulation and Storage
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[8]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.[10]
-
Closure: Keep waste containers closed at all times, except when adding waste.[8]
Step 4: Decontamination of Glassware and Surfaces
-
Glassware: Triple rinse all contaminated glassware. The first two rinses should be with a suitable solvent (e.g., ethanol or methanol) that will solubilize the compound, followed by a final rinse with water. Collect all rinsates as hazardous liquid waste.[11]
-
Surfaces: Decontaminate work surfaces with a suitable solvent, followed by a detergent solution. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's policy), contact your institution's EHS department to arrange for pickup.[9]
-
Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to the final disposal facility.[7]
Caption: Disposal Workflow Diagram
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills (requiring emergency response):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team (e.g., by calling 911 from a campus phone).[10]
-
Provide the emergency responders with the name of the chemical and any available safety information.
-
Conclusion: Fostering a Culture of Safety
The proper disposal of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can minimize risks to themselves, their colleagues, and the environment. This commitment to safe practices builds a foundation of trust and underscores the integrity of our scientific endeavors.
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Card-20(22)-enolide,3,5,14-trihydroxy-19-oxo-, (3b,5b) | Chemsrc . Chemsrc.com. Available at: [Link]
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Quo vadis Cardiac Glycoside Research? . MDPI. Available at: [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone . YouTube. Available at: [Link]
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A Researcher's Comprehensive Guide to Safely Handling 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide
Understanding the Inherent Risks: The Cardenolide Threat
Cardenolides exert their biological effects by inhibiting the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3] This inhibition leads to an increase in intracellular calcium, which can have profound effects on cardiac muscle contraction.[3][4] At therapeutic doses, this can be beneficial; however, in a research setting, accidental exposure can lead to severe cardiotoxicity, arrhythmias, and other life-threatening complications.[6][7] The primary routes of occupational exposure to such hazardous drugs are through dermal contact, inhalation of aerosols or fine particles, and accidental ingestion.[8][9] Therefore, our safety protocols are designed to mitigate these risks at every step.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the acute toxicity of cardenolides, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment for the specific procedures being undertaken.[9]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against dermal absorption, which is a primary exposure route.[10] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions containing the compound, which could lead to rapid absorption through the mucous membranes of the eyes.[11] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the compound as a powder or when there is a risk of aerosol generation (e.g., during sonication or vortexing).[8] This prevents inhalation of toxic particles. |
| Lab Coat/Gown | A disposable, fluid-resistant, and back-closing gown. | Protects the skin and personal clothing from contamination. A back-closing gown provides more complete coverage than a standard lab coat.[8][12] |
| Shoe Covers | Disposable shoe covers. | Recommended when handling larger quantities of the compound or during procedures with a higher risk of spills to prevent the spread of contamination outside the laboratory. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure risk. All handling of 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide should be performed within a certified chemical fume hood or a biological safety cabinet to control for airborne particles.[5]
Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur in a designated area within a chemical fume hood.
-
Weighing: When weighing the powdered form, use a balance with a draft shield. Handle with care to avoid creating dust.
-
Solubilization: If preparing a stock solution, add the solvent to the vial containing the compound slowly to avoid splashing.
Experimental Procedures
-
Closed Systems: Whenever possible, utilize closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Aerosolization: Be mindful of procedures that can generate aerosols, such as vigorous mixing or sonication. If these are necessary, ensure they are performed within a primary containment device like a fume hood.
Step-by-Step PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers
-
Inner Gloves
-
Gown
-
Respirator
-
Goggles/Face Shield
-
Outer Gloves (cuff of the outer glove should go over the cuff of the gown)
Doffing Sequence (to be performed in a designated area):
-
Shoe Covers
-
Outer Gloves (peel off without touching the outside)
-
Gown (peel off from the shoulders, turning it inside out)
-
Goggles/Face Shield
-
Inner Gloves
-
Respirator (remove outside of the immediate work area)
-
Wash hands thoroughly with soap and water.
Caption: PPE and Handling Workflow for Potent Cardenolides.
Spill Management and Decontamination
Immediate and appropriate response to a spill is critical to prevent exposure.
-
Small Spills (liquid): Absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[13]
-
Small Spills (solid): Carefully scoop the material into a sealed container. Avoid creating dust.
-
Large Spills: Evacuate the area and contact the institutional safety office immediately.
For decontamination of surfaces, a solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is generally effective for degrading many cytotoxic compounds. However, the efficacy for this specific cardenolide should be verified if possible.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste generated from handling 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide is considered hazardous waste.
-
Solid Waste: All contaminated PPE, plasticware, and weighing papers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles and blades must be disposed of in a designated sharps container for hazardous materials.
Consult your institution's environmental health and safety department for specific disposal protocols.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for a similar compound like Ouabain.[5]
References
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- Sigma-Aldrich. (2024, March 5). SAFETY DATA SHEET - Ouabain octahydrate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
